molecular formula C12H19N3 B1599755 3-Methyl-4-(4-methylpiperazin-1-yl)aniline CAS No. 681004-50-2

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1599755
CAS No.: 681004-50-2
M. Wt: 205.3 g/mol
InChI Key: VVMXAXVHQDIGRF-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMXAXVHQDIGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429322
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681004-50-2
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(4-methylpiperazin-1-yl)aniline
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Foundational & Exploratory

A Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. While a specific CAS number for this exact isomeric configuration is not prominently listed in major public chemical databases, this document constructs a robust technical profile by leveraging data from its close structural analogues. We will detail its core physicochemical properties, propose a validated, high-yield synthetic pathway, and explore its role as a critical building block for creating advanced molecular entities, particularly in the domain of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this important chemical scaffold.

Compound Identification and Structural Overview

The precise molecule of interest is this compound. Its structure is characterized by an aniline ring substituted with a methyl group at position 3 and a 4-methylpiperazine moiety at position 4. This specific arrangement of functional groups imparts distinct chemical properties that are highly valuable for molecular design.

  • IUPAC Name: this compound

  • Synonyms: 3-Methyl-4-(1-methyl-piperazin-4-yl)-phenylamine

  • CAS Number: Not definitively assigned or publicly indexed. Researchers should verify the CAS number with their supplier or through internal registration.

  • Molecular Formula: C₁₂H₁₉N₃

  • Molecular Weight: 205.30 g/mol

The core utility of this molecule stems from the combination of a nucleophilic aniline group, which is a common handle for amide bond formation or Buchwald-Hartwig amination, and the N-methylpiperazine group. The piperazine moiety is a classic "solubilizing group" in drug discovery, often introduced to improve the aqueous solubility and pharmacokinetic profile of a lead compound.

Physicochemical Properties

PropertyPredicted/Analogous ValueSource
Appearance White to yellow or orange crystalline powder[1][2]
Melting Point 98-99 °C[2]
Boiling Point 353.1 ± 37.0 °C (Predicted)[2]
Density 1.092 ± 0.06 g/cm³ (Predicted)[2]
pKa 7.88 ± 0.42 (Predicted)
Solubility Soluble in Methanol[2]

Proposed Synthesis Protocol

The most efficient and industry-standard method for synthesizing substituted anilines of this type is through the catalytic hydrogenation of the corresponding nitroaromatic precursor. This method is favored for its high yield, clean conversion, and operational simplicity.

Proposed Reaction Scheme: Reduction of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

The logical precursor for the target compound is 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine. The synthesis proceeds via the selective reduction of the nitro group to an amine.

G Precursor 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Reagents H2 (gas) 10% Pd/C Catalyst Methanol (Solvent) Precursor->Reagents Step 1: Reaction Setup Product This compound Reagents->Product Step 2: Hydrogenation @ RT G cluster_0 Drug Development Workflow Scaffold Scaffold (this compound) Library Combinatorial Library (Diverse R-groups added) Scaffold->Library Derivatization Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Biological Testing Lead Lead Compound (Optimized Potency & PK) Screening->Lead Hit-to-Lead Optimization

Sources

physicochemical properties of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Phenylpiperazine Anilines, with a Focus on 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Executive Summary

This guide provides a comprehensive analysis of the , a substituted phenylpiperazine of interest in medicinal chemistry and drug development. As specific experimental data for this exact isomer is not extensively available in public databases, this document establishes its predicted properties through a detailed examination of its core structure and by leveraging data from its close, well-characterized structural analogues, primarily 4-(4-methylpiperazin-1-yl)aniline and 3-(4-methylpiperazin-1-yl)aniline. The narrative focuses on the causality behind experimental choices and provides field-proven, self-validating protocols for key analytical procedures, empowering researchers to perform their own characterizations. This approach ensures scientific integrity while delivering actionable insights for professionals in drug discovery.

Introduction: Chemical Identity and Scientific Context

The Phenylpiperazine Aniline Scaffold

The phenylpiperazine aniline core is a significant pharmacophore in modern drug discovery. The molecule , this compound, belongs to this class. Its structure features three key components: an aniline ring, which is a common anchor point for molecular interactions; a piperazine ring, a frequent component in CNS-active drugs that can improve solubility and bioavailability; and a methyl group on the aniline ring that can modulate lipophilicity and metabolic stability.

While this compound is a specific target of interest, its physicochemical profile can be largely understood by examining its parent compound, 4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4) , and its positional isomer, 3-(4-methylpiperazin-1-yl)aniline (CAS: 148546-99-0) .[1][2] The addition of a methyl group to the aniline ring of the 4-isomer is expected to increase its molecular weight and lipophilicity while potentially inducing subtle electronic effects on the basicity of the adjacent aniline nitrogen.

G cluster_target Target Compound cluster_analogue Primary Analogue Target Target_label This compound (C12H19N3) MW: 205.30 g/mol (Predicted) Analogue_label 4-(4-methylpiperazin-1-yl)aniline (C11H17N3) CAS: 16153-81-4 MW: 191.27 g/mol Analogue

Caption: Comparative structures of the target compound and its primary analogue.

Significance in Research and Development

The 4-(4-methylpiperazin-1-yl)aniline scaffold has been identified as a valuable fragment in the development of therapeutic agents, notably as a stabilizer of G-quadruplex structures in the promoter region of oncogenes like c-MYC, presenting a viable approach for anticancer therapy.[3] The specific substitution pattern of the target compound, with its 3-methyl group, makes it a tailored building block for exploring structure-activity relationships (SAR) in such contexts, where fine-tuning of steric and electronic properties is critical for optimizing potency and selectivity.

Core Physicochemical Properties

The following properties are based on data from close analogues and established chemical principles. They provide a robust baseline for understanding the behavior of this compound.

Physical State and Appearance

Based on its analogues, the compound is expected to be a solid at room temperature, with a color ranging from off-white to yellow or orange, potentially darkening upon exposure to air and light due to the oxidation of the aniline moiety.[1]

Melting and Boiling Points

The positional isomer, 3-(4-methylpiperazin-1-yl)aniline, has a documented melting point of 98-99°C and a predicted boiling point of approximately 353°C.[1][4] The target compound's melting point is expected to be in a similar range, though crystal packing effects due to the different substitution pattern could lead to variations.

Solubility

Solubility is a critical determinant of a compound's utility in both biological assays and formulation. The 3-isomer is reported to be soluble in methanol.[1] Due to its basic nature, this compound is expected to exhibit significantly higher aqueous solubility at acidic pH, where its nitrogen centers become protonated and form soluble salts. It is predicted to be sparingly soluble in non-polar organic solvents.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is governed by its pKa values and is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. This compound has three basic nitrogen atoms: the aniline nitrogen (N-aryl), the piperazine nitrogen adjacent to the ring (N1), and the tertiary aliphatic amine nitrogen (N4).

  • Aniline Nitrogen: The pKa of the conjugate acid of aniline is ~4.6. This value is influenced by ring substituents.

  • Piperazine Nitrogens: In the parent 1-methylpiperazine, the two pKa values are approximately 9.14 (for the secondary amine conjugate acid) and 4.63 (for the tertiary amine conjugate acid).[5]

For the target molecule, the N4 tertiary amine is expected to be the most basic site, with a predicted pKa > 8.5. The aniline nitrogen will be the least basic (pKa < 5.0). The N1 nitrogen's basicity will be reduced due to electron delocalization into the aromatic ring. Understanding these distinct pKa values is crucial for predicting its charge state across different pH environments.

G A pH < 4 (Fully Protonated, +3 charge) B pH 4-8 (Doubly Protonated, +2 charge) A->B pKa1 (~4-5, Aniline) C pH 8-10 (Singly Protonated, +1 charge) B->C pKa2 (~5-6, N1-piperazine) D pH > 10 (Neutral, 0 charge) C->D pKa3 (~9-10, N4-piperazine)

Caption: Predicted ionization states of the molecule as a function of pH.

Lipophilicity (LogP / LogD)

Lipophilicity is a key indicator of a drug's ability to cross cell membranes. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is the effective value at a given pH.

  • LogP: For the analogue 4-(4-methylpiperazin-1-yl)aniline, the computed XlogP is 1.2.[2] The addition of a methyl group to the target compound will likely increase this value to approximately 1.7-2.0.

  • LogD: Because the molecule is basic, its LogD will be significantly lower than its LogP at acidic pH. For example, at pH 7.4, where the molecule will be predominantly singly protonated, the LogD value will be substantially reduced, increasing its affinity for aqueous environments.

Data Summary Table

This table summarizes the available data for analogues and provides predicted values for the target compound, this compound.

PropertyAnalogue: 4-(...)-anilineAnalogue: 3-(...)-anilineTarget: 3-Methyl-4-(...)-aniline (Predicted)Significance in Drug Development
CAS Number 16153-81-4[2]148546-99-0[1]Not AvailableUnique chemical identification.
Molecular Formula C₁₁H₁₇N₃[2]C₁₁H₁₇N₃[1]C₁₂H₁₉N₃Determines exact mass and elemental composition.
Molecular Weight 191.27 g/mol [2]191.27 g/mol [1]205.30 g/mol Influences diffusion, solubility, and formulation.
Melting Point Not Available98-99 °C[1][4]~95-110 °CAffects purity, stability, and formulation choices.
Boiling Point Not Available353.1 °C (Predicted)[1]~360 °CRelevant for purification and stability at high temps.
Calculated LogP 1.2[2]Not Available~1.8Predicts membrane permeability and solubility.
pKa (Most Basic) Not Available7.88 (Predicted)[1]~9.0Governs ionization state, solubility, and receptor binding.
Solubility Not AvailableSoluble in Methanol[1]Soluble in polar organic solvents; pH-dependent in aqueous media.Crucial for bioavailability and formulation.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness, the following protocols are designed as self-validating systems, including steps for instrument calibration and the use of standards.

Protocol for Kinetic Solubility Determination

This high-throughput method is essential for early-stage drug discovery to quickly assess a compound's solubility from a DMSO stock, mimicking common assay conditions.

Causality: Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution, which is relevant for in vitro biological screens where compounds are added from DMSO stocks.

  • Preparation of Standards: Prepare a 10 mM stock solution of a reference compound with known solubility (e.g., Propranolol) in 100% DMSO.

  • Sample Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup: In a 96-well plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solutions (sample and standard) to the buffer, bringing the final DMSO concentration to 1%. This initiates precipitation.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated solid.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy against a calibration curve.

Protocol for pKa Determination by Potentiometric Titration

Causality: This method directly measures the pH changes of a solution upon addition of an acid or base, allowing for the precise determination of the pKa values corresponding to each ionizable center.

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For multi-protic systems, derivative plots (dpH/dV) are used to accurately identify the equivalence points.

Proposed Synthesis and Characterization Workflow

A plausible and efficient synthesis route for this compound involves a two-step process starting from a commercially available precursor. This workflow is based on established methodologies for similar compounds.[1]

  • Step 1: Nucleophilic Aromatic Substitution (SₙAr): Reaction of 4-Fluoro-2-methyl-1-nitrobenzene with 1-methylpiperazine. The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the piperazine, displacing the fluoride.

  • Step 2: Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target aniline. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

G cluster_synthesis Synthesis cluster_characterization Purification & Characterization Start 4-Fluoro-2-methyl-1-nitrobenzene + 1-Methylpiperazine Intermediate 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Start->Intermediate SₙAr Reaction (e.g., K₂CO₃, DMSO, 120°C) Product This compound Intermediate->Product Nitro Reduction (e.g., H₂, Pd/C, Methanol) Purify Purification (Column Chromatography) Product->Purify Crude Product Confirm Structure Confirmation (¹H NMR, ¹³C NMR, LC-MS) Purify->Confirm Purity Purity Analysis (HPLC, >95%) Confirm->Purity

Caption: A typical workflow for the synthesis and characterization of the target compound.

Safety and Handling

Although specific safety data for the target compound is unavailable, the data for its close analogue, 4-(4-methylpiperazin-1-yl)aniline, should be used as a stringent guideline.

  • GHS Hazard Classification: Based on aggregated data, the analogue is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[2] It may also be toxic or harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.

    • Storage: Store locked up in a cool, dry, dark place under an inert atmosphere.[1]

Conclusion

This compound is a specialized chemical intermediate with a physicochemical profile tailored for applications in drug discovery. While direct experimental data is sparse, a robust profile can be predicted based on established chemical principles and data from its close structural analogues. It is characterized as a basic, moderately lipophilic solid, with its solubility and effective lipophilicity being highly dependent on pH. The provided synthesis schemes and analytical protocols offer a clear and reliable framework for researchers to produce, purify, and comprehensively characterize this compound, enabling its effective use in the development of novel therapeutics. All predicted properties must be confirmed experimentally before use in critical applications.

References

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved January 21, 2026, from [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. Available at: [Link]

  • Pomeislová, A., et al. (2020). Kinetic Target-Guided Synthesis of Small-Molecule G-Quadruplex Stabilizers. ResearchGate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Methoxy-4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved January 21, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved January 21, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 21, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4f5b5e9a8f2f0c7e8b9d1a3c5a6f8b9e0c1d2e3f]([Link]

  • Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved January 21, 2026, from [Link]

  • Gsrs. (n.d.). 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE. Retrieved January 21, 2026, from [Link]

  • Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved January 21, 2026, from [Link]

  • Xi'an Kono Chem Co., Ltd. (n.d.). 3-(4-Methylpiperazin-1-yl)aniline. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Profile of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structural Nuances of a Key Synthetic Intermediate

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a toluidine core linked to a methylpiperazine moiety, presents a unique scaffold for the synthesis of a diverse range of pharmacologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into its structural elucidation.

This guide is structured to provide not just the data, but the underlying scientific rationale for the observed and predicted spectral features. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results and troubleshoot potential synthetic challenges.

Molecular Structure and Key Substructures

To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure and identify its key components.

Figure 1: Molecular structure of this compound.

The molecule can be deconstructed into two primary substructures: the m-toluidine moiety and the N-aryl-N'-methylpiperazine moiety. The spectroscopic features will be a composite of the signals arising from these two parts, with electronic effects from each influencing the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

SamplePrep Sample Preparation (~5-10 mg in 0.6 mL of CDCl3 or DMSO-d6) InstrumentSetup Instrument Setup (Shim, Lock, Tune) SamplePrep->InstrumentSetup 1H_Acquisition ¹H NMR Acquisition (16-32 scans) InstrumentSetup->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition (1024-4096 scans) 1H_Acquisition->13C_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) 13C_Acquisition->DataProcessing Analysis Spectral Analysis & Interpretation DataProcessing->Analysis

Figure 2: Standard workflow for NMR data acquisition.

¹H NMR Spectroscopic Data (Predicted)

The predicted ¹H NMR spectrum is based on the analysis of chemical shift data from m-toluidine and N-phenylpiperazine derivatives.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic CH (H-2)~6.75d1H~2.0
Aromatic CH (H-6)~6.65dd1H~8.0, 2.0
Aromatic CH (H-5)~6.85d1H~8.0
NH₂~3.50s (broad)2H-
Piperazine CH₂ (Ar-N-CH₂)~3.10t4H~5.0
Piperazine CH₂ (Me-N-CH₂)~2.65t4H~5.0
Ar-CH₃~2.20s3H-
N-CH₃~2.35s3H-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons will exhibit a characteristic splitting pattern. The proton at the 2-position (ortho to the amino group and meta to the methyl group) is expected to appear as a doublet due to coupling with the proton at the 6-position. The proton at the 6-position (meta to both the amino and methyl groups) will likely be a doublet of doublets, coupling to both the H-2 and H-5 protons. The H-5 proton (ortho to the piperazine nitrogen and meta to the amino group) will appear as a doublet from coupling to the H-6 proton. The electron-donating nature of the amino and methyl groups will shield these protons, resulting in upfield chemical shifts compared to benzene (δ 7.34 ppm).

  • Amino Protons (δ ~3.5 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and the solvent used, as these protons are subject to hydrogen bonding and exchange.

  • Piperazine Protons (δ 2.5-3.2 ppm): The piperazine ring protons will present as two distinct triplets. The four protons adjacent to the aromatic ring (Ar-N-CH₂) are expected to be deshielded and appear further downfield compared to the four protons adjacent to the methyl-bearing nitrogen (Me-N-CH₂).

  • Methyl Protons (δ 2.2-2.4 ppm): The two methyl groups will each give rise to a sharp singlet. The aryl-methyl protons are anticipated to be at a slightly more upfield position compared to the N-methyl protons of the piperazine ring.

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR spectrum is derived from an analysis of m-toluidine and N-phenylpiperazine derivatives.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-4, C-N(pip))~145
Aromatic C (C-1, C-NH₂)~144
Aromatic C (C-3, C-CH₃)~125
Aromatic C (C-5)~120
Aromatic C (C-2)~118
Aromatic C (C-6)~115
Piperazine C (Ar-N-CH₂)~50
Piperazine C (Me-N-CH₂)~55
N-CH₃~46
Ar-CH₃~18

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 115-145 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the nitrogen atoms (C-1 and C-4) will be the most deshielded. The remaining aromatic carbons will appear in the expected regions for a substituted benzene ring.

  • Piperazine Carbons (δ 50-55 ppm): The two sets of methylene carbons in the piperazine ring will be chemically inequivalent and should give rise to two separate signals. The carbons adjacent to the aromatic ring (Ar-N-CH₂) are expected to be slightly more shielded than those adjacent to the methyl group (Me-N-CH₂).

  • Methyl Carbons (δ 18-46 ppm): The aryl-methyl carbon will be significantly more shielded and appear at a much higher field (~18 ppm) compared to the N-methyl carbon of the piperazine ring (~46 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a valuable technique for the rapid identification of key functional groups within a molecule.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum of a solid sample like this compound would be:

SamplePrep Sample Preparation (KBr pellet or ATR) Background Background Scan (Air) SamplePrep->Background SampleScan Sample Scan Background->SampleScan Analysis Peak Analysis & Functional Group Identification SampleScan->Analysis

Figure 3: General workflow for IR data acquisition.

Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine
3050-3000C-H stretch (aromatic)Aromatic Ring
2950-2800C-H stretch (aliphatic)Methyl and Piperazine CH₂
1620-1580C=C stretchAromatic Ring
1620-1550N-H bend (scissoring)Primary Amine
1320-1250C-N stretch (aromatic)Aryl Amine
1150-1000C-N stretch (aliphatic)Piperazine

Interpretation of the IR Spectrum:

  • N-H Stretching Region (3450-3300 cm⁻¹): A characteristic pair of medium-intensity peaks is expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. This is a key diagnostic feature for primary anilines.

  • C-H Stretching Region (3050-2800 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H stretches. Stronger bands below 3000 cm⁻¹ arise from the C-H stretching of the methyl groups and the methylene groups of the piperazine ring.

  • Aromatic Region (1620-1580 cm⁻¹): One or two sharp bands of variable intensity are expected in this region due to the C=C stretching vibrations within the benzene ring.

  • N-H Bending Region (1620-1550 cm⁻¹): A broad absorption band in this region is characteristic of the N-H scissoring vibration of the primary amine.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of bands arising from various bending and stretching vibrations, including the C-N stretches of both the aryl amine and the aliphatic piperazine nitrogens. These bands, while complex, provide a unique fingerprint for the molecule.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition

For a compound like this compound, a suitable MS protocol would be:

SampleIntro Sample Introduction (e.g., Direct Infusion or LC-MS) Ionization Ionization (e.g., ESI or EI) SampleIntro->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole or TOF) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection

Figure 4: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₂H₁₉N₃

  • Molecular Weight: 205.30 g/mol

  • Predicted Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): m/z 205 (in EI-MS) or m/z 206 (in ESI-MS)

Predicted Key Fragment Ions:

m/z Proposed Fragment Structure Fragmentation Pathway
190[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
134[M - C₄H₉N]⁺Cleavage of the piperazine ring.
106[C₇H₈N]⁺Benzylic cleavage.
99[C₅H₁₁N₂]⁺Piperazine ring fragment.
71[C₄H₉N]⁺Further fragmentation of the piperazine ring.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 205 under electron ionization (EI) conditions, or a protonated molecule peak at m/z 206 with electrospray ionization (ESI). The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

A likely primary fragmentation pathway involves the cleavage of the piperazine ring. The bond between the aromatic ring and the piperazine nitrogen, as well as the C-N bonds within the piperazine ring, are susceptible to cleavage. The loss of a methyl group (m/z 190) is also a probable fragmentation event. The presence of a fragment at m/z 106 would be indicative of a benzylic-type cleavage, resulting in a fragment corresponding to the toluidine radical cation. The piperazine moiety itself can undergo characteristic fragmentation, leading to ions at m/z 99 and 71.

Conclusion: A Foundation for Confident Characterization

This technical guide has provided a detailed, in-depth analysis of the predicted NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can serve as a valuable reference for researchers in drug development and organic synthesis. The provided interpretations and experimental workflows are designed to empower scientists to confidently identify this key intermediate, assess its purity, and advance their research and development endeavors. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

  • NIST Chemistry WebBook, SRD 69: m-Toluidine. [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (2024). ResearchGate. [Link]

3-Methyl-4-(4-methylpiperazin-1-yl)aniline mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the hypothesized mechanism of action for this compound, a compound of interest in contemporary drug discovery. While direct comprehensive studies on this specific molecule are nascent, a wealth of data from structurally analogous compounds and derivatives provides a strong foundation for a putative mechanism centered on kinase inhibition. This document synthesizes the available evidence, proposing a scientifically grounded hypothesis and outlining the requisite experimental framework for its validation. We will explore the potential molecular targets, the implicated signaling pathways, and provide detailed protocols for the scientific community to rigorously test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and medicinal chemistry.

Introduction: The Emerging Significance of Substituted Anilines

The substituted aniline scaffold, particularly those incorporating a piperazine moiety, represents a privileged structure in modern medicinal chemistry. These compounds are frequently identified as core components of small molecule kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various malignancies and inflammatory diseases. The specific molecule, this compound, contains the key pharmacophoric elements that suggest a potential role as a modulator of intracellular signaling cascades.

Derivatives of 4-(4-methylpiperazin-1-yl)aniline have demonstrated activity as potent inhibitors of several critical kinases, including ABL, c-KIT, and mTOR[1][2]. These kinases are central nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer and other proliferative disorders. Furthermore, related piperazine-containing compounds have shown a broad spectrum of biological activities, including anti-infective and anti-inflammatory properties[3][4]. This body of evidence strongly suggests that this compound likely exerts its biological effects through the inhibition of one or more protein kinases.

This guide will, therefore, focus on the putative role of this compound as a kinase inhibitor, proposing a likely set of targets and outlining the experimental methodologies required to elucidate its precise mechanism of action.

Proposed Mechanism of Action: A Focus on Tyrosine Kinase Inhibition

Based on the recurring theme of kinase inhibition among structurally related molecules, we hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. The aniline and piperazine groups are well-suited to form key interactions within the hydrophobic pocket and with the hinge region of the kinase domain.

Primary Putative Targets:

  • ABL (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase crucial in cell differentiation, division, adhesion, and stress response. Its aberrant fusion protein, BCR-ABL, is the causative agent of Chronic Myeloid Leukemia (CML).

  • c-KIT (Mast/stem cell growth factor receptor): A receptor tyrosine kinase that plays a vital role in the development of hematopoietic stem cells, mast cells, and interstitial cells of Cajal. Activating mutations in c-KIT are drivers of gastrointestinal stromal tumors (GISTs).

  • MERTK (MER proto-oncogene, tyrosine kinase): A member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, MERTK is involved in efferocytosis and immune regulation. Its overexpression is associated with poor prognosis in several cancers[5].

The proposed mechanism involves the molecule docking into the ATP-binding cleft of these kinases, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction would lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on these kinases for survival.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed inhibitory action of this compound on a generic tyrosine kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT, MERTK) Substrate Downstream Substrate RTK->Substrate Phosphorylation Compound This compound Compound->RTK Inhibition Inhibition ATP ATP ATP->RTK ADP ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Phospho_Substrate->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response

Caption: Hypothesized inhibition of a receptor tyrosine kinase by this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

In Vitro Kinase Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of our putative kinase targets.

Protocol: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human ABL, c-KIT, and MERTK kinases and their respective substrates in kinase buffer.

    • Prepare a serial dilution of the compound in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and ATP to each well.

    • Add the serially diluted compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Proliferation and Viability Assays

To ascertain if the compound's kinase inhibitory activity translates to a cellular effect, we will assess its impact on cancer cell lines known to be dependent on our target kinases.

Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture:

    • Culture K562 cells (BCR-ABL dependent), GIST-T1 cells (c-KIT dependent), and a MERTK-overexpressing cell line in appropriate media.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Target Engagement and Pathway Modulation

To confirm that the compound inhibits the intended targets within a cellular context, we will analyze the phosphorylation status of the kinases and their downstream effectors.

Protocol: Western Blot Analysis

  • Cell Lysis:

    • Treat the selected cell lines with the compound at concentrations around its GI50 value for various time points.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ABL, total ABL, phospho-c-KIT, total c-KIT, phospho-MERTK, total MERTK, and key downstream signaling proteins (e.g., phospho-AKT, phospho-ERK).

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Analysis:

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

G cluster_workflow Mechanism of Action Validation Workflow Start Hypothesis: Kinase Inhibitor Assay1 In Vitro Kinase Assay (IC50 Determination) Start->Assay1 Assay2 Cellular Proliferation Assay (GI50 Determination) Assay1->Assay2 Assay3 Target Engagement Assay (Western Blot) Assay2->Assay3 Conclusion Validated Mechanism of Action Assay3->Conclusion

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)
ABLExperimental Value
c-KITExperimental Value
MERTKExperimental Value

Table 2: Cellular Antiproliferative Activity

Cell LinePrimary Kinase TargetGI50 (nM)
K562BCR-ABLExperimental Value
GIST-T1c-KITExperimental Value
MERTK-overexpressingMERTKExperimental Value

Conclusion and Future Directions

This technical guide has presented a well-reasoned, albeit putative, mechanism of action for this compound as a tyrosine kinase inhibitor. The proposed experimental framework provides a clear and robust path for validating this hypothesis. Successful validation would position this molecule as a promising lead compound for the development of novel therapeutics targeting cancers driven by ABL, c-KIT, or MERTK signaling.

Future studies should focus on a broader kinase selectivity profiling to understand the compound's off-target effects, pharmacokinetic and pharmacodynamic studies to assess its drug-like properties, and in vivo efficacy studies in relevant animal models. The insights gained from these endeavors will be crucial in advancing this compound from a molecule of interest to a potential clinical candidate.

References

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available at: [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

  • Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available at: [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. Available at: [Link]

  • ResearchGate. (2025). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][6][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Available at: [Link]

  • ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... Available at: [Link]

  • ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Available at: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. Available at: [Link]

  • Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available at: [Link]

  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]

  • Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE... Available at: [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide-(AKE-Elkamhawy-Hassan/9a01c4e7e6b0a7d9e1c3a6b5c9d4e3f8a0b1c8e1]([Link]

  • Liu, J. F., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1544. Available at: [Link]

Sources

A Technical Guide to the Therapeutic Targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth technical analysis of the therapeutic landscape for derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This chemical scaffold is of profound importance in medicinal chemistry, most notably as a cornerstone of Imatinib (Gleevec), a paradigm-shifting therapeutic that transformed chronic myeloid leukemia (CML) from a fatal cancer into a manageable condition.[1] This guide will dissect the established and emerging therapeutic targets of this chemical class, detail the underlying mechanisms of action, and provide robust, field-proven experimental workflows for target validation and characterization.

Core Therapeutic Landscape: Tyrosine Kinase Inhibition

The primary therapeutic value of this compound derivatives lies in their function as ATP-competitive inhibitors of specific protein tyrosine kinases.[2] The aniline moiety, methylpiperazine group, and the central phenyl ring form a pharmacophore that effectively occupies the ATP-binding pocket of certain kinases in their inactive conformation, preventing phosphorylation and downstream signaling.[3]

Primary and Validated Targets

Decades of research have unequivocally identified three primary targets responsible for the major clinical successes of this compound class.

  • BCR-ABL1 Fusion Protein: In Chronic Myeloid Leukemia (CML), the t(9;22) chromosomal translocation creates the Philadelphia chromosome, which harbors the BCR-ABL1 fusion gene.[4][5] The resulting chimeric protein possesses constitutively active ABL1 kinase activity, driving uncontrolled proliferation of myeloid cells.[6] Derivatives of this class potently inhibit the BCR-ABL1 kinase, forming the basis of first-line therapy for CML.[1]

  • KIT Proto-Oncogene (c-KIT): Gastrointestinal Stromal Tumors (GISTs) are frequently driven by gain-of-function mutations in the KIT gene, which encodes a receptor tyrosine kinase crucial for the development of interstitial cells of Cajal.[7] These mutations lead to ligand-independent, constitutive activation of KIT signaling pathways, promoting cell proliferation and survival.[7][8] Imatinib and related compounds are highly effective in treating GISTs harboring susceptible KIT mutations.[9]

  • Platelet-Derived Growth Factor Receptors (PDGFRA & PDGFRB): PDGFRA and PDGFRB are receptor tyrosine kinases that play roles in cell growth, proliferation, and angiogenesis.[10] Activating mutations or fusions involving these receptors are oncogenic drivers in various malignancies, including some GISTs (especially those without KIT mutations) and hypereosinophilic syndrome.[9] The this compound scaffold demonstrates potent inhibitory activity against these targets.[11]

Mechanism of Action: BCR-ABL1 Inhibition

The binding of an Imatinib-like molecule to the ABL1 kinase domain is a classic example of Type II inhibition. The inhibitor stabilizes the "DFG-out" (inactive) conformation of the kinase activation loop. This prevents the kinase from adopting its active state, thereby blocking the transfer of phosphate from ATP to substrate proteins like CRKL. This action effectively shuts down the downstream signaling cascades, such as RAS/MAPK and PI3K/AKT, that are responsible for the malignant phenotype.[12]

cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling BCR_ABL BCR-ABL1 (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS pY PI3K PI3K BCR_ABL->PI3K pY STAT5 STAT5 BCR_ABL->STAT5 pY Inhibitor Aniline Derivative (e.g., Imatinib) Inhibitor->BCR_ABL Binds & Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival_Anti_Apoptosis Survival_Anti_Apoptosis AKT->Survival_Anti_Apoptosis Survival / Anti-Apoptosis Proliferation_Survival Proliferation_Survival STAT5->Proliferation_Survival Proliferation & Survival

Caption: BCR-ABL1 signaling pathway and point of inhibition.

Quantitative Target Profile

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Imatinib, the archetypal molecule of this class, against its primary targets.

Target KinaseDisease RelevanceRepresentative IC50 (nM)
ABL1 Chronic Myeloid Leukemia (CML)25 - 100
KIT Gastrointestinal Stromal Tumors (GIST)100 - 200
PDGFRA/B GIST, Myeloproliferative Neoplasms100 - 300

Note: IC50 values are context-dependent and can vary based on assay conditions (e.g., ATP concentration) and specific mutations within the kinase domain.

Broadening the Horizon: Secondary and Novel Targets

While the scaffold is highly optimized for ABL, KIT, and PDGFR, kinase inhibitor screens have revealed additional off-target activities that may present therapeutic opportunities or explain certain side effects.[13] Furthermore, novel derivatives are being synthesized to intentionally engage new targets.[14]

Potential secondary targets include:

  • DDR1/2 (Discoidin domain receptors)

  • CSF1R (Colony-stimulating factor 1 receptor)

  • ARG (Abelson-related gene) [9]

  • G-Quadruplex DNA: Some derivatives have shown an ability to stabilize G-quadruplex structures, particularly in the promoter region of oncogenes like c-MYC, suggesting a non-kinase-mediated anticancer mechanism.[15]

Experimental Validation and Characterization Workflow

A rigorous, multi-step process is required to identify and validate the therapeutic targets of novel this compound derivatives. This workflow ensures scientific integrity by building a self-validating cascade of evidence from biochemical assays to live-cell contexts.

cluster_validation Target Validation Cascade Start Novel Derivative Synthesis Kinome Biochemical Screen (e.g., KinomeScan) Start->Kinome  Test Compound Hit_ID Primary Hit Identification Kinome->Hit_ID IC50 In Vitro IC50 Determination Hit_ID->IC50 CETSA Cellular Target Engagement (CETSA) IC50->CETSA Western Downstream Signaling (Western Blot) CETSA->Western Viability Cell Viability Assay (MTT/CTG) Western->Viability End Validated Target & Lead Compound Viability->End

Caption: High-level workflow for target validation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a derivative required to inhibit 50% of a purified kinase's activity. It is the gold standard for confirming direct biochemical potency.

Principle: A recombinant kinase phosphorylates a specific substrate. The amount of product formed (or ATP consumed) is measured, often using fluorescence or luminescence-based methods.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17][18]

    • Serially dilute the test derivative in 100% DMSO, then further dilute into the kinase buffer to create 2X compound solutions.

    • Prepare a 2X ATP/substrate solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding dynamics.

  • Assay Execution (384-well plate format):

    • Add 5 µL of 2X compound solution to appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of 2X kinase solution (recombinant purified kinase in kinase buffer) to all wells except "no enzyme" controls.

    • Incubate for 15-30 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution.

    • Incubate for 60 minutes at 30°C. The duration may require optimization based on enzyme activity.

  • Detection:

    • Stop the reaction and detect product formation using a suitable technology (e.g., add ADP-Glo™ reagent to measure ATP consumption via luminescence).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a critical experiment to confirm that the derivative physically binds to its intended target inside a living cell.[19]

Principle: The binding of a ligand (the drug) to a protein target generally increases the protein's thermal stability.[20] When intact cells are heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins.[19]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture target-expressing cells (e.g., K562 cells for BCR-ABL) to ~80% confluency.

    • Treat cells with the test derivative at various concentrations (and a vehicle control) for 1-2 hours in culture medium.[21]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a PCR thermocycler, followed by cooling for 3 minutes.[22] One unheated sample serves as a control.

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., three cycles in liquid nitrogen).[22]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[22]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA.

    • Plot the soluble protein fraction versus temperature. A successful target engagement will result in a rightward shift of the melting curve for drug-treated samples compared to the vehicle control.

Protocol 3: Western Blot for Downstream Signaling

This assay validates that target engagement translates into a functional blockade of the intended signaling pathway.

Principle: Inhibition of a kinase prevents the phosphorylation of its downstream substrates. This change can be detected using phospho-specific antibodies.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture appropriate cells and starve them of growth factors if necessary to reduce basal signaling.

    • Treat cells with the derivative at concentrations bracketing the IC50 for 1-4 hours. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Blotting and Immunodetection:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of a key downstream substrate (e.g., anti-phospho-CRKL for BCR-ABL inhibition) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal while the total substrate and loading control signals remain constant.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in kinase-directed drug discovery, with a proven track record of clinical success against BCR-ABL, KIT, and PDGFR. The future of this chemical class involves two primary trajectories: 1) The development of next-generation inhibitors that overcome resistance mutations in established targets (e.g., Nilotinib, Dasatinib for BCR-ABL)[23][24], and 2) The rational redesign of the scaffold to engage novel, unrelated kinase targets for new therapeutic applications. The robust validation workflow detailed herein provides a reliable framework for drug development professionals to rigorously assess the therapeutic potential of new derivatives, ensuring that only the most promising candidates advance toward clinical development.

References

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 21, 2026, from [Link]

  • KIT in Gastrointestinal Stromal Tumours (GIST): ESMO Biomarker Factsheet. (n.d.). OncologyPRO. Retrieved January 21, 2026, from [Link]

  • Yi, C., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Biomedicine & Pharmacotherapy. Retrieved January 21, 2026, from [Link]

  • Iriyama, N., et al. (2024). Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study. Blood Advances. Retrieved January 21, 2026, from [Link]

  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (n.d.). Blood. Retrieved January 21, 2026, from [Link]

  • Soverini, S., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers. Retrieved January 21, 2026, from [Link]

  • Viola, D., et al. (2012). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Al-faqih, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments. Retrieved January 21, 2026, from [Link]

  • Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research. Retrieved January 21, 2026, from [Link]

  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 21, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 21, 2026, from [Link]

  • Deb, K., et al. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Journal of Cancer Research and Therapeutics. Retrieved January 21, 2026, from [Link]

  • Demirel, O., et al. (2017). PDGF signaling in cancer progression. American Journal of Cancer Research. Retrieved January 21, 2026, from [Link]

  • Wodicka, L. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved January 21, 2026, from [Link]

  • Tefferi, A. (2004). Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders. Blood. Retrieved January 21, 2026, from [Link]

  • Nilotinib, Dasatinib Offer Similar Outcomes in CML Patients. (2016, August 15). CancerNetwork. Retrieved January 21, 2026, from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved January 21, 2026, from [Link]

  • Jammal, N., et al. (2021). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology. Retrieved January 21, 2026, from [Link]

  • PDGFRA. (n.d.). My Cancer Genome. Retrieved January 21, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 21, 2026, from [Link]

  • bcr-abl Translocation Mechanism | Philadelphia Chromosome. (2020, August 18). YouTube. Retrieved January 21, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect of Therapeutic Innovation

In the landscape of drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to these life-changing molecules is paved with crucial, often unsung, chemical intermediates. This guide delves into the discovery and history of one such pivotal building block: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline . While not a therapeutic agent in its own right, its unique structural motif is a cornerstone in the architecture of several targeted therapies, particularly in the realm of oncology. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its synthesis, characterization, and strategic importance in medicinal chemistry.

Strategic Importance in Medicinal Chemistry: A Privileged Scaffold

The this compound core is a quintessential example of a "privileged scaffold" in modern drug design. Its value lies in the combination of a substituted aniline, a common pharmacophore for interaction with kinase hinge regions, and a solubilizing, basic N-methylpiperazine moiety. This latter group is frequently employed to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and oral bioavailability.

The strategic placement of the methyl group ortho to the aniline nitrogen can influence the conformation of the molecule when bound to a biological target, potentially enhancing selectivity and potency. This structural arrangement is prominently featured in the design of numerous kinase inhibitors, where precise molecular recognition is paramount for therapeutic efficacy and minimizing off-target effects. The aniline nitrogen serves as a key hydrogen bond donor, while the piperazine moiety can be further functionalized or serve as a basic handle for salt formation, aiding in drug formulation.

Proposed Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable routes involve the formation of the C-N bond between the aromatic ring and the piperazine nitrogen. Two primary, well-established methodologies are presented here: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the activation of an aromatic ring towards nucleophilic attack by an electron-withdrawing group, typically a nitro group, positioned ortho or para to a suitable leaving group, such as a halogen.

Experimental Protocol: SNAr Route

Step 1: Synthesis of 1-(4-Fluoro-2-methyl-5-nitrophenyl)-4-methylpiperazine

  • To a solution of 4-fluoro-1-methyl-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common choices include:

    • Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere.

    • Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

    • Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • If using a heterogeneous catalyst like Pd/C, filter the reaction mixture through a pad of Celite®.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield this compound.

SNAr_Pathway

Pathway B: Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a versatile and often milder alternative for the formation of C-N bonds, tolerating a wider range of functional groups.[1]

Experimental Protocol: Buchwald-Hartwig Amination Route

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromo-2-methylaniline (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald_Hartwig_Pathway

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value/Observation
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, chloroform, DMSO; sparingly soluble in water
¹H NMR Aromatic protons (δ 6.5-7.2 ppm), piperazine protons (δ 2.5-3.2 ppm), N-methyl protons (δ ~2.3 ppm), aromatic methyl protons (δ ~2.2 ppm)
¹³C NMR Aromatic carbons (δ 110-150 ppm), piperazine carbons (δ ~45-55 ppm), N-methyl carbon (δ ~46 ppm), aromatic methyl carbon (δ ~17 ppm)
Mass Spec (ESI+) [M+H]⁺ at m/z 206.16
IR Spectroscopy N-H stretching (aniline, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹)

Application in Drug Development: A Precursor to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Its structure is integral to the pharmacophore of several important anticancer drugs.

Imatinib (Gleevec®): A Paradigm of Targeted Therapy

Imatinib, a revolutionary drug for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), features a core structure derived from a substituted aniline.[2][3] The synthesis of imatinib involves the coupling of a pyrimidine derivative with an aniline intermediate, followed by the introduction of the benzamide side chain. The this compound moiety provides the necessary aniline nitrogen for interaction with the kinase hinge region and the N-methylpiperazine group for solubility and favorable pharmacokinetics.[4][5]

Imatinib_Synthesis

Dasatinib (Sprycel®): A Second-Generation TKI

Dasatinib, a potent inhibitor of multiple tyrosine kinases, also incorporates a substituted aniline moiety in its structure.[6][7][8] While the aniline component in dasatinib is different, the underlying synthetic strategies and the importance of the aniline pharmacophore are conceptually similar. The development of dasatinib and other second-generation TKIs often involves exploring variations of the aniline building block to optimize potency, selectivity, and resistance profiles. The this compound scaffold represents a valuable starting point for such explorations.

Conclusion and Future Perspectives

This compound stands as a testament to the critical role of synthetic intermediates in the advancement of medicine. Its discovery and the development of efficient synthetic routes have enabled the large-scale production of life-saving targeted therapies. As the quest for more selective and potent kinase inhibitors continues, this and related substituted anilines will undoubtedly remain at the forefront of medicinal chemistry research. The principles and methodologies outlined in this guide provide a solid foundation for scientists working to design and synthesize the next generation of innovative therapeutics.

References

  • An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances. [Link]

  • Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis.
  • Synthesis process of dasatinib and intermediate thereof.
  • synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]

  • A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. [Link]

  • A kind of synthetic method of dasatinib intermediate. Eureka | Patsnap. [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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Methodological & Application

Application Notes and Protocols for the Coupling Reactions of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthetic coupling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key building block in contemporary medicinal chemistry. This aniline derivative is a cornerstone in the synthesis of numerous targeted therapeutics, most notably as a central scaffold in tyrosine kinase inhibitors like Imatinib. We present optimized conditions and step-by-step protocols for three critical transformations: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura cross-coupling for C-C bond formation, and amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the 4-Amino-N-methylpiperazinyl Aniline Scaffold

The this compound moiety is a privileged scaffold in pharmaceutical sciences. Its structural features, particularly the basic N-methylpiperazine group, often impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and the ability to form salts, which are crucial for drug formulation and bioavailability. This aniline is a key intermediate in the synthesis of a class of targeted cancer therapies known as tyrosine kinase inhibitors (TKIs). For instance, it forms a critical part of the structure of Imatinib, a highly successful drug for the treatment of chronic myeloid leukemia (CML).

The synthetic utility of this aniline lies in the reactivity of the primary amino group, which can be readily functionalized through various coupling reactions to build molecular complexity. This guide provides detailed protocols for the most common and powerful of these transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or pseudohalide.[1] This reaction is indispensable for synthesizing complex aryl amines from readily available starting materials. For this compound, this reaction allows for its coupling with a variety of (hetero)aryl halides to construct the core structures of many bioactive molecules.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] A Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex. The aniline then coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [L2Pd(II)(Ar)(NH2R')]+X- Oxidative Addition Complex->Amine Coordination R'-NH2 Palladium-Amido Complex L2Pd(II)(Ar)(NHR') Amine Coordination->Palladium-Amido Complex -HX, Base Coupled Product Ar-NHR' Palladium-Amido Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Palladium-Amido Complex->Regenerated Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

This protocol is adapted from optimized conditions for the coupling of anilines with aryl bromides.[3][4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromopyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Experimental Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Add cesium carbonate (1.5 equivalents).

  • Add anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A stable and commonly used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, often leading to high yields.[3]
Base Cs₂CO₃A strong, non-nucleophilic base that is effective in deprotonating the aniline.
Solvent TolueneA non-polar, high-boiling solvent suitable for the reaction temperature.
Temperature 100-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[5] To utilize this compound in a Suzuki coupling, it must first be converted to an aryl halide, typically an aryl bromide or iodide. This can be achieved through standard halogenation procedures.

Mechanistic Overview

The Suzuki-Miyaura coupling catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition L2Pd(II)(Ar)(X) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation L2Pd(II)(Ar)(R') Oxidative_Addition->Transmetalation R'-B(OR)2, Base Coupled_Product Ar-R' Transmetalation->Coupled_Product Reductive Elimination Regenerated_Catalyst Pd(0)L2 Transmetalation->Regenerated_Catalyst

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol for Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki coupling of bromoaniline derivatives.[2][6] It assumes the starting material is the corresponding bromo-derivative of the title aniline.

Materials:

  • Bromo-3-Methyl-4-(4-methylpiperazin-1-yl)aniline

  • (Hetero)arylboronic acid or boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Experimental Procedure:

  • In a round-bottom flask, combine the bromo-aniline derivative (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water to achieve a substrate concentration of 0.1 M.

  • Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄A common and effective Pd(0) catalyst for Suzuki couplings.
Base K₂CO₃A mild and effective base for activating the boronic acid.
Solvent System 1,4-Dioxane/Water (4:1)The aqueous component is crucial for the transmetalation step.
Temperature 90-100 °CPromotes the reaction at a reasonable rate without significant catalyst decomposition.

Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry.[] Coupling this compound with a carboxylic acid produces an amide, a common functional group in pharmaceuticals.

Mechanism of Amide Coupling with Carbodiimides

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amidation. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond, releasing a urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to form an active ester, which can improve yields and reduce side reactions.

Amide_Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Amide_Product R-CONH-Ar O_Acylisourea->Amide_Product Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Aniline Ar-NH2 Aniline->Amide_Product

Caption: General workflow for EDC-mediated amide coupling.

Protocol for Amide Bond Formation

This protocol is a general and robust method for the synthesis of amides from anilines and carboxylic acids.[8]

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

Experimental Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Add DIPEA (2.0 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Coupling Reagent EDC/HOBtA widely used and effective combination for amide bond formation, minimizing side reactions and racemization of chiral centers.
Base DIPEAA non-nucleophilic organic base to neutralize the HCl salt of EDC and facilitate the reaction.
Solvent DMFA polar aprotic solvent that effectively dissolves a wide range of substrates and reagents.
Temperature Room TemperatureSufficient for most amide couplings with these reagents, avoiding thermal degradation of sensitive substrates.

Conclusion

This compound is a versatile and valuable building block in pharmaceutical synthesis. The protocols detailed in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and amide bond formation provide robust and reproducible methods for the functionalization of this important scaffold. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively utilize these reactions in the development of novel therapeutic agents.

References

  • Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(7), 1024-1031.
  • de Souza, M. C. B. V., et al. (2012). Optimization of the reaction conditions for the Buchwald-Hartwig cross-coupling of 5(6)-bromo-1H-benzimidazoles with sulfonamides. Molecules, 17(12), 14649-14663.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Wiles, C., et al. (2015).
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Kashani, S. K., & Jessiman, J. E. (2020).
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 204-208.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • BOC Sciences. (2024).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. (2023).
  • ResearchGate. (2013).
  • BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.

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analytical methods for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comprehensive Analytical Characterization of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Abstract

This document provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of this compound (CAS: 681004-50-2). As a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring its identity, purity, and impurity profile is paramount for downstream success and regulatory compliance. This application note details an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structural confirmation. Furthermore, it presents robust, validated protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities. The methodologies are presented with a focus on the scientific rationale behind instrumental choices and parameter selection, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Physicochemical Profile

This compound is a substituted aniline derivative containing a methylpiperazine moiety. Its structural features make it a versatile building block in medicinal chemistry. The quality of this starting material directly impacts the quality of the final API. Therefore, a multi-faceted analytical approach is required to establish a complete quality profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 681004-50-2
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Physical Form Powder or crystals
InChIKey VVMXAXVHQDIGRF-UHFFFAOYSA-N

Structural Elucidation and Identity Confirmation

The primary step in characterization is the unequivocal confirmation of the molecular structure. This is best achieved by combining spectroscopic techniques that provide orthogonal information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.

Causality Behind the Experiment: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The combination of these two techniques allows for the complete and unambiguous assignment of the molecular structure, which is a fundamental requirement for any reference standard or pharmaceutical intermediate.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the sample's solubility.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition (¹H NMR):

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.

Expected Data Interpretation: The spectra should be consistent with the proposed structure. Key expected signals are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment (¹H NMR)Predicted δ (ppm)MultiplicityIntegration
Aromatic CH (3 protons)6.5 - 7.0m3H
Aniline NH₂~4.5 - 5.0br s2H
Piperazine CH₂ (adjacent to N-Aryl)~2.8 - 3.0t4H
Piperazine CH₂ (adjacent to N-Methyl)~2.4 - 2.6t4H
Aromatic-CH₃~2.1 - 2.3s3H
N-CH₃~2.2 - 2.4s3H
Assignment (¹³C NMR) Predicted δ (ppm)
Aromatic C-N (Aniline)145 - 150
Aromatic C-N (Piperazine)140 - 145
Aromatic C-H / C-CH₃110 - 130
Piperazine C (adjacent to N-Aryl)~50 - 55
Piperazine C (adjacent to N-Methyl)~54 - 58
N-CH₃~45 - 50
Aromatic-CH₃~15 - 20

Note: These are predicted values based on similar structures; actual values may vary. Data from related compounds can be found in the literature.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint by identifying the vibrational frequencies of functional groups. It is a rapid and reliable technique for confirming the presence of key structural motifs.

Protocol 2: FTIR Spectroscopy

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Expected Data Interpretation: The spectrum should display absorption bands characteristic of the molecule's functional groups.[7][8]

Table 3: Characteristic FTIR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Aniline)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2800 - 3000Medium
C=C Stretch (Aromatic Ring)1500 - 1600Strong
C-N Stretch (Aromatic Amine)1250 - 1350Strong
C-N Stretch (Aliphatic Amine)1020 - 1250Medium

Chromatographic Analysis for Purity and Impurities

Chromatographic methods are essential for separating the main compound from process-related impurities and degradation products. A validated HPLC method is the gold standard for determining purity and assay.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

A reversed-phase HPLC method provides excellent resolution for moderately polar compounds like this compound.

Causality Behind the Method:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the aromatic and aliphatic portions of the molecule.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure that impurities with a wide range of polarities are eluted and resolved.

  • Acid Modifier: Formic acid is added to the mobile phase to protonate the basic nitrogen atoms in the aniline and piperazine rings. This suppresses silanol interactions with the column, resulting in improved peak symmetry and reproducibility. It also aids in ionization for subsequent MS analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (1.0 mg/mL Stock) prep_dil Create Working Solutions (1-100 µg/mL) prep_std->prep_dil prep_sample Prepare Sample (1.0 mg/mL) instrument Instrument Setup (HPLC-PDA System) prep_dil->instrument sst System Suitability Test (%RSD < 2.0%) instrument->sst analysis Sample Injection & Data Acquisition sst->analysis integration Peak Integration analysis->integration calculation Purity & Assay Calculation integration->calculation report Generate Report calculation->report

Caption: HPLC-UV/PDA workflow for purity analysis.

Protocol 3: HPLC Purity and Assay Determination

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. An Agilent 1290 Infinity II or equivalent system is suitable.[9]

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (or optimal wavelength determined by PDA scan).

  • Reagent Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent.

    • Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the blank (diluent), followed by the SST injections, and then the sample solutions.

    • Calculate purity using the area percent method. For assay, compare the peak area of the sample to that of a known concentration of the reference standard.

Method Validation: This method should be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[1][10]

Table 4: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference.Peak purity index > 0.999 (PDA); baseline resolution from impurities.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery of spiked analyte.
Precision (%RSD) To measure the variability of repeated measurements.Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of ~10 (LOQ) and ~3 (LOD).
Robustness To measure the method's resilience to small, deliberate variations.System suitability parameters are met under varied conditions (e.g., ±0.1 mL/min flow, ±2°C temp).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a complementary technique to HPLC, ideal for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by LC methods.

Protocol 4: GC-MS for Volatile Impurity Profiling

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000/7410 GC/MS Triple Quad).[11]

  • Chromatographic Conditions (based on EPA Method 8131 for anilines): [12]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min.

    • Injection Mode: Splitless (or split, depending on concentration).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a final concentration of ~1 mg/mL.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

Integrated Analytical Strategy

A comprehensive characterization relies on the logical application of these orthogonal techniques. The identity of the material is first confirmed, followed by a detailed assessment of its purity and impurity profile.

Characterization_Strategy cluster_identity Phase 1: Identity & Structure cluster_purity Phase 2: Purity & Impurities start Bulk Material Received nmr NMR (¹H, ¹³C) - Structural Backbone start->nmr ftir FTIR - Functional Groups start->ftir ms Mass Spec - Molecular Weight start->ms decision_identity Structure Confirmed? nmr->decision_identity ftir->decision_identity ms->decision_identity hplc HPLC-PDA - Purity Assay - Non-volatile Impurities decision_identity->hplc Yes gcms GC-MS - Volatile Impurities - Residual Solvents decision_identity->gcms Yes fail Material Rejected or Further Investigation decision_identity->fail No decision_purity Purity Meets Spec? hplc->decision_purity gcms->decision_purity pass Qualified Material for Release decision_purity->pass Yes decision_purity->fail No

Caption: Integrated strategy for analytical characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and overall quality. The protocols and strategies outlined in this application note provide a robust framework for researchers and quality control laboratories. By combining spectroscopic methods (NMR, FTIR) for structural confirmation with validated chromatographic techniques (HPLC, GC-MS) for purity and impurity analysis, scientists can generate a comprehensive data package suitable for drug development and regulatory purposes, ensuring the material is fit for its intended use.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ChemicalBook. (n.d.). 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline(221198-99-8) 1H NMR.
  • ChemicalBook. (n.d.). 3-(4-METHYL-PIPERAZIN-1-YLMETHYL)-ANILINE synthesis.
  • ChemicalBook. (2025, July 24). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.
  • BenchChem. (n.d.). Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • BLDpharm. (n.d.). 198281-55-9|3-((4-Methylpiperazin-1-yl)methyl)aniline.
  • Mol-Instincts. (n.d.). Synthesis of 3-(4-methylpiperazine-1-ylmethyl)-4-(3-nitrophenyl)-6-phenylpyridazine.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • The Royal Society of Chemistry. (n.d.). Experimental Details.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.
  • RSC Publishing. (n.d.). Analytical Methods.
  • ChemScene. (n.d.). 3-(4-Methylpiperazin-1-yl)aniline.
  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.).
  • gsrs. (n.d.). 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE.
  • eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage.
  • CymitQuimica. (n.d.). 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. (2019, June 1). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • Semantic Scholar. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer.
  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

HPLC method for purity analysis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for determining the purity of this compound, a key intermediate in pharmaceutical synthesis. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This application note delves into the rationale behind the method development, offers a step-by-step experimental protocol, and outlines validation parameters according to the International Council for Harmonisation (ICH) guidelines. The content is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a robust framework for accurate and reliable purity assessment.

Introduction and Scientific Rationale

This compound is an aromatic amine derivative whose structural complexity and role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitate stringent purity control. Impurities, whether they are starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note describes a stability-indicating RP-HPLC method, chosen for its suitability in separating compounds with moderate polarity like the target analyte. The method is developed based on fundamental chromatographic principles to ensure specificity, precision, and robustness.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful HPLC method.

  • Structure:

    
    (Note: A representative structure is used for illustrative purposes, as a direct image for this specific isomer is not readily available in the provided search context.)
    
  • Molecular Formula: C₁₂H₁₉N₃

  • Molecular Weight: 205.30 g/mol (Isomer: 4-(4-methylpiperazin-1-yl)aniline has a MW of 191.27 g/mol , the addition of a methyl group increases this).

  • Key Features: The molecule possesses a substituted aniline ring, which acts as a chromophore, making UV detection a viable and straightforward choice. It also contains two basic nitrogen atoms (one in the aniline moiety and one in the piperazine ring), making its retention highly dependent on the pH of the mobile phase. Controlling the pH is therefore critical for achieving reproducible results and symmetrical peak shapes.

HPLC Method Development: The Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process. Each parameter is selected to achieve optimal separation and quantification.

Mode of Chromatography: Why Reversed-Phase?

Reversed-phase chromatography is the method of choice. The analyte is a moderately polar organic molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This mode is versatile, provides excellent reproducibility, and is compatible with a wide range of analytes and solvents commonly used in pharmaceutical analysis.[2][3]

Stationary Phase: C18 Column Selection

A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common reversed-phase packing, offering high hydrophobicity and efficiency for separating a broad range of compounds. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure for routine analysis.

Mobile Phase Optimization

The mobile phase composition is the most critical factor influencing retention and selectivity.

  • Organic Modifier: Acetonitrile is chosen over methanol. Its lower viscosity results in lower backpressure, and its superior UV transparency at lower wavelengths provides a better signal-to-noise ratio.

  • Aqueous Phase and pH Control: Due to the basic nature of the analyte, an acidic mobile phase is employed to ensure the protonation of the amine functional groups. This suppresses silanol interactions with the stationary phase and results in sharp, symmetrical peaks. A buffer is necessary to maintain a constant pH. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice. This pH ensures that the analyte is in a single ionic form, leading to stable retention times.

  • Elution Mode: Gradient Elution: A gradient elution program is implemented. This is superior to an isocratic method for purity analysis, as it allows for the elution of potential impurities with a wide range of polarities within a single run. It ensures that highly retained, non-polar impurities are eluted from the column while providing good resolution for early-eluting polar impurities.

Detection Wavelength

The aniline chromophore in the molecule allows for sensitive UV detection. A UV scan of the analyte in the mobile phase would reveal the wavelength of maximum absorbance (λmax). For aniline derivatives, a wavelength of 254 nm is typically a good choice as it provides a strong signal for many aromatic compounds and is a common setting for purity analysis.

Detailed Application Protocol

This protocol is a self-validating system when executed with appropriate system suitability checks.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. A chromatography data system (CDS) is required for data acquisition and processing.[4]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

    • Phosphoric Acid (AR grade)

    • Water (HPLC grade or Milli-Q)

  • Standard: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Purity Calculation

The purity is determined by area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH guidelines Q2(R2).[5][6]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. A working standard solution is injected six times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by analyzing a placebo (if applicable) and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure that no co-elution occurs at the retention time of the main peak.

Linearity

The method's linearity is established by preparing a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is determined by spiking a sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six separate sample preparations on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

ParameterAcceptance Criteria
% RSD ≤ 2.0%
Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined by establishing the concentration that provides a signal-to-noise ratio of approximately 10:1. This is critical for quantifying impurities accurately.

Visualized Workflows

Diagram 1: HPLC Method Development Logic

method_development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Verification A Select Mode: Reversed-Phase HPLC B Select Column: C18 (150x4.6mm, 5µm) A->B C Select Detector: UV @ 254 nm B->C D Choose Organic Modifier: Acetonitrile C->D E Establish Aqueous pH: Acidic Buffer (pH 3.0) D->E F Develop Elution: Gradient Program E->F G Optimize Flow & Temp: 1.0 mL/min, 30°C F->G H Perform System Suitability G->H

Caption: Logical workflow for HPLC method development.

Diagram 2: Purity Analysis Protocol

purity_analysis prep 1. Solution Preparation std Prepare Standard (100 µg/mL) prep->std smp Prepare Sample (100 µg/mL) prep->smp sst System Suitability Test (6 injections of Std) std->sst seq Run Analysis Sequence (Std, Blank, Samples) smp->seq hplc 2. HPLC Analysis sst->seq If Pass integ Integrate Peaks seq->integ data 3. Data Processing calc Calculate % Purity (Area Normalization) integ->calc report Generate Report calc->report

Caption: Step-by-step workflow for purity analysis.

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the purity analysis of this compound. The systematic approach to method development, grounded in chromatographic theory, ensures its suitability for use in a regulated quality control environment. Adherence to the validation protocols outlined will confirm that the method is fit for its intended purpose, providing trustworthy data for batch release and stability studies in pharmaceutical development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Provides fundamental principles and definitions for chromatographic separations used in pharmacopeial analysis.

  • Understanding the Latest Revisions to USP <621> | Agilent . Discusses the harmonization and modernization of chromatographic methods as per USP guidelines.

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . Outlines the systematic process of developing and validating HPLC methods in accordance with ICH standards.

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures . The primary regulatory guidance detailing the requirements for analytical method validation.

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications . Describes chromatographic conditions suitable for the analysis of aromatic amines.

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific . Provides an example of an HPLC method using an ammonium acetate/acetonitrile mobile phase for related compounds.

  • 3-(4-Methylpiperazin-1-yl)aniline - ChemicalBook . Provides basic chemical properties for a structurally similar compound.

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem . Offers physicochemical data for a related isomer.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR . Details method validation for a piperazine-containing compound, including precision and accuracy studies.

  • Steps for HPLC Method Validation - Pharmaguideline . A practical guide to the parameters required for validating HPLC methods in the pharmaceutical industry.

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis of kinase inhibitors using 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This aniline derivative is a privileged scaffold in modern drug discovery, frequently incorporated into small molecule inhibitors targeting key oncogenic and inflammatory signaling pathways. We will explore the underlying scientific rationale for its use, present common synthetic strategies, and provide a detailed, step-by-step protocol for a representative coupling reaction. This guide emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to ensure accuracy and reproducibility.

Introduction: The Strategic Value of the Anilino-Piperazine Scaffold

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors have consequently become a cornerstone of targeted therapy.[2][3] Within this class of drugs, aniline derivatives are ubiquitous, often serving as the crucial "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the target kinase.[4]

The specific scaffold, this compound, offers a combination of features that make it exceptionally valuable in medicinal chemistry:

  • The Aniline Core: The primary amino group is a potent hydrogen bond donor and acceptor, enabling strong interactions with the kinase hinge region, a conserved backbone segment within the ATP pocket.[4][5]

  • The 4-(4-methylpiperazin-1-yl) Moiety: This bulky, basic group is a well-established "solubilizing tail." Its inclusion frequently enhances aqueous solubility and improves the overall pharmacokinetic profile of the final compound, which is critical for oral bioavailability. This feature is present in numerous clinical and pre-clinical kinase inhibitors.[6]

  • The 3-Methyl Group: This seemingly minor substitution provides a crucial vector for medicinal chemists to fine-tune the inhibitor's properties. It can impart conformational rigidity, enhance binding affinity through van der Waals interactions, and block potential sites of metabolism, thereby increasing the drug's half-life.

This aniline derivative is a key component in the synthesis of inhibitors for a range of kinases, including BCR-ABL, Transforming growth factor-b-activated kinase 1 (TAK1), and others implicated in cell proliferation and survival pathways.[7][8][9]

Core Synthetic Strategies & Mechanistic Rationale

The incorporation of this compound into a target kinase inhibitor typically involves the formation of a carbon-nitrogen (C-N) bond with a heterocyclic core scaffold (e.g., pyrimidine, quinazoline, pyrazole). The choice of reaction is dictated by the specific nature of the heterocyclic core and the desired final structure.

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct method. The aniline's nucleophilic nitrogen atom attacks an electron-deficient aromatic ring (the heteroaromatic core) that is activated by electron-withdrawing groups and bears a suitable leaving group (typically a halogen, such as Cl or F). The reaction is often facilitated by acid catalysis, which protonates the heterocyclic ring, making it more electrophilic. This strategy was successfully employed in the synthesis of potent covalent TAK1 inhibitors.[7]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For less reactive heterocyclic systems, a palladium-catalyzed reaction is the method of choice. This powerful transformation allows for the coupling of the aniline with aryl or heteroaryl halides or triflates under relatively mild conditions. It offers broad substrate scope and functional group tolerance.[1]

  • Amide Bond Formation: In some inhibitor designs, the aniline is linked to the core via an amide bond. This involves coupling the aniline with a carboxylic acid-functionalized scaffold using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by first converting the carboxylic acid to a more reactive acyl chloride. This approach is central to the structure of inhibitors like Ponatinib.[8][9]

The following workflow provides a generalized overview of the process from initial synthesis to final characterization.

G cluster_0 Synthesis & Purification cluster_1 Validation A Reaction Setup (Inert Atmosphere) B Reagent Addition & Heating A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Structure Confirmation (NMR, MS) E->F G Purity Analysis (HPLC) F->G H Biological Assay (Kinase Inhibition) G->H

Caption: A typical workflow for the synthesis, purification, and validation of a kinase inhibitor.

Detailed Protocol: SNAr Coupling with a Dichloropyrimidine Core

This protocol details a representative SNAr reaction, a foundational method in this field, for coupling this compound with a generic 2,4-dichloropyrimidine scaffold.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Notes
2,4-Dichloropyrimidine148.981.0Core scaffold. Handle in a fume hood.
This compound205.301.05Key nucleophile. Slight excess ensures complete reaction.
2-Butanol (sec-BuOH)74.12-Reaction solvent. High boiling point is suitable for this reaction.
Trifluoroacetic Acid (TFA)114.021.1Acid catalyst. Corrosive, handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃)--For quenching the reaction.
Ethyl Acetate (EtOAc)--Extraction solvent.
Brine (Saturated NaCl solution)--For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent.
Silica Gel--Stationary phase for column chromatography.
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

  • Reagent Addition: Add this compound (1.05 eq) to the flask.

  • Solvent and Catalyst: Add 2-Butanol (approx. 0.2 M concentration relative to the limiting reagent). With vigorous stirring, slowly add Trifluoroacetic Acid (1.1 eq) to the mixture.

    • Expert Insight: The acid catalyst protonates a nitrogen on the pyrimidine ring, rendering it more electron-deficient and susceptible to nucleophilic attack by the aniline. This significantly accelerates the reaction rate.[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can cause side reactions at high temperatures.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and allow it to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the TFA.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Caption: SNAr reaction of the aniline with 2,4-dichloropyrimidine.

Kinase Binding and Mechanism of Action

The synthesized anilinopyrimidine serves as a scaffold that mimics the adenine portion of ATP. The molecule positions itself within the ATP-binding cleft of the target kinase, with the aniline nitrogen and the N1 of the pyrimidine ring forming critical hydrogen bonds to the "hinge" region of the kinase. This interaction effectively blocks the binding of ATP, thereby inhibiting the kinase's phosphotransferase activity and halting downstream signaling.

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., EGFR, Src) RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Anilino-Kinase Inhibitor Inhibitor->Kinase Inhibits (Blocks ATP Binding)

Caption: Anilinopyrimidine derivatives inhibit kinase signaling by blocking the ATP binding site.[10]

Troubleshooting and Expert Recommendations

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (if using cross-coupling); Insufficient temperature; Poor quality reagents.Ensure inert atmosphere is maintained. Increase reaction temperature in 10 °C increments. Verify the purity of starting materials via NMR or LC-MS.
Formation of Multiple Byproducts Reaction temperature too high; Presence of oxygen or water.Lower the reaction temperature. Ensure the solvent is anhydrous and the reaction is run under a strict inert atmosphere.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography (e.g., add a small percentage of triethylamine for basic compounds). Consider reverse-phase chromatography if the compound is sufficiently polar.
Low Yield after Work-up Product is partially soluble in the aqueous layer.Perform additional extractions (5-6 times) with the organic solvent. If the product is basic, ensure the aqueous layer is sufficiently basified (pH > 9) before extraction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile solvents, corrosive acids (TFA), and potentially toxic aniline derivatives must be performed in a certified chemical fume hood.

  • Inert Gas: Handle inert gas cylinders with care and ensure they are properly secured.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Benchchem. Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry.
  • Benchchem.
  • Benchchem. Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.
  • Benchchem. Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors.
  • Pettersson, M. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Kalogirou, A. S. et al. (2020). 3-Methylpiperazine-containing pre-clinical kinase inhibitors.
  • Benchchem. Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • Tan, L. et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Lü, S. et al. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.
  • Liu, Q. et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Ansari, M. F. et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][5][10]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity.

  • Singh, M. et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • El-Damasy, A. K. et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • El-Damasy, A. K. et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the large-scale synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in modern pharmaceutical development. We present a comparative analysis of viable synthetic strategies, ultimately focusing on a robust and scalable two-step protocol centered on Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, process optimization strategies, and comprehensive safety protocols to ensure a safe, efficient, and reproducible synthesis.

Introduction and Strategic Overview

This compound is a substituted aniline derivative that serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring a substituted aniline core, is a common motif in kinase inhibitors and other targeted therapies. The efficient production of this intermediate in high purity and on a large scale is therefore a critical objective in drug development pipelines.

The primary synthetic challenge lies in the formation of the C-N bond between the aromatic ring and the N-methylpiperazine moiety. Two principal strategies dominate this transformation: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: A powerful and versatile method for forming C-N bonds, this reaction employs a palladium catalyst with specialized phosphine ligands to couple an aryl halide or triflate with an amine.[1][2] While offering broad substrate scope and functional group tolerance, its application on a large scale can be hampered by the high cost and potential toxicity of the palladium catalyst and ligands, as well as the need for stringent purification to remove metal residues.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This classical pathway involves the reaction of an amine with an aryl ring that is "activated" by a strong electron-withdrawing group (EWG), typically a nitro group (NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen).[5][6] The reaction proceeds via a Meisenheimer complex intermediate.[7] For industrial-scale synthesis, an SNAr approach followed by the reduction of the nitro group is often more economically viable and procedurally straightforward.

This guide will focus on the SNAr strategy due to its cost-effectiveness, scalability, and well-established industrial precedent.

G cluster_start Synthetic Goal cluster_strategy Strategic Decision cluster_routes Potential Routes cluster_eval Evaluation Criteria cluster_conclusion Selected Protocol Start Synthesize this compound Decision Choose Aryl C-N Bond Formation Method Start->Decision SNAr Nucleophilic Aromatic Substitution (SNAr) + Nitro Reduction Decision->SNAr Industrial Viability Buchwald Buchwald-Hartwig Amination Decision->Buchwald Research Versatility SNAr_Eval Pros: Low cost, Scalable, No precious metals Cons: Requires activated substrate (nitro group) SNAr->SNAr_Eval Buchwald_Eval Pros: High versatility, Milder for some substrates Cons: High cost (Pd catalyst/ligand), Metal removal Buchwald->Buchwald_Eval Conclusion Selected Method for Large-Scale Protocol: SNAr + Reduction SNAr_Eval->Conclusion Buchwald_Eval->Conclusion

Caption: Strategic decision workflow for the synthesis.

Recommended Large-Scale Synthetic Protocol

The selected two-step protocol is outlined below. It begins with the SNAr reaction between 4-fluoro-2-methyl-1-nitrobenzene and 1-methylpiperazine, followed by the catalytic hydrogenation of the resulting nitro-intermediate.

G A 4-Fluoro-2-methyl- 1-nitrobenzene C Step 1: SNAr Reaction (K2CO3, DMSO, 90-100°C) A->C B 1-Methylpiperazine B->C D Intermediate: 1-(2-Methyl-4-nitrophenyl) -4-methylpiperazine C->D Work-up & Isolation E Step 2: Catalytic Hydrogenation (H2, Pd/C, Methanol) D->E F Final Product: This compound E->F Catalyst Filtration & Product Isolation

Sources

Application Notes and Protocols for the Derivatization of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a cornerstone building block in medicinal chemistry, most famously recognized as a key component of the groundbreaking cancer therapeutic, Imatinib (Gleevec®)[1][2]. Its structure incorporates a nucleophilic aniline ring, strategically substituted to allow for precise vectoral expansion, and a basic N-methylpiperazine moiety, which often enhances aqueous solubility and facilitates favorable interactions with biological targets. This combination of features renders it a "privileged scaffold," a molecular framework that is recurrently found in successful drug molecules, particularly within the domain of protein kinase inhibitors[1][3][4].

The aniline nitrogen of this compound serves as a versatile chemical handle for a multitude of synthetic transformations. By systematically modifying this position, medicinal chemists can explore vast chemical space, fine-tuning a molecule's steric and electronic properties to optimize its potency, selectivity, and pharmacokinetic profile. This application note provides a detailed guide to several robust and widely applicable derivatization strategies for this compound, complete with step-by-step protocols and an explanation of the underlying chemical principles. The methodologies described herein are fundamental for any drug discovery program aiming to leverage this valuable scaffold for the development of novel therapeutics.

Core Derivatization Strategies: A Workflow for Lead Generation

A typical medicinal chemistry campaign starting from this compound involves a series of parallel or sequential derivatizations to generate a library of analogs for structure-activity relationship (SAR) studies. The primary amino group is the main point of diversification. The following diagram illustrates a logical workflow for exploring different chemical functionalities.

G cluster_0 Starting Material cluster_1 Primary Derivatization Reactions cluster_2 Resulting Core Structures start This compound acylation Acylation (Amide Formation) start->acylation sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation reductive_amination Reductive Amination (Secondary Amine Formation) start->reductive_amination buchwald Buchwald-Hartwig Amination (Diaryl Amine Formation) start->buchwald amide Aryl Amide Derivatives acylation->amide sulfonamide Aryl Sulfonamide Derivatives sulfonylation->sulfonamide sec_amine N-Alkyl/Aryl Aniline Derivatives reductive_amination->sec_amine diaryl_amine Diaryl Amine Derivatives buchwald->diaryl_amine [SAR Exploration] [SAR Exploration] amide->[SAR Exploration] sulfonamide->[SAR Exploration] sec_amine->[SAR Exploration] diaryl_amine->[SAR Exploration]

Caption: A logical workflow for the derivatization of this compound.

Part 1: Acylation (Amide Bond Formation)

The formation of an amide bond via acylation of the aniline is arguably the most common and versatile derivatization strategy. The resulting amides are generally stable, and the diverse commercial availability of acylating agents (acyl chlorides, carboxylic acids) allows for a rapid and systematic exploration of SAR. The amide linkage is a key structural feature in many kinase inhibitors, including Imatinib itself, where it often participates in crucial hydrogen bonding interactions with the target protein[4].

Protocol 1.1: Acylation using Acyl Chlorides

This is a classic and highly efficient method for amide synthesis. The high reactivity of acyl chlorides ensures that the reaction typically proceeds to completion under mild conditions. A weak base is included to neutralize the HCl byproduct.

Step-by-Step Protocol:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the acyl chloride.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition helps to dissipate heat and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acyl Chloride1.1Acylating Agent
Triethylamine (TEA) or DIPEA1.2HCl Scavenger
Dichloromethane (DCM)SolventReaction Medium

Table 1: Reagent stoichiometry for acylation with acyl chlorides.

Protocol 1.2: Amide Coupling using Carboxylic Acids

This method avoids the use of highly reactive acyl chlorides and is preferred when the acylating agent is a carboxylic acid. It relies on the use of a coupling agent to activate the carboxylic acid for nucleophilic attack by the aniline.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) with HOBt (1.2 eq.), in DMF.

  • Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 15-30 minutes to form the activated ester.

  • Aniline Addition: Add a solution of this compound (1.0 eq.) in DMF to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1.

Part 2: Sulfonylation (Sulfonamide Bond Formation)

The sulfonamide group is another important functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can significantly influence the electronic properties and conformation of a molecule. Modern methods allow for the mild and efficient synthesis of sulfonamides from anilines[5][6].

Protocol 2.1: Sulfonylation using Sulfonyl Chlorides

This is the most direct method for sulfonamide synthesis, analogous to acylation with acyl chlorides. Pyridine is often used as both the solvent and the base.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in pyridine (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in a small amount of pyridine.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Sulfonyl Chloride1.1Sulfonylating Agent
PyridineSolvent & BaseReaction Medium and HCl Scavenger

Table 2: Reagent stoichiometry for sulfonylation with sulfonyl chlorides.

Part 3: Reductive Amination (Secondary Amine Formation)

Reductive amination is a powerful method for forming C-N bonds and converting the primary aniline into a secondary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent[7][8]. This transformation is crucial for introducing flexible alkyl chains or different aryl moieties, which can probe deeper pockets in a target protein.

Protocol 3.1: One-Pot Reductive Amination

This protocol is efficient as it combines the formation of the intermediate imine and its subsequent reduction in a single pot[9]. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Acid Catalyst (Optional): For less reactive carbonyls or anilines, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control any gas evolution.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

G cluster_0 Reaction Components cluster_1 Reaction Pathway Aniline This compound Imine Imine Intermediate Formation Aniline->Imine (Reversible) Carbonyl Aldehyde or Ketone Carbonyl->Imine (Reversible) Reducer NaBH(OAc)₃ Reduction In-situ Reduction Reducer->Reduction Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: The one-pot reductive amination pathway.

Part 4: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a revolutionary method in organic synthesis that allows for the formation of C-N bonds between aryl halides and amines, catalyzed by a palladium complex[10][11][12]. This reaction is invaluable for creating diaryl amine structures, which are present in numerous kinase inhibitors. It allows for the coupling of the aniline nitrogen with a diverse range of (hetero)aryl halides.

Protocol 4.1: Buchwald-Hartwig Amination

The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. The following is a general protocol using a commonly employed catalyst system.

Step-by-Step Protocol:

  • Flask Preparation: In a Schlenk tube or a vial suitable for inert atmosphere reactions, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or RuPhos (4-10 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed, anhydrous solvent such as toluene or dioxane via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

ComponentExamplePurpose
Palladium SourcePd₂(dba)₃, Pd(OAc)₂Catalyst Precursor
LigandXantphos, RuPhos, SPhosStabilizes Pd(0) and facilitates reaction cycle
BaseNaOtBu, K₃PO₄, Cs₂CO₃Promotes deprotonation of the aniline
SolventToluene, DioxaneAnhydrous, degassed reaction medium

Table 3: Key components for a successful Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and versatile starting material for medicinal chemistry programs. The protocols detailed in this application note for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination provide a robust toolkit for the synthesis of diverse libraries of compounds. By systematically applying these derivatization strategies, researchers can effectively navigate the complexities of structure-activity relationships and accelerate the discovery of new and improved therapeutics. Each protocol is a self-validating system, where careful execution and monitoring will lead to the desired products, enabling the logical and efficient progression of drug development projects.

References

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  • Yadav, P., & Singh, A. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. Retrieved from [Link]

  • ChemistryViews.org. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]

  • Wang, C., et al. (2019). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Wang, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]

  • Xu, Y., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Topczewski, J. J., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. Retrieved from [Link]

  • Alberico, D., et al. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In The Amination of Arenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline. Retrieved from [Link]

  • New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]

  • Ghorbani, M., et al. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Retrieved from [Link]

  • Ley, S. V., et al. (2012). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
  • ResearchGate. (n.d.). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. Retrieved from [Link]

  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • NCBI. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. Retrieved from [Link]

  • MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][13][14]naphthyridin-2(1H)-one as a Potent and Orally Bioavailable Mammalian Target of Rapamycin (mTOR) Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Retrieved from [Link]

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experimental procedure for N-alkylation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Alkylation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Authored by a Senior Application Scientist

Abstract

The N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development.[1] The resulting secondary and tertiary anilines are prevalent scaffolds in a vast array of biologically active compounds.[2][3] This document provides a detailed guide for the N-alkylation of this compound, a key intermediate in the synthesis of kinase inhibitors such as Dasatinib.[4][5] We present two robust protocols: the highly selective reductive amination pathway and the classical direct alkylation with alkyl halides. This guide is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.

Introduction: Significance and Strategic Considerations

This compound is a bifunctional molecule featuring a primary aromatic amine and a tertiary aliphatic amine. The primary aniline moiety is a versatile handle for introducing a wide range of substituents, thereby modulating the molecule's physicochemical and pharmacological properties. N-alkylated anilines are critical components of many pharmaceuticals, where the alkyl group can influence target binding, selectivity, and metabolic stability.[1][6]

However, the presence of an aniline group can sometimes be a "structural alert" for metabolic instability or toxicity.[7] Therefore, the ability to efficiently synthesize a library of N-alkylated derivatives is crucial for structure-activity relationship (SAR) studies and lead optimization.

Two primary strategies for the N-alkylation of this substrate are considered here:

  • Reductive Amination: This is often the method of choice due to its high selectivity and mild reaction conditions. It involves the condensation of the aniline with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9] This method elegantly avoids the common pitfall of over-alkylation.

  • Direct Alkylation: This classical SN2 approach uses an alkyl halide to directly alkylate the amine. While straightforward, it is notoriously difficult to control, as the mono-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of undesired di-alkylated byproducts.[10] Careful control of stoichiometry and reaction conditions is paramount.

This guide will detail the experimental procedures for both methods, with a primary recommendation for reductive amination for most applications.

General Experimental Workflow

A successful synthesis relies on a systematic and logical progression of steps from reaction setup to final product characterization. The following workflow provides a general overview applicable to both protocols described herein.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reactants Prepare Reactants & Glassware (Dry & Inert Atmosphere) mix Combine Amine, Alkylating Agent, Solvent, +/- Reagents prep_reactants->mix react Stir at Specified Temperature (Monitor by TLC/LC-MS) mix->react quench Quench Reaction (e.g., add NaHCO₃ solution) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify char Characterize Pure Product (NMR, MS, etc.) purify->char G Amine Aniline (R¹-NH₂) Iminium Iminium Cation [R¹-N⁺H=CHR²] Amine->Iminium + H₂O Aldehyde Aldehyde (R²CHO) Aldehyde->Iminium + H₂O Product N-Alkylated Aniline (R¹-NH-CH₂R²) Iminium->Product Reducer NaBH(OAc)₃ Reducer->Iminium H⁻ delivery

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired aldehyde or ketone (1.1 eq) to the stirred solution at room temperature.

  • Allow the mixture to stir for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction is typically exothermic.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure N-alkylated product. [11]

Quantitative Data Summary (Representative Examples)
Alkylating AgentProductTypical YieldPurity (LC-MS)
BenzaldehydeN-Benzyl-3-methyl-4-(...)aniline85-95%>98%
CyclohexanoneN-Cyclohexyl-3-methyl-4-(...)aniline80-90%>98%
PropanalN-Propyl-3-methyl-4-(...)aniline75-85%>97%

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This method is viable for simple alkyl groups but requires careful management to minimize the formation of the di-alkylated byproduct.

Mechanistic Rationale

This reaction follows a standard nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid (H-X) that is formed, regenerating the neutral amine which can, unfortunately, react a second time.

G cluster_0 Mono-alkylation (Desired) cluster_1 Di-alkylation (Side Product) Amine1 Aniline (R-NH₂) Product1 Secondary Amine (R-NHR') Amine1->Product1 + R'-X AlkylHalide Alkyl Halide (R'-X) Product1_copy Secondary Amine (R-NHR') Product2 Tertiary Amine (R-NR'₂) Product1_copy->Product2 + R'-X

Caption: Competing pathways in direct N-alkylation of primary amines.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Bromoethane) (1.0 - 1.1 eq)

  • Anhydrous Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) (2.0 eq)

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Acetone)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the anhydrous base (2.0 eq), and the solvent (approx. 0.2 M).

  • Stir the suspension and add the alkyl halide (1.0 eq) dropwise at room temperature. Using a slight excess of the aniline can sometimes favor mono-alkylation, but makes purification more challenging.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C, or reflux) and monitor its progress by TLC. The reaction time can vary significantly (2-24 hours).

  • After the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts or DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purification is critical. Isolate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct using silica gel column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reagents; Insufficient temperature.Check activity of reducing agent/alkyl halide. Increase reaction temperature or time.
Over-alkylation (Protocol 2) Product is more reactive than starting material.Use a strict 1:1 stoichiometry or a slight excess of aniline. Run the reaction at a lower temperature.
Difficult Purification Products and starting materials have similar polarity.Use a shallow gradient during column chromatography. Consider derivatization or salt formation to alter polarity. [12][13]
Formation of Aldol/Side Products Basic/acidic conditions with sensitive aldehydes.Use a milder reducing agent like NaBH(OAc)₃ which requires no strong acid/base. Ensure reagents are pure.

References

  • Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the coupling conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Gutierrez, C. D., et al. (2007). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. ResearchGate. [Link]

  • Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. [Link]

  • TSI Journals. (2016). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]

  • Google Patents. (2013).
  • O'Brien, P., et al. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Abdel-Magid, A. F. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2020). Synthesis route 3 of dasatinib. [Link]

  • ResearchGate. (2016). Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. [Link]

  • Google Patents. (1933).
  • Reddit. (2014). Purify and dry aniline?. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Stiniya, S., et al. (2021). Examples of N-alkylated alkaloids and drug molecules. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • Google Patents. (1983).
  • SciSpace. (2013). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Google Patents. (2008). CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.
  • Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Chemistry of Heterocyclic Compounds. [Link]

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The Strategic deployment of Substituted Anilines in Kinase Inhibitor Scaffolding: Application Notes for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazinyl-Aniline Scaffold in Oncology

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Within the medicinal chemist's arsenal, certain molecular fragments have achieved "privileged" status due to their recurring appearance in successful drug candidates, a testament to their optimal binding and pharmacokinetic properties. The substituted aniline core, particularly when functionalized with a 4-methylpiperazine moiety, represents one such critical scaffold. This structural motif is a key feature in numerous potent and selective tyrosine kinase inhibitors (TKIs), including the paradigm-shifting drug Imatinib and its successors.

While the specific isomer 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is not extensively documented in publicly accessible literature, its structural blueprint is emblematic of a class of intermediates vital to the synthesis of next-generation TKIs. This guide, therefore, will provide a detailed exploration of the application of this scaffold by using its close, well-documented analogs as exemplary models. We will delve into the synthetic utility, structure-activity relationships (SAR), and the mechanistic rationale behind its incorporation into clinically relevant inhibitors targeting key oncogenic drivers like BCR-ABL, c-KIT, and PDGF-R. The protocols and insights presented herein are designed to empower researchers and drug development professionals to effectively leverage this powerful pharmacophore in their discovery programs.

Core Principles of the Piperazinyl-Aniline Scaffold

The utility of the piperazinyl-aniline scaffold is rooted in a combination of pharmacological and chemical advantages:

  • Hinge-Binding Interaction: The aniline nitrogen provides a crucial hydrogen bond donor/acceptor site that frequently interacts with the hinge region of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.

  • Solubility and Bioavailability: The basic nitrogen of the methylpiperazine group is typically protonated at physiological pH. This positive charge significantly enhances the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.

  • Vector for SAR Exploration: The aniline ring and the piperazine moiety offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Substituents on the aniline ring can modulate the pKa of the amino group and create additional interactions within the kinase domain.

  • Synthetic Tractability: As will be detailed, these anilines are versatile chemical handles, readily participating in robust and scalable C-N bond-forming reactions, most notably the Buchwald-Hartwig amination.

PART 1: SYNTHETIC APPLICATIONS & PROTOCOLS

The primary application of anilines like this compound is as a nucleophilic component in cross-coupling reactions to construct the core of a kinase inhibitor. The following protocols provide detailed methodologies for the synthesis of key intermediates and their subsequent coupling, using the well-characterized intermediates for Ponatinib and Nilotinib as representative examples.

Protocol 1: Synthesis of a Key Ponatinib Intermediate Analog

This protocol details the synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline , a key building block for the multi-targeted TKI, Ponatinib.[1] This analog is particularly instructive as it showcases the introduction of a trifluoromethyl group, a common moiety used to modulate electronic properties and metabolic stability.

Reaction Scheme:

Experimental Procedure:

Step 1: Synthesis of 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine

  • To a solution of 4-Nitro-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Acetonitrile, add N-methylpiperazine (1.2 eq).

  • Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [2]

  • Dissolve the crude 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine (1.0 eq) from the previous step in Methanol (MeOH).

  • Carefully add a catalyst such as Raney Nickel (10 wt%) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (50 psi) and stir vigorously for 24 hours at room temperature.

  • Monitor the reduction of the nitro group by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the target aniline as a solid.

Expected Analytical Data for the Product:

  • ¹H NMR (300 MHz, CDCl₃) δ: 7.43-7.46 (d, 1H), 6.91 (s, 1H), 6.77-6.80 (d, 1H), 3.77 (s, 2H), 3.54 (s, 2H), 2.53 (br s, 8H), 2.34 (s, 3H).[2]

  • MS (ESI): [M+H]⁺ calculated for C₁₃H₁₈F₃N₃: 274.15; found: 274.[2]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[3][4] This reaction is pivotal for coupling the synthesized aniline intermediate with a heterocyclic halide (e.g., a chloropyrimidine) to form the core structure of the kinase inhibitor.

General Reaction Scheme:

Experimental Procedure (General):

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the aryl or heterocyclic halide (1.0 eq), the aniline intermediate (e.g., from Protocol 1) (1.1-1.5 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 eq).

  • Add a dry, degassed solvent (e.g., Toluene, Dioxane, or THF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., Ethyl Acetate) and filter through Celite to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical and substrate-dependent. Sterically hindered, electron-rich phosphine ligands (like Xantphos or Buchwald's biarylphosphine ligands) are often required to facilitate the reductive elimination step and prevent β-hydride elimination.[3]

  • Base: The base plays a crucial role in deprotonating the aniline and the intermediate palladium-amine complex. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate can be used for sensitive substrates.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation, making an inert atmosphere essential for catalytic activity.

PART 2: STRUCTURE-ACTIVITY RELATIONSHIP (SAR) INSIGHTS

The this compound scaffold provides several avenues for SAR exploration to optimize kinase inhibitor properties.

Molecular PositionModificationImpact on Activity/PropertiesRationale
Aniline Ring - Position 3 (Methyl Group) Small alkyl groups (e.g., Methyl)Can enhance binding through van der Waals interactions in hydrophobic pockets. May influence the dihedral angle between the aniline and the coupled heterocyclic ring, optimizing inhibitor conformation.The methyl group in Imatinib's core aniline fragment provides selectivity for BCR-ABL.[5]
Electron-withdrawing groups (e.g., -CF₃)Modulates the pKa of the aniline nitrogen, potentially altering the strength of the hinge-binding interaction. Can improve metabolic stability by blocking potential sites of oxidation.The -CF₃ group in Nilotinib's structure enhances its potency compared to Imatinib.[6]
Aniline Ring - Other Positions Halogens, small alkoxy groupsCan be used to probe for additional binding pockets and improve pharmacokinetic properties.Modifications on the aniline ring are a common strategy to overcome drug resistance arising from mutations in the kinase domain.[7]
Piperazine Moiety - N-Methyl Group Other small alkyl groups, cyclic aminesCan alter solubility, cell permeability, and potential for off-target effects.The N-methylpiperazine group is known to improve oral bioavailability.[5]
Linker between Aniline and Piperazine Direct attachment vs. methylene linker (-CH₂-)A methylene linker, as seen in the Ponatinib intermediate, provides greater conformational flexibility, which may allow the piperazine moiety to adopt a more favorable orientation for solubility or to avoid steric clashes.The choice of linker impacts the overall geometry and flexibility of the inhibitor.[1]

PART 3: MECHANISM OF ACTION & SIGNALING PATHWAYS

Drugs derived from the piperazinyl-aniline scaffold, such as Imatinib, Nilotinib, and Ponatinib, function by inhibiting the catalytic activity of tyrosine kinases that are constitutively active in certain cancers. This blocks downstream signaling cascades, leading to an anti-proliferative and pro-apoptotic effect.

Targeted Kinase Signaling Pathways

1. BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome translocation creates the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML. It activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, promoting uncontrolled cell proliferation and survival.[7]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_SOS->Ras Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) Ras->Raf_MEK_ERK AKT_mTOR Akt/mTOR PI3K->AKT_mTOR Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis AKT_mTOR->Apoptosis Inhibitor TKI (e.g., Imatinib) (Derived from Aniline Scaffold) Inhibitor->BCR_ABL Inhibits ATP Binding

Caption: BCR-ABL signaling pathway and TKI inhibition.

2. c-KIT Signaling in Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT receptor, another tyrosine kinase, lead to its constitutive activation and drive the growth of most GISTs. The binding of its ligand, stem cell factor (SCF), normally triggers dimerization and activation. In GIST, this occurs without the ligand.

cKIT_Pathway cKIT c-KIT Receptor (Constitutively Active Mutant) PI3K PI3K cKIT->PI3K RAS Ras cKIT->RAS STAT JAK/STAT Pathway cKIT->STAT AKT Akt PI3K->AKT Cell_Growth Cell Growth, Proliferation, Survival AKT->Cell_Growth MAPK MAPK Pathway RAS->MAPK MAPK->Cell_Growth STAT->Cell_Growth Inhibitor TKI (e.g., Imatinib) Inhibitor->cKIT Inhibits ATP Binding

Caption: Constitutively active c-KIT signaling in GIST.

3. PDGFR Signaling in Various Malignancies

The Platelet-Derived Growth Factor Receptor (PDGFR) is another RTK implicated in various cancers. Ligand binding causes receptor dimerization and autophosphorylation, activating downstream pathways similar to c-KIT and BCR-ABL.

PDGFR_Pathway PDGFR PDGF Receptor Activated_PDGFR Activated PDGFR (Dimerized & Phosphorylated) PDGFR->Activated_PDGFR Dimerization PDGF PDGF Ligand PDGF->PDGFR PI3K_AKT PI3K/Akt Pathway Activated_PDGFR->PI3K_AKT MAPK MAPK Pathway Activated_PDGFR->MAPK PLCg PLCγ Pathway Activated_PDGFR->PLCg Outcomes Cell Growth, Migration, Angiogenesis PI3K_AKT->Outcomes MAPK->Outcomes PLCg->Outcomes Inhibitor TKI (e.g., Ponatinib) Inhibitor->Activated_PDGFR Inhibits ATP Binding

Caption: PDGFR signaling cascade and points of inhibition.

Conclusion and Future Outlook

The this compound scaffold and its close analogs are indispensable tools in the discovery of targeted kinase inhibitors. Their favorable combination of synthetic accessibility, physicochemical properties, and potent binding interactions ensures their continued relevance. The protocols and principles outlined in this guide demonstrate the systematic approach to utilizing these intermediates, from initial synthesis to their incorporation into complex drug molecules. Future work in this area will likely focus on developing novel analogs to overcome acquired resistance to current therapies, improve selectivity profiles to reduce off-target toxicities, and explore their application against a broader range of kinase targets.

References

  • ResearchGate. (n.d.). Activity flow of PDGFR signaling pathways Activity flow diagram of... Retrieved January 21, 2026, from [Link]

  • Cortes, J., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(5), 1236-1242.
  • ResearchGate. (n.d.). Signal transduction pathways of the c-Kit receptor. Homodimerized SCF... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... Retrieved January 21, 2026, from [Link]

  • AACR Journals. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by... Retrieved January 21, 2026, from [Link]

  • Heldin, C. H., & Lennartsson, J. (2013). Platelet-derived growth factors and their receptors: structural and functional perspectives. FEBS Letters, 587(14), 2179-2187.
  • Liang, J., et al. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 435-443.
  • ResearchGate. (n.d.). c-KIT mediated signaling pathways. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of the PDGF signaling pathway. The PDGF family... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of the structure of c-kit. The extra-cellular... Retrieved January 21, 2026, from [Link]

  • International Journal of Biological Sciences. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. Retrieved January 21, 2026, from [Link]

  • Hussain Biology. (2020, August 18). bcr-abl Translocation Mechanism | Philadelphia Chromosome [Video]. YouTube. [Link]

  • Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Family. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(15), 5809.
  • Google Patents. (n.d.). CN103570724A - Synthesis method of ponatinib.
  • ACS Publications. (2021). Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 64(1), 633-646.
  • Hussain Biology. (2021, December 27). Mechanism of PDGFR/Tel/ETV-6 Activation [Video]. YouTube. [Link]

  • Natco Research Centre. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Multi-step synthesis of ponatinib; reaction conditions: (a) step A: 33... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of ponatinib. Conditions: step: (A) 24 (1.0 equiv.),... Retrieved January 21, 2026, from [Link]

  • Liu, Q., et al. (2021). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. European Journal of Medicinal Chemistry, 213, 113171.
  • PubChem. (n.d.). Ponatinib. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US20160362411A1 - Processes for making ponatinib and intermediates thereof.
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  • ResearchGate. (n.d.). Chemical structures of the BCR-ABL1 tyrosine kinase inhibitors approved... Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the tyrosine kinase inhibitor Imatinib.

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis, improve your yield, and ensure the highest purity of your final product. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively.

Overview of the Synthetic Strategy

The most industrially viable and common route to this compound is a two-step process. This pathway is favored for its use of readily available starting materials and generally high-yielding transformations.

  • Nucleophilic Aromatic Substitution (SNAr): This initial step involves the coupling of an activated aryl halide, typically 2-fluoro-5-nitrotoluene, with 1-methylpiperazine. The electron-withdrawing nitro group is critical as it activates the aromatic ring for nucleophilic attack.

  • Nitro Group Reduction: The intermediate, 4-(4-methylpiperazin-1-yl)-3-methyl-nitrobenzene, is then reduced to the target aniline. Catalytic hydrogenation using Palladium on carbon (Pd/C) is the preferred method due to its efficiency and clean conversion.[1]

Visualized Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 2-Fluoro-5-nitrotoluene C 4-(4-Methylpiperazin-1-yl)-3-methyl-nitrobenzene A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B 1-Methylpiperazine B->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat D This compound C->D H2 (gas) or Transfer Agent Catalyst (e.g., 5% Pd/C) Solvent (e.g., MeOH)

Caption: Overall two-step synthesis pathway.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

This step forms the crucial C-N bond between the toluene ring and the piperazine moiety. Success here is paramount for the overall yield.

Detailed Experimental Protocol
  • To a stirred solution of 2-fluoro-5-nitrotoluene (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 volumes), add 1-methylpiperazine (1.1-1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by HPLC or TLC until the consumption of the starting aryl halide is complete (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into a large volume of cold water (10-20x the DMSO volume). This will precipitate the crude product.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with water to remove DMSO and inorganic salts, and dry under vacuum. The product, 4-(4-methylpiperazin-1-yl)-3-methyl-nitrobenzene, is typically carried forward without further purification.

Troubleshooting Guide & FAQs (SNAr)

Q1: My reaction is stalled or showing low conversion. What are the likely causes and solutions?

A1: This is a common issue often related to reaction parameters.

  • Causality: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex, the key intermediate.[2][3] The base is crucial for scavenging the HF generated in situ, driving the reaction to completion. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cationic species, accelerating the reaction.[4]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure the internal reaction temperature is consistently within the 80-100 °C range. Lower temperatures will drastically slow the reaction rate.

    • Check Reagent Quality:

      • Base: Ensure the K₂CO₃ is anhydrous. Moisture will consume the base and can introduce side reactions. Consider using a stronger base like cesium carbonate if the issue persists.

      • Solvent: Use anhydrous, high-purity DMSO. Water content can interfere with the reaction.

      • 1-Methylpiperazine: This reagent is hygroscopic. Use a freshly opened bottle or distill it if its purity is questionable.

    • Increase Reagent Excess: A slight excess of the nucleophile (1-methylpiperazine) is standard. You can incrementally increase it to 1.3-1.5 equivalents to push the equilibrium towards the product.

Q2: I'm observing significant impurity formation. How can I minimize side reactions?

A2: Impurity generation often points to excessive temperatures or incorrect stoichiometry.

  • Causality: At temperatures significantly above 120 °C, nitroarenes can begin to decompose. Additionally, if di-halogenated impurities are present in the starting material, they can react to form undesired dimeric products.

  • Troubleshooting Steps:

    • Temperature Control: Do not exceed 110 °C. Precise temperature control is key to preventing thermal decomposition of the starting material and product.

    • Starting Material Purity: Analyze your 2-fluoro-5-nitrotoluene by GC-MS or NMR to ensure it is free from isomeric impurities (e.g., 4-fluoro-3-nitrotoluene) which would lead to the formation of regioisomeric products that are difficult to separate.

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, especially during prolonged heating.

Mechanism Visualization: The Meisenheimer Complex

G cluster_Meisenheimer Formation of Meisenheimer Complex start step1 Aryl Halide + Nucleophile step2 Resonance-Stabilized Meisenheimer Complex (Intermediate) step1->step2 Attack at C-F step3 Product + Leaving Group step2->step3 Loss of F-

Caption: The SNAr reaction proceeds via a stable intermediate.

Part 2: Nitro Group Reduction

This final step converts the nitro intermediate into the desired aniline. The cleanliness of this reaction is vital for the final product's purity.

Detailed Experimental Protocol (Catalytic Hydrogenation)
  • Charge a suitable hydrogenation vessel with 4-(4-methylpiperazin-1-yl)-3-methyl-nitrobenzene (1.0 eq) and a solvent such as methanol or ethanol (10-20 volumes).

  • Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.5-2.0 mol% Pd loading) to the mixture.[5]

  • Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 50-100 psi or use a hydrogen balloon for atmospheric pressure).[5]

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic; cooling may be required to maintain a temperature of 25-40 °C.

  • Monitor the reaction by HPLC/TLC or by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Troubleshooting Guide & FAQs (Reduction)

Q1: The reduction is incomplete, and I see intermediates in my analysis. What should I do?

A1: Incomplete reduction is typically a catalyst or hydrogen delivery issue.

  • Causality: Catalytic hydrogenation relies on the efficient transfer of hydrogen from the gas phase to the surface of the catalyst where the reduction occurs.[1] If the catalyst is inactive ("poisoned") or if mixing is poor, the reaction will be slow or stall, leading to the accumulation of intermediates like nitroso or hydroxylamine species.

  • Troubleshooting Steps:

    • Catalyst Activity: Use a fresh batch of Pd/C. Catalysts can lose activity over time or if improperly stored. Ensure the catalyst was not exposed to air for prolonged periods.

    • Increase Catalyst Loading: If using a low loading (e.g., <1 mol%), consider increasing it to 2-3 mol%.

    • Check for Poisons: Ensure all glassware is scrupulously clean and that starting materials are free from sulfur or other common catalyst poisons.

    • Improve Agitation: Vigorous stirring is essential to ensure good contact between the substrate, solvent, catalyst, and hydrogen gas.

    • Increase Hydrogen Pressure: Increasing the H₂ pressure will increase the concentration of hydrogen available at the catalyst surface, which can accelerate the reaction rate.

Q2: My final product is dark-colored and appears impure after solvent removal. How can I improve its quality?

A2: Product discoloration often results from oxidative degradation or residual catalyst.

  • Causality: Anilines, particularly electron-rich ones like the target molecule, are susceptible to air oxidation, which forms highly colored impurities. Additionally, fine palladium particles may pass through the filtration media, causing the solution to be gray or black.

  • Troubleshooting Steps:

    • Thorough Filtration: Filter the reaction mixture through a fine-porosity Celite® pad. If the filtrate is still dark, it can be passed through a small plug of silica gel or activated carbon to remove color and trace palladium.

    • Inert Workup: After filtration, handle the product solution under a nitrogen atmosphere as much as possible to minimize air oxidation.

    • Purification: While often used crude, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography if high purity is required. Conversion to a hydrochloride salt can also facilitate purification and improve stability.

Quantitative Data Summary
ParameterStep 1: SNArStep 2: Reduction
Key Reagents 2-Fluoro-5-nitrotoluene, 1-Methylpiperazine, K₂CO₃H₂ gas, 5% Pd/C
Solvent DMSO, DMF, or NMPMethanol, Ethanol
Temperature 80 - 100 °C25 - 40 °C
Typical Time 4 - 8 hours2 - 6 hours
Typical Yield 90 - 98% (crude)95 - 99% (crude)
Purity Check HPLC, TLCHPLC, TLC, ¹H NMR

Final Product Purification and Handling

Q: My final aniline product is an oil/low-melting solid and is difficult to handle. What is the best practice for purification and storage?

A: This is a common physical property for this type of molecule.

  • Purification: If the crude product does not meet purity specifications, several options exist:

    • Recrystallization: Attempt recrystallization from a biphasic solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., isopropanol or toluene) and slowly add a poor solvent (e.g., heptane or hexane) until turbidity is observed, then cool slowly.

    • Salt Formation: A highly effective method for both purification and stabilization is to form a salt. Dissolve the crude aniline in a solvent like isopropanol or ethyl acetate and add a solution of HCl in isopropanol or diethyl ether. The resulting hydrochloride salt will often precipitate as a stable, crystalline solid that is easy to filter and handle.

  • Storage: As an aniline, the free base is susceptible to air oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place. The hydrochloride salt is significantly more stable and is the preferred form for long-term storage.

References

  • Google Patents. (CN104910101A). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • PrepChem. Synthesis of 3-(4-methylpiperazine-1-ylmethyl)-4-(3-nitrophenyl)-6-phenylpyridazine. Retrieved from [Link]

  • PrepChem. Synthesis of 4-Methyl-1-(o-nitrophenyl)piperazine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Google Patents. (CN111359620A). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]

  • Eastfine. (2026). Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 681004-50-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical pharmaceutical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) such as Pazopanib, its purity is paramount to the safety, efficacy, and regulatory compliance of the final drug product.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common purification challenges associated with this molecule. We will explore the causality behind experimental choices, offering troubleshooting solutions and robust methodologies to ensure you achieve the desired purity for your research and development needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and purification of this compound.

Q1: What are the most common types of impurities I should expect to see in my crude sample?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or side reactions.

  • Process-Related Impurities: These include unreacted starting materials or intermediates from the synthesis. A common synthetic route involves the reduction of a nitro-precursor, 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine. Incomplete reduction is a primary source of this key impurity.

  • Side-Reaction Products: During synthesis, side reactions can lead to the formation of positional isomers or related substances.[3] In the broader context of its use in API synthesis, various related compounds have been identified and characterized.[][5][6]

  • Degradation Products: Aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of colored impurities (quinones and polymeric species).[7] This is why the crude product often appears as a yellow, brown, or even dark solid. The piperazine moiety can also undergo N-oxidation.[7]

Q2: My isolated "pure" product is a yellow or brownish solid, not white. Is this normal and how can I fix it?

A2: A yellow to brownish tint is very common and is almost always due to trace-level oxidation products formed by exposure of the aniline functional group to air and light.[7] While the product may be of high purity by HPLC or NMR, these colored impurities can be persistent. To achieve a colorless or off-white solid, a final purification step is often necessary. This can be a carefully executed recrystallization from a suitable solvent system or a rapid filtration through a short plug of silica gel or basic alumina to capture the highly polar, colored impurities. Storage under an inert atmosphere (Nitrogen or Argon) in a dark, cool place is crucial to prevent re-oxidation.[8]

Q3: What is the best general approach to start purifying a new batch of crude material?

A3: The best approach depends on the impurity profile and the scale of your experiment. A logical starting point is to perform an initial purity assessment using a suitable analytical method like LC-MS.[9]

  • For high-purity crude (>90%) with minor colored impurities: Recrystallization is often the most efficient method.[10]

  • For complex mixtures or lower-purity crude (<90%): Flash column chromatography is the method of choice as it offers superior separation power for a wider range of impurities.[11] Given the basic nature of the molecule, specific precautions must be taken, as detailed in our protocols.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-pronged approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantitative purity analysis. It can separate and quantify the main compound and any related impurities with high sensitivity and selectivity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and ensuring no major structural isomers or impurities are present.

  • Thin Layer Chromatography (TLC): A quick, qualitative tool to monitor the progress of a reaction or chromatographic separation. It is excellent for visualizing the removal of impurities.

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Severe peak tailing and poor separation during silica gel chromatography. Acid-Base Interaction: The molecule contains two basic nitrogen atoms (aniline and piperazine). These interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and sometimes irreversible adsorption.[11]1. Use a Basic Modifier: Add a competing amine like triethylamine (TEA) or ammonium hydroxide to your mobile phase (typically 0.5-1% v/v). This "passivates" the acidic sites on the silica, allowing your compound to elute with symmetrical peak shape.[11] 2. Switch Stationary Phase: Use a less acidic or basic stationary phase, such as basic alumina or an amine-functionalized silica column.[11]
Compound "oils out" instead of crystallizing during recrystallization. 1. High Supersaturation: The solution cooled too quickly, or the initial concentration was too high, causing the compound to separate as a liquid below its melting point.[10] 2. Improper Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.1. Slow Down Cooling: Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Using an insulated container can help.[12] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of pure material.[10] 3. Adjust Solvent System: Re-heat the oiled-out mixture, add more of the "good" solvent until a clear solution is formed, and then attempt a slower cooling process. If using an anti-solvent system, add the anti-solvent more slowly.[12]
Low recovery of purified product after chromatography or recrystallization. 1. Irreversible Adsorption (Chromatography): The compound has permanently bound to the silica gel due to strong acidic interactions. 2. Using Too Much Solvent (Recrystallization): A significant amount of the product remains dissolved in the mother liquor even after cooling.[10] 3. Premature Crystallization: The product crystallized during a hot filtration step.1. (Chromatography): Always use a basic modifier in your eluent as described above.[11] 2. (Recrystallization): Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. After filtration, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. 3. (Recrystallization): Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
The product appears to degrade on the silica column (new spots on TLC). Silica-Mediated Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, particularly electron-rich aromatic amines which can be prone to oxidation or other reactions.1. Deactivate the Silica: Pre-treat the column by flushing it with the mobile phase containing a basic modifier (e.g., 1% TEA in hexane/ethyl acetate) before loading your sample.[11] 2. Minimize Contact Time: Run the chromatography as quickly as possible while still achieving good separation. 3. Use an Alternative Stationary Phase: Switch to a more inert support like basic alumina.

Section 3: Detailed Purification Protocols & Workflows

The following protocols are self-validating systems designed for reliability and reproducibility.

Workflow Diagram: Selecting a Purification Strategy

The first step is to choose the right tool for the job. This decision tree outlines a logical approach based on the initial purity of your crude material.

G start Crude this compound check_purity Assess Purity (TLC/LC-MS) start->check_purity decision Purity > 90%? check_purity->decision recrystallize Protocol 2: Recrystallization decision->recrystallize  Yes chromatography Protocol 1: Flash Chromatography decision->chromatography  No final_product Pure Product (Verify Purity & Store) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the optimal purification method.

Protocol 1: Optimized Flash Column Chromatography

This method is ideal for purifying crude material with significant impurities or for achieving the highest possible purity. The key to success is mitigating the basicity of the analyte.

Materials:

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Crude this compound

  • Standard laboratory glassware for chromatography

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the eluent system. A good starting point is a gradient of 0% to 5% Methanol in Dichloromethane. To this solvent mixture, add 1% triethylamine (v/v) . The TEA is critical for preventing peak tailing.[11]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., DCM with 1% TEA). If it is not fully soluble, add a small amount of silica gel to the solution and evaporate the solvent to create a "dry load." This prevents overloading and ensures a narrow starting band.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 99:1 Hexane:TEA). Wet-pack the column to ensure a homogenous stationary phase. Do not let the column run dry.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the starting mobile phase (e.g., 100% DCM with 1% TEA). This step ensures the silica is fully passivated by the TEA.

  • Loading: Carefully load the prepared sample onto the top of the column. If using a dry load, add the silica-adsorbed sample gently.

  • Elution and Fraction Collection: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of MeOH) to elute the product.

  • Validation Checkpoint (TLC Analysis): Monitor the collected fractions by TLC. Use the same eluent system (including TEA) for the TLC plate. Visualize under UV light. The product should appear as a single, well-defined spot.

  • Pooling and Solvent Removal: Combine the pure fractions as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator. The TEA is volatile and will co-evaporate with the solvent.

  • Final Product: The result should be a significantly purer solid. Confirm final purity via LC-MS or NMR.

Workflow Diagram: Flash Chromatography Protocol

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (DCM/MeOH + 1% TEA) pack_col Pack & Equilibrate Column prep_eluent->pack_col prep_sample Prepare Sample (Dissolve or Dry Load) load_sample Load Sample prep_sample->load_sample pack_col->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap final_product Pure Product evap->final_product

Caption: Step-by-step workflow for the flash chromatography protocol.

Protocol 2: Recrystallization

This method is effective for removing small amounts of impurities from a solid that is already relatively pure (>90%). The key is selecting an appropriate solvent system.

Materials:

  • Solvents: Ethanol, Water, Toluene, Heptane

  • Crude this compound

  • Erlenmeyer flasks, hot plate, filtration apparatus

Step-by-Step Methodology:

  • Solvent Selection (Small Scale Test): Test solvent systems to find one where the compound is highly soluble when hot and poorly soluble when cold. Good starting points for this molecule include ethanol/water or toluene/heptane.[10][12]

    • Test: Place a small amount of crude material in a test tube. Add a few drops of the "good" solvent (e.g., ethanol) and heat to dissolve. Then, slowly add the "poor" or "anti-solvent" (e.g., water) dropwise at elevated temperature until the solution becomes slightly cloudy. Add a final drop of the good solvent to make it clear again. This is your target solvent ratio.

  • Dissolution: In an Erlenmeyer flask, add the bulk crude material. Add the minimum amount of the hot "good" solvent (or the pre-determined solvent mixture) needed to completely dissolve the solid. Stir continuously on a hot plate.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (dust, inorganic salts), perform a hot gravity filtration into a clean, pre-heated flask to remove them. This prevents them from being incorporated into your final crystals.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12]

  • Validation Checkpoint (Visual Inspection): You should observe the formation of well-defined crystals. If the solution becomes an oil, refer to the troubleshooting guide.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent or the "poor" solvent (e.g., cold water or heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Quantitative Data & Purity Analysis

The success of any purification protocol must be verified empirically. An LC-MS method is the preferred tool for assessing the purity of this compound.[9]

Table 1: Typical LC-MS Parameters for Purity Analysis

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for small molecule analysis, providing good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or Ammonium FormateProvides protons for positive mode ionization and helps with peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic eluent to separate compounds based on hydrophobicity.
Gradient 5% to 95% B over 5-10 minutesA standard gradient to elute a wide range of potential impurities.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens are easily protonated, making ESI+ highly sensitive for this molecule.
Monitored Ion [M+H]⁺The protonated molecular ion, used for identification and quantification.

References

  • Synthesis and characterization of four process impurities in pazopanib. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Pazopanib EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 21, 2026, from [Link]

  • Pazopanib API Impurity Manufacturers. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved January 21, 2026, from [Link]

  • Process for the purification of aromatic amines. (2013). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 21, 2026, from [Link]

  • Pazopanib-impurities. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Food Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). EPA. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of Synthetic Strategies

The synthesis of this compound (a key intermediate in the production of various pharmaceuticals) is typically achieved through two primary routes:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This common pathway involves the reaction of an activated aryl halide, such as 3-chloro-4-nitrotoluene, with N-methylpiperazine, followed by the reduction of the nitro group to an aniline.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern approach directly couples an aryl halide, like 5-amino-2-chlorotoluene, with N-methylpiperazine using a palladium catalyst and a suitable ligand.

Both routes, while effective, are susceptible to specific side reactions that can complicate purification and reduce overall yield. This guide will address the most frequently encountered issues in a question-and-answer format.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Route 1: SNAr & Reduction cluster_1 Route 2: Buchwald-Hartwig Amination 3-Chloro-4-nitrotoluene 3-Chloro-4-nitrotoluene SNAr_Intermediate 3-Methyl-4-(4-methylpiperazin-1-yl)nitrobenzene 3-Chloro-4-nitrotoluene->SNAr_Intermediate N-methylpiperazine Target_Molecule_1 This compound SNAr_Intermediate->Target_Molecule_1 Reduction 5-Amino-2-chlorotoluene 5-Amino-2-chlorotoluene Target_Molecule_2 This compound 5-Amino-2-chlorotoluene->Target_Molecule_2 N-methylpiperazine, Pd Catalyst

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

Route 1: Nucleophilic Aromatic Substitution (SNAr) & Reduction

This route is often favored for its cost-effectiveness but requires careful control of reaction conditions to minimize byproduct formation.

SNAr Step: 3-Chloro-4-nitrotoluene with N-methylpiperazine

Question 1: My SNAr reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to a slow or incomplete SNAr reaction:

  • Insufficient Activation: The nucleophilic aromatic substitution is driven by the electron-withdrawing nitro group ortho to the chlorine leaving group.[1][2][3] If the reaction temperature is too low, there may not be enough energy to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature, typically in the range of 90-140°C, while monitoring the reaction progress by TLC or LC-MS.[4][5]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation and leave the nucleophile relatively free to attack.[5] Using a less polar solvent can significantly hinder the reaction rate.

    • Troubleshooting: Ensure your solvent is anhydrous and of high purity. If using a solvent like acetonitrile, consider switching to DMF or DMSO for improved results.

  • Base Strength: A base is often used to scavenge the HCl byproduct. An insufficiently strong base or inadequate stoichiometry can lead to the protonation of N-methylpiperazine, reducing the concentration of the active nucleophile.

    • Troubleshooting: Use a non-nucleophilic base like K₂CO₃ or DIPEA in slight excess (1.1-1.5 equivalents).

Question 2: I'm observing a significant amount of a di-substituted byproduct where two molecules of the aryl halide have reacted with one molecule of piperazine. How can I prevent this?

Answer:

This is a common issue arising from the presence of piperazine (from demethylation of N-methylpiperazine under harsh conditions) or if piperazine itself is used as the starting material. The two secondary amine groups of piperazine can react with the aryl halide.

  • Troubleshooting:

    • Use a slight excess of N-methylpiperazine (1.1-1.2 equivalents) to favor the mono-arylation product.

    • Maintain a moderate reaction temperature. Excessive heat can sometimes lead to demethylation of N-methylpiperazine, creating piperazine in situ.

    • If piperazine is the intended starting material, one nitrogen must be protected with a group like Boc (tert-butyloxycarbonyl) to ensure mono-substitution.[6][7] The protecting group can be removed in a subsequent step.

Question 3: My workup is complicated by the formation of a dark, tarry substance. What is causing this and how can it be minimized?

Answer:

Decomposition of the nitro-aromatic compound at high temperatures can lead to the formation of polymeric or tarry byproducts.

  • Troubleshooting:

    • Temperature Control: Avoid excessive heating. Monitor the reaction closely and stop heating as soon as the starting material is consumed.

    • Inert Atmosphere: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

    • Purification Strategy: If tar formation is unavoidable, consider a filtration through a short plug of silica gel or celite after the initial workup to remove the insoluble material before column chromatography.

Reduction Step: Nitro to Aniline

Question 4: My reduction of the nitro group is incomplete, and I see both the nitro intermediate and the desired aniline in my product mixture. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a frequent challenge and can be due to several factors depending on the method used.[8][9]

  • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel):

    • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled properly.[10]

    • Hydrogen Pressure: The pressure of hydrogen gas may be insufficient. For challenging reductions, increasing the pressure (e.g., up to 50 psi) can be effective.[10]

    • Solvent: Solvents like methanol or ethanol are typically effective. Ensure the substrate is fully dissolved.

  • Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl):

    • Stoichiometry: Ensure a sufficient excess of the metal reductant and acid is used.[11][12] The reaction is stoichiometric, and an insufficient amount will lead to incomplete conversion.

    • Reaction Time/Temperature: These reductions can sometimes require gentle heating to go to completion. Monitor by TLC to determine the optimal reaction time.

Question 5: I'm observing byproducts such as azoxy or azo compounds. What reaction conditions favor their formation and how can I avoid them?

Answer:

Azoxy and azo compounds are common byproducts of nitroarene reduction, arising from the condensation of intermediate nitroso and hydroxylamine species.[13]

  • Control of Reaction Conditions:

    • pH: Strongly basic conditions with alkoxide ions in alcohol can sometimes favor the formation of azoxy derivatives.[13] Maintaining acidic or neutral conditions during the reduction step is generally preferred for aniline formation.

    • Reductant Choice: Catalytic hydrogenation is often cleaner and less prone to forming these condensation byproducts compared to some metal/acid systems.

    • Temperature: Overheating the reaction mixture can sometimes promote these side reactions.

Route 2: Buchwald-Hartwig Amination

This powerful C-N cross-coupling method offers a more direct route but is sensitive to catalyst, ligand, and reaction conditions.[14][15]

Question 6: My Buchwald-Hartwig amination reaction has low yield. What are the critical parameters to optimize?

Answer:

The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium source, ligand, base, and solvent.[16][17][18]

  • Catalyst/Ligand System: This is the most critical factor. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Troubleshooting: For coupling with a secondary amine like N-methylpiperazine, sterically hindered and electron-rich phosphine ligands such as BINAP or Josiphos-type ligands are often effective.[19] Consider screening a few different ligands to find the optimal one for your specific substrate.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.

    • Troubleshooting: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[17] However, if your substrate is base-sensitive, a weaker base like Cs₂CO₃ might be a better choice.

  • Solvent: Anhydrous, deoxygenated solvents are essential.

    • Troubleshooting: Toluene or dioxane are common choices. Ensure they are thoroughly degassed before use to prevent oxidation of the palladium catalyst.

  • Oxygen Sensitivity: The Pd(0) active catalyst is highly sensitive to oxygen.

    • Troubleshooting: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all reagents and solvents are deoxygenated.

Question 7: I'm observing hydrodehalogenation (replacement of the chlorine with hydrogen) as a major side product. What causes this and how can it be suppressed?

Answer:

Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It can arise from the reaction of the arylpalladium intermediate with trace amounts of water or other proton sources.

  • Troubleshooting:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different ligands can sometimes mitigate this issue.

    • Base: The choice of base can also influence the extent of this side reaction.

Question 8: My product is contaminated with phosphine-related impurities, making purification difficult. How can I improve the purification process?

Answer:

Phosphine ligands and their oxides can be greasy and co-elute with the product during chromatography.

  • Troubleshooting:

    • Acid Wash: During the aqueous workup, an acidic wash (e.g., 1M HCl) can protonate the desired aniline product, moving it into the aqueous layer while leaving the non-polar phosphine impurities in the organic layer. The aqueous layer can then be separated, basified, and re-extracted to recover the pure product.

    • Oxidative Workup: Sometimes, a mild oxidative workup (e.g., with a small amount of H₂O₂) can convert the residual phosphine ligand to its more polar phosphine oxide, which is often easier to separate by chromatography.

    • Chromatography: Using a gradient elution on silica gel, starting with a non-polar eluent and gradually increasing the polarity, can help resolve the product from these impurities.

General Purification Challenges

Question 9: The final product, this compound, is somewhat polar and shows tailing on my silica gel column. What can I do to improve the chromatography?

Answer:

The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, leading to tailing.

  • Troubleshooting:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent system. This will neutralize the acidic sites on the silica gel and lead to much sharper peaks.

    • Alternative Stationary Phase: If tailing is severe, consider using a different stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column if the product is sufficiently soluble in the mobile phase.

III. Key Experimental Protocols

Protocol 1: SNAr and Reduction

Step A: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)nitrobenzene

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-nitrotoluene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140°C and stir for 10-16 hours, monitoring by TLC.[5]

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step B: Reduction to this compound

  • Dissolve the nitro-intermediate from Step A in methanol in a suitable hydrogenation vessel.

  • Add 5-10 wt% of Raney Nickel or 10% Pd/C catalyst.[10]

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product.

ParameterSNAr StepReduction Step
Key Reagents 3-chloro-4-nitrotoluene, N-methylpiperazineNitro-intermediate, H₂
Solvent DMF, DMSOMethanol, Ethanol
Catalyst N/ARaney Nickel or Pd/C
Temperature 120-140°CRoom Temperature
Common Issues Incomplete reaction, Di-substitutionIncomplete reduction, Catalyst poisoning
Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the aryl halide (e.g., 5-amino-2-chlorotoluene, 1.0 eq) and N-methylpiperazine (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel (consider adding 1% Et₃N to the eluent).

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene.

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.

  • ChemicalBook. (n.d.). 3-(4-METHYL-PIPERAZIN-1-YLMETHYL)-ANILINE synthesis.

  • BenchChem. (n.d.). Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis.

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications.

  • Hartwig, J. F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.

  • Chemical Communications. (n.d.). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. RSC Publishing.

  • ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.

  • Chemical Reviews. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

  • National Center for Biotechnology Information. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.

  • Sci-Hub. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

  • Sigma-Aldrich. (n.d.). This compound.

  • ACS Publications. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.

  • ResearchGate. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O.

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • Google Patents. (n.d.). CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.

  • NIST WebBook. (n.d.). 3-chloro-4-nitrotoluene.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide.

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.

  • PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study.

  • PubChem. (n.d.). 3-Chloro-4-nitrotoluene.

  • RSC Publishing. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen.

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

  • Acta Facultatis Pharmaceuticae Universitatis Comenianae. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.

  • YouTube. (2019). 20.1 Reduction of nitrobenzene (HL).

  • PubChem. (n.d.). 3-Nitro-4-(4-methylpiperazin-1-yl)aniline.

  • ResearchGate. (2025). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.

Sources

optimizing reaction temperature for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the development of numerous pharmaceutical agents, most notably Imatinib.[1][2] This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction temperature—a critical parameter for maximizing yield, purity, and reaction efficiency.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how does temperature come into play?

A1: The two most prevalent methods for constructing the crucial C-N bond in this molecule are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction, typically involving an aryl halide (e.g., 4-halo-2-methylaniline) and 1-methylpiperazine.[3][4] Temperature is a critical lever to control the catalytic cycle. It must be high enough to facilitate the rate-determining steps—often oxidative addition or reductive elimination—but not so high as to cause catalyst decomposition or promote side reactions.[5] The optimal temperature is highly dependent on the choice of catalyst, ligand, base, and solvent.[6]

  • Nucleophilic Aromatic Substitution (SNAr): This route requires an aromatic ring activated by a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (like fluorine or chlorine).[7][8] For example, reacting 1-fluoro-2-methyl-4-nitrobenzene with 1-methylpiperazine, followed by reduction of the nitro group. Here, temperature provides the necessary energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.[8] Insufficient temperature leads to a sluggish or stalled reaction, while excessive heat can cause degradation.[9]

Q2: Why is simply "turning up the heat" not always the best strategy for a low-yielding reaction?

A2: While temperature is directly related to reaction rate, an excessively high temperature can be detrimental. It can lead to several undesirable outcomes:

  • Catalyst Decomposition: In Buchwald-Hartwig reactions, palladium catalysts, particularly the active Pd(0) species, can degrade at high temperatures, leading to catalyst deactivation and a stalled reaction.[10]

  • Side Product Formation: Elevated temperatures can promote side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) or ligand/substrate decomposition.[6]

  • Reduced Selectivity: In complex molecules with multiple reactive sites, higher temperatures can reduce the selectivity of the desired reaction.

  • Safety and Practicality: The chosen temperature must be safely below the boiling point of the solvent to avoid pressure buildup in a sealed reaction vessel.[11]

Q3: What is a good starting temperature range for my initial experiments?

A3: For a Buchwald-Hartwig amination, a typical starting point is between 80-110 °C.[5][11] This range is often effective for common solvent systems like toluene or dioxane. For SNAr reactions, the starting temperature can vary more widely based on the activation of the substrate. For a highly activated substrate (e.g., with a nitro group), you might start around 60-80 °C, whereas less activated systems may require temperatures exceeding 100 °C.[12]

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction shows very little conversion to the desired product after several hours. Is the temperature too low?

A: This is a common first assumption and often correct. The reaction may lack the sufficient thermal energy to overcome its activation energy.

Causality & Solution Pathway:

  • Insufficient Thermal Energy: The reactants may not have enough kinetic energy for effective collisions and to proceed through the high-energy transition state.

  • Systematic Temperature Increase: Instead of a drastic change, increase the temperature in controlled increments. For example, if your initial run was at 80 °C, perform subsequent reactions at 90 °C, 100 °C, and 110 °C, ensuring you monitor each reaction for the same duration. This systematic approach helps identify the optimal temperature window without overshooting into the degradation zone.[13]

  • Solvent Limitation: Verify that your chosen reaction temperature is not being limited by the boiling point of your solvent. If you need to exceed the boiling point of a solvent like THF (66 °C), you must switch to a higher-boiling solvent such as dioxane (101 °C) or toluene (111 °C).[6] Remember to use a sealed reaction vessel rated for the expected pressure.

Q: I've increased the temperature to 110 °C in toluene, but my yield is still poor. What other factors, related to temperature, should I investigate?

A: If maximizing temperature alone doesn't solve the problem, it indicates an interplay with other reaction parameters.

Causality & Solution Pathway:

  • Base and Ligand Incompatibility: The efficacy of the base can be temperature-dependent. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may require higher temperatures to be effective compared to stronger bases like sodium tert-butoxide (NaOtBu).[6] Furthermore, the chosen phosphine ligand must be thermally stable at your operating temperature. Some ligands are prone to degradation at higher temperatures.

  • Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it requires reduction to the active Pd(0) species. This reduction step is temperature-dependent. If it's inefficient, the catalytic cycle never fully initiates. Consider using modern precatalysts (e.g., G3 or G4 palladacycles) that form the active Pd(0) catalyst more readily at milder temperatures.[6]

  • Poor Substrate Solubility: One of the most overlooked reasons for failed reactions is poor solubility of a reactant or base.[11] Increasing the temperature often improves solubility, but if a key component remains largely undissolved, the reaction will be slow regardless of the heat applied. Ensure your system is well-stirred and consider a solvent system known to dissolve all components at the reaction temperature.

Issue 2: Significant Impurity Formation

Q: My reaction has gone to completion, but LC-MS and NMR analysis show multiple side products, reducing the purity and isolated yield of my target aniline. Is the temperature too high?

A: This is a classic symptom of running a reaction at an excessive temperature. The additional thermal energy, while accelerating the desired reaction, also provides enough energy to access alternative, undesired reaction pathways.

Causality & Solution Pathway:

  • Thermal Degradation: One or more of your components—the starting material, product, ligand, or solvent—may be degrading at the reaction temperature. This is especially true for complex molecules with sensitive functional groups.

  • Side Reactions: For Buchwald-Hartwig aminations, common side reactions promoted by high heat include:

    • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Homocoupling (Dimerization): Two molecules of the aryl halide or amine couple together.[6]

  • Finding the "Sweet Spot": The solution is to perform a temperature optimization study to find the ideal balance between reaction rate and selectivity. By systematically lowering the temperature (e.g., from 110 °C down to 80 °C in 10 °C increments), you can identify the point where the formation of impurities is minimized while still achieving a reasonable reaction rate.

Experimental Protocol: Temperature Optimization Study

This protocol provides a framework for systematically determining the optimal reaction temperature for your specific conditions.

Objective: To identify the reaction temperature that provides the highest yield of this compound with the highest purity in a reasonable timeframe.

Methodology: Parallel Reaction Setup

  • Preparation: In an inert atmosphere (glovebox or under argon/nitrogen), prepare a stock solution of your limiting reagent, solvent, and any internal standard for analytical monitoring.

  • Reaction Array: Set up a series of identical reaction vials. For this study, we will target four temperatures: 80 °C, 90 °C, 100 °C, and 110 °C.

  • Reagent Addition: To each oven-dried vial, add the aryl halide (e.g., 4-bromo-2-methylaniline), the palladium precatalyst, the phosphine ligand, and the base.[6]

  • Initiation: Add the anhydrous, degassed solvent (e.g., toluene) to each vial, followed by the addition of 1-methylpiperazine via syringe.

  • Heating: Place each vial in a pre-heated heating block or oil bath set to its designated temperature (80, 90, 100, 110 °C). Ensure consistent stirring for all reactions.

  • Monitoring: At set time points (e.g., 2, 4, 8, and 16 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by LC-MS or GC-MS to determine the % conversion to product and the relative abundance of major impurities.

  • Data Analysis: After 16 hours (or upon completion), quench all reactions. Work up a sample from each for purity analysis by ¹H NMR. Compile the data into a table to compare the results.

Data Presentation: Hypothetical Optimization Results

The following table illustrates the type of data you would generate from this study, allowing for a clear decision on the optimal temperature.

Reaction Temp. (°C)Time to >95% Conversion (h)Isolated Yield (%)Purity by NMR (%)Key Impurity (%)
80> 246598< 1
90168897~1
100 8 92 96 ~2
11068589~8 (Degradation)

Visualization: Troubleshooting Workflow

This diagram outlines the logical steps for troubleshooting common issues in the synthesis, with a focus on temperature optimization.

TroubleshootingWorkflow start Reaction Start: Low Yield or High Impurities? low_yield Problem: Low Yield / No Reaction start->low_yield Low Yield high_impurities Problem: High Impurities start->high_impurities High Impurities temp_too_low Hypothesis: Temperature too low? low_yield->temp_too_low increase_temp Action: Systematically increase temp (e.g., 80 -> 100 °C) temp_too_low->increase_temp Yes other_factors Investigate Other Factors: - Catalyst activity - Base strength - Ligand stability - Reagent solubility temp_too_low->other_factors No, temp is already high check_solvent Check: Is solvent boiling point limiting? If yes, switch solvent (e.g., THF -> Toluene) increase_temp->check_solvent still_low Still Low Yield? check_solvent->still_low still_low->other_factors Yes find_optimum Goal: Find optimal balance between rate and selectivity still_low->find_optimum No, yield improved temp_too_high Hypothesis: Temperature too high? high_impurities->temp_too_high decrease_temp Action: Systematically decrease temp (e.g., 110 -> 90 °C) temp_too_high->decrease_temp Yes temp_too_high->find_optimum No, impurities persist decrease_temp->find_optimum

Sources

Technical Support Center: Catalyst Selection for the Reduction of the Nitro Group in the Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on the critical step of nitro group reduction to form 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in many synthetic pathways. Here, we address common challenges and frequently asked questions to empower you with the knowledge for successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for reducing the nitro group in my starting material, 2-methyl-4-nitro-1-(4-methylpiperazin-1-yl)benzene?

The reduction of aromatic nitro groups is a well-established transformation in organic synthesis.[1] Several catalytic systems are widely employed, with the choice often depending on factors like functional group tolerance, cost, and desired reaction conditions.

For your specific substrate, the most common and effective catalysts fall into two main categories:

  • Heterogeneous Catalysts for Catalytic Hydrogenation:

    • Palladium on Carbon (Pd/C): This is often the first choice for nitro reductions due to its high efficiency and relatively mild reaction conditions.[2] It typically requires a hydrogen gas source.

    • Raney Nickel (Raney Ni): Another highly effective catalyst for nitro group reduction.[1][2] It is particularly useful when trying to avoid dehalogenation of aryl halides, which can sometimes be an issue with Pd/C.[2]

    • Platinum-based catalysts (e.g., Pt/C, PtO₂): These are also very active catalysts for hydrogenation.[1]

  • Reagents for Catalytic Transfer Hydrogenation (CTH):

    • CTH offers a convenient alternative to using high-pressure hydrogen gas by utilizing a hydrogen donor in situ.[3] Common hydrogen donors include formic acid, ammonium formate, and hydrazine hydrate.[4][5]

    • Palladium on Carbon (Pd/C) is also frequently used in CTH systems.

    • Iron-based catalysts (e.g., Fe/HCl, Fe/NH₄Cl): These systems are cost-effective and offer good chemoselectivity, making them a mild and practical option.[2][6][7]

    • Tin(II) Chloride (SnCl₂): This is another classic method that provides a mild reduction of nitro groups and can tolerate other reducible functionalities.[1][2]

Q2: What are the key differences between catalytic hydrogenation and catalytic transfer hydrogenation for this synthesis?

The primary difference lies in the source of hydrogen.

  • Catalytic Hydrogenation directly uses gaseous hydrogen (H₂), often under pressure. This method is highly efficient but requires specialized equipment like a hydrogenation reactor (autoclave) to handle pressurized gas safely.

  • Catalytic Transfer Hydrogenation (CTH) generates hydrogen in the reaction mixture from a donor molecule.[3] This approach avoids the need for high-pressure hydrogen gas, making it more accessible in standard laboratory settings.[4] The choice between the two often comes down to available equipment, safety considerations, and the specific requirements of the synthesis.

Q3: My starting material is poorly soluble in common hydrogenation solvents. What can I do?

Poor solubility is a common hurdle that can significantly slow down or even halt a reaction.[8] Here are some strategies to address this:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. For hydrophobic compounds, tetrahydrofuran (THF) can be a good starting point.[9]

  • Co-solvent Systems: Using a mixture of solvents can significantly improve solubility. Protic co-solvents like ethanol (EtOH) or acetic acid (AcOH) in combination with a primary solvent like THF can be particularly effective for hydrogenations.[8][9] For instance, a THF/ethanol or THF/water mixture might be suitable.

  • Elevated Temperature: Increasing the reaction temperature can improve the solubility of your starting material.[8] However, this should be done cautiously as it can also lead to an increase in side products.[8]

Q4: Are there any functional groups I need to be concerned about on my molecule during the reduction?

While the primary target is the nitro group, other functional groups on your molecule could potentially react under certain reduction conditions. For this compound synthesis, the key functionalities to consider are the methyl group and the piperazine ring. Fortunately, these are generally stable under the common conditions used for nitro group reduction.

However, if your molecule contained other sensitive groups (e.g., halogens, alkenes, alkynes, carbonyls), the choice of catalyst and reaction conditions would be more critical to ensure chemoselectivity. For example, Raney Nickel is often preferred over Pd/C when aromatic halides are present to avoid dehalogenation.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the reduction of 2-methyl-4-nitro-1-(4-methylpiperazin-1-yl)benzene.

Issue 1: Incomplete Reaction or Low Yield

An incomplete reaction or a low yield of the desired aniline is one of the most frequent challenges.[10]

Possible Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Poor Catalyst Activity • Use a fresh batch of catalyst. • Ensure proper storage of the catalyst (e.g., Pd/C under an inert atmosphere). • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).Catalysts like Pd/C and Raney Nickel can deactivate over time due to oxidation or improper handling.[10] Increasing the catalyst amount provides more active sites for the reaction.
Insufficient Reducing Agent • For catalytic hydrogenation, ensure the hydrogen pressure is adequate and maintained. Consider increasing the pressure if the reaction is sluggish.[9] • For CTH, ensure a sufficient stoichiometric excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).The reduction of a nitro group to an amine is a six-electron process, requiring a sufficient supply of the reducing species to drive the reaction to completion.
Catalyst Poisoning • Purify the starting material to remove any potential catalyst poisons. • Use high-purity solvents and reagents.Impurities containing sulfur or certain nitrogen functionalities can irreversibly bind to the catalyst's active sites, rendering it inactive.[10]
Poor Solubility • Try a different solvent or a co-solvent system (e.g., THF/EtOH).[9] • Gently heat the reaction mixture, monitoring for side product formation.[8]The reaction occurs at the catalyst surface, so the substrate must be in solution to interact with the active sites.
Issue 2: Formation of Side Products

The reduction of a nitro group proceeds through several intermediates, and if the reaction is not fully optimized, these can accumulate as side products.[11][12]

Common Side Products & Mitigation Strategies:

  • Nitroso and Hydroxylamine Intermediates: The appearance of these indicates an incomplete reduction.

    • Solution: Increase the reaction time, temperature, or the amount of reducing agent to ensure the reaction goes to completion.[8]

  • Azoxy and Azo Compounds: These are formed from the condensation of intermediates.

    • Solution: Proper temperature control is crucial, as exothermic reactions can lead to localized overheating and promote the formation of these dimeric species.[8] Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.

The following diagram illustrates the general pathway for nitro group reduction and the potential for side product formation.

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺

Nitro Group Reduction Pathway and Potential Side Products.
Issue 3: Difficulty in Catalyst Filtration

Fine catalyst particles, especially with Pd/C, can be challenging to remove completely after the reaction.

Solutions:

  • Use of a Filter Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a fine filter bed that effectively traps the catalyst particles.

  • Proper Technique: Ensure the filter pad is washed thoroughly with the reaction solvent to recover any adsorbed product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is a general starting point and may require optimization.

  • Setup: In a hydrogenation vessel, dissolve the starting material, 2-methyl-4-nitro-1-(4-methylpiperazin-1-yl)benzene (1.0 eq), in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Fe/NH₄Cl

This protocol offers a milder, non-pressurized alternative.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the starting material (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4-5 eq) and iron powder (Fe, ~3-5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts and unreacted iron.

  • Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and a suitable organic solvent (e.g., ethyl acetate) and basify the aqueous layer with a solution like sodium carbonate to deprotonate the product. Separate the layers and extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate catalyst for your nitro reduction.

Catalyst_Selection Start Start: Reduce Ar-NO₂ to Ar-NH₂ Equipment High-Pressure Hydrogenation Equipment Available? Start->Equipment CTH Catalytic Transfer Hydrogenation (CTH) Equipment->CTH No H2 Catalytic Hydrogenation (H₂ gas) Equipment->H2 Yes CTH_Catalyst Select CTH System CTH->CTH_Catalyst PdC_H2 Pd/C, Raney Ni, or Pt/C with H₂ H2->PdC_H2 Optimize Optimize Conditions (Solvent, Temp., etc.) PdC_H2->Optimize Fe_Sn Fe/NH₄Cl or SnCl₂ CTH_Catalyst->Fe_Sn Cost-effective/Mild PdC_CTH Pd/C with a hydrogen donor (e.g., Ammonium Formate) CTH_Catalyst->PdC_CTH High Activity Fe_Sn->Optimize PdC_CTH->Optimize

Decision workflow for catalyst selection.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Bohrium. (n.d.). Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • RSC Publishing. (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Reddit. (2023, January 1). my nitro refuses to be reduced.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • YouTube. (2018, March 27). Reduction of nitrobenzene.
  • Wiley Online Library. (n.d.). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes.

Sources

Technical Support Center: Stability and Handling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the quality of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain the purity and stability of this compound, it is crucial to store it in a cool, dry, and dark environment under an inert atmosphere.[1] Aromatic amines are susceptible to degradation from atmospheric oxygen, moisture, and light.[2][3]

Storage ConditionRecommendationRationale
Temperature 2-8°C for short-to-mid-term storage. For long-term storage, consider -20°C.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert gas such as argon or nitrogen.Prevents oxidation of the aniline and piperazine moieties.
Light Protect from light by using an amber vial or by storing the container in a dark place.[4]Light can catalyze oxidative degradation.
Moisture Keep the container tightly sealed in a dry place. Consider using a desiccator.[5]The compound can be hygroscopic, and moisture can facilitate degradation.

Q2: I've noticed a color change in my sample of this compound, from off-white/yellow to a darker brown. What could be the cause?

A color change to brown or dark orange is a common indicator of degradation, likely due to oxidation.[6] The aniline and N-methylpiperazine functional groups are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air, light, and elevated temperatures.[2][3] It is advisable to verify the purity of the sample using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiments.[7]

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of aromatic amines and N-arylpiperazines, the following are the most probable degradation routes:

  • Oxidation of the Aniline Moiety: The primary aromatic amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This is a common degradation pathway for anilines.[8][9]

  • Oxidation of the Piperazine Ring: The tertiary amine in the piperazine ring can be oxidized to form N-oxides.[10][11]

  • N-Dealkylation: The methyl group on the piperazine ring can be cleaved, a known metabolic and degradation pathway for similar arylpiperazine compounds.[12][13]

The following diagram illustrates the potential sites of degradation on the molecule.

Caption: Potential degradation sites on this compound.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound leading to a lower effective concentration and the presence of potentially active or interfering impurities.

  • Troubleshooting Steps:

    • Purity Check: Immediately analyze an aliquot of the stock solution and the sample used in the assay by HPLC or LC-MS to determine the purity.[7][14]

    • Fresh Sample Preparation: Prepare fresh solutions from a solid sample that has been properly stored.

    • Solution Stability: If the compound is stored in solution, assess its stability in the chosen solvent over time and under experimental conditions (e.g., temperature, pH).

Issue 2: Appearance of unexpected peaks in chromatograms (HPLC/LC-MS).

  • Possible Cause: Formation of degradation products during storage or sample preparation.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products under stress conditions (acid, base, oxidation, heat, light).[14] This can help in identifying the unknown peaks in your chromatogram.

    • Review Storage Conditions: Ensure that the solid material and any solutions have been stored according to the recommended guidelines.

    • Inert Atmosphere: When preparing solutions, consider using de-gassed solvents and working under an inert atmosphere to minimize oxidation.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for the routine assessment of the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and understanding the stability of the molecule.[14]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for a forced degradation study.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(3), 205–223.
  • ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation of aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Bakoma, Z., Gorniak, A., & Gunia, A. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Acta poloniae pharmaceutica, 64(2), 95–102.
  • PubMed. (2010). Mechanism of Aniline Degradation by Yeast Strain Candida Methanosorbosa BP-6. Retrieved from [Link]

  • PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994). MONOMETHYLANILINE: METHOD 3511. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with purifying this valuable synthetic intermediate. We provide field-tested insights and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a halo-nitrotoluene (e.g., 4-chloro-2-nitrotoluene) with 1-methylpiperazine, followed by the reduction of the nitro group.

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 1-methylpiperazine or the halo-nitrotoluene starting material.

  • Reaction Intermediates: The unreduced nitro-intermediate, 1-methyl-4-(5-methyl-2-nitrophenyl)piperazine.

  • Side-Products from Reduction: If using catalytic hydrogenation, incomplete reduction can occur. If using metal-acid reduction (e.g., Sn/HCl), residual metals can be present. Side-reactions during reduction can also form dimeric species like azo or azoxy compounds.[1][2]

  • Positional Isomers: If the initial nitration of toluene was not perfectly regioselective, you might have isomers of the final product.

  • Process-Related Impurities: Residual catalysts (e.g., Palladium, Platinum), and solvents used in the synthesis and workup.[3]

Q2: What is the most straightforward purification method to try first for this compound?

A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique.[4] Due to the basic nature of the two amine groups in your molecule, a particularly effective strategy is recrystallization via salt formation . This involves dissolving the crude material in a suitable solvent, adding an acid (like HCl) to form the hydrochloride salt, which often has very different solubility properties, and then recrystallizing this salt. The pure salt can then be neutralized to recover the purified free base.[5][6]

Q3: How can I effectively assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for quantitative purity analysis. An LC-MS method can provide additional confirmation of the main peak's identity and help identify impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present at levels above ~1%.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable. It is particularly useful for detecting residual solvents.[10][11]

  • Melting Point: A sharp, narrow melting point range is a classic indicator of high purity for a crystalline solid.

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during common purification procedures.

Workflow 1: Recrystallization

The Principle: Recrystallization purifies solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[4]

A: This is a common challenge.

  • Use a Solvent Mixture: Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly. Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.

  • Attempt Salt Formation: As mentioned in the FAQs, the basicity of your aniline and piperazine nitrogens can be leveraged. Dissolve the crude base in a solvent like isopropanol or ethanol. Add a solution of HCl in ether or isopropanol dropwise to precipitate the hydrochloride salt. This salt can then be recrystallized from a different solvent system, often polar ones like methanol or ethanol/water mixtures.[6]

A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point.

  • Causality: The solution is too supersaturated.

  • Solution 1: Reduce Cooling Rate: Allow the solution to cool much more slowly. A Dewar flask filled with warm water can provide excellent insulation for slow cooling.

  • Solution 2: Use More Solvent: Re-heat the solution until the oil redissolves, add more of the "good" solvent, and then attempt to recrystallize again.

  • Solution 3: Add Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solution 4: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Workflow 2: Flash Column Chromatography

The Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and their solubility in a liquid mobile phase (the eluent).

A: This is a classic sign of strong interaction between your basic compound and the acidic stationary phase.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your aniline and piperazine moieties can be protonated by these groups, causing the compound to "stick" to the silica. This leads to broad peaks (tailing or streaking) and potential irreversible adsorption.[12]

  • Solution: Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice. Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the eluent system (e.g., in a dichloromethane/ammoniated methanol gradient). This base neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[12]

A: Thin-Layer Chromatography (TLC) is your essential tool here.

  • Start with a moderately polar solvent system, such as 95:5 dichloromethane:methanol.

  • Spot your crude material on a TLC plate and develop it in this eluent.

  • Aim for a retention factor (Rƒ) of ~0.3 for your desired compound.

    • If the Rƒ is too high (spot runs near the top), the eluent is too polar. Decrease the amount of methanol.

    • If the Rƒ is too low (spot stays near the bottom), the eluent is not polar enough. Increase the amount of methanol.

  • Remember to add your basic modifier (e.g., 1% triethylamine) to the TLC solvent jar to accurately predict the behavior on the column.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis TLC Run TLC with Eluent + 1% Et3N Goal Adjust Eluent for Product Rf ≈ 0.3 TLC->Goal Pack Pack Column with Slurry Goal->Pack Load Load Crude Product Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Final Final Evap->Final Pure Product

Caption: Workflow for Flash Column Chromatography.

Workflow 3: Acid-Base Liquid-Liquid Extraction

The Principle: This method separates compounds based on their differing solubilities in two immiscible liquid phases (typically an organic solvent and an aqueous solution) and the change in that solubility upon protonation or deprotonation.

A: Emulsions are common when dealing with amine salts.

  • Solution 1: Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate.

  • Solution 2: Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.

  • Solution 3: Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes emulsion formation.

  • Solution 4: Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or diatomaceous earth. This can often break the emulsion and allow the layers to be separated.

G start start step1 Add Aqueous Acid (e.g., 1M HCl) Shake & Separate start->step1:f0 org1 org1 step1:f1->org1 aq1 aq1 step1:f1->aq1 step2 step2 aq1->step2:f0 step3 Shake & Separate step2:f1->step3:f0 aq2 Aqueous Layer (Discard) step3:f1->aq2 org2 org2 step3:f1->org2 final Wash with Brine, Dry over Na₂SO₄, Evaporate Solvent org2->final

Caption: Logic of Acid-Base Extraction for Purification.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization via Hydrochloride Salt Formation
  • Rationale: This protocol leverages the high crystallinity and differential solubility of the amine hydrochloride salt to remove neutral or less basic impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

  • Salt Formation: While stirring, slowly add a solution of 2M HCl in diethyl ether or a commercially available solution of HCl in IPA. Continue addition until no more precipitate forms. A pH check of a wet sample on pH paper should be strongly acidic.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual soluble impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or an ethanol/water mixture) to fully dissolve the salt.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Conversion to Free Base (Optional): Dissolve the pure salt in water and add it to a separatory funnel. Add an organic solvent (e.g., ethyl acetate or dichloromethane). Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the aqueous layer is strongly basic (pH > 12). Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.[13]

Protocol 2: Purity Analysis by Reverse-Phase HPLC
  • Rationale: Provides a quantitative measure of purity and can resolve closely related impurities. The conditions below are a good starting point and may require optimization.

  • Instrumentation & Columns:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Detector: UV at 254 nm

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)
  • YouTube. How to purify Amine? Grad student asked me.
  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
  • EPA.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate.
  • Google Patents.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • Quora.
  • ResearchGate. Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject.
  • Google Patents.
  • Thermo Fisher Scientific.

Sources

Technical Support Center: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor Dasatinib.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a substituted nitrobenzene, such as 4-chloro-2-nitrotoluene or 4-fluoro-2-nitrotoluene, with 1-methylpiperazine. The nitro group is subsequently reduced to an aniline. This method is often favored for its cost-effectiveness.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction directly forms the C-N bond between an aryl halide (e.g., 4-bromo-2-methylaniline or 4-chloro-2-methylaniline) and 1-methylpiperazine using a palladium catalyst and a suitable phosphine ligand.[3][4] This method offers high functional group tolerance and can often be performed under milder conditions than traditional SNAr reactions.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary suspects:

  • Poor Quality Starting Materials: Impurities in the aryl halide, 1-methylpiperazine, or solvents can interfere with the reaction. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purification methods if necessary.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can significantly impact the yield. Each parameter should be carefully optimized.

  • Catalyst Deactivation (for Buchwald-Hartwig): The palladium catalyst is sensitive to air, moisture, and certain functional groups.[5] Inadequate inert atmosphere techniques can lead to catalyst deactivation and a stalled reaction.

  • Inefficient Nitro Group Reduction (for SNAr): The choice of reducing agent and reaction conditions for the nitro group reduction is critical. Incomplete reduction will result in a mixture of the desired aniline and the nitro intermediate.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential side products?

The formation of side products is a common issue. Key possibilities include:

  • Incomplete Reaction: Unreacted starting materials will appear on the TLC plate.

  • Di-substituted Products: In some cases, particularly with dihaloarenes, a second substitution of the piperazine moiety can occur.

  • Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced to the corresponding arene, a process known as hydrodehalogenation.[6]

  • Oxidation of the Aniline: The final aniline product can be susceptible to oxidation, especially if exposed to air for extended periods, leading to colored impurities.

  • Side reactions from the base: Strong bases like sodium tert-butoxide can promote side reactions if not used under carefully controlled conditions.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues during the synthesis.

Problem 1: Reaction Fails to Initiate or Stalls (Low Conversion)
Initial Diagnostic Questions:
  • Did you confirm the identity and purity of your starting materials?

  • Was the reaction set up under a strictly inert atmosphere (e.g., nitrogen or argon)?

  • What catalyst, ligand, and base were used (for Buchwald-Hartwig)?

  • What were the reaction temperature and solvent?

Troubleshooting Workflow:

troubleshooting_workflow_1 start Low or No Conversion q1 Inert Atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Reagent Purity Verified? a1_yes->q2 fix1 Action: Purge system thoroughly with N2/Ar. Use degassed solvents. a1_no->fix1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Correct Reaction Conditions? a2_yes->q3 fix2 Action: Verify purity of starting materials (NMR, GC-MS). Purify if necessary. a2_no->fix2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Buchwald-Hartwig: Catalyst/Ligand Issue? a3_yes->q4 fix3 Action: Check temperature, solvent, and base. Optimize conditions. a3_no->fix3 a4_yes Yes q4->a4_yes fix4 Action: Use a fresh catalyst/ligand. Screen different ligands. a4_yes->fix4

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Explanations and Actions:
  • Inert Atmosphere: Palladium(0) catalysts are readily oxidized to inactive Palladium(II) species in the presence of oxygen.[5] Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas. Using degassed solvents is also crucial.

  • Reagent Purity: 1-Methylpiperazine is hygroscopic and can absorb atmospheric moisture and carbon dioxide. It is advisable to use freshly opened bottles or distill it before use. Aryl halides should be free of impurities that could poison the catalyst.

  • Reaction Conditions: The choice of base is critical. For Buchwald-Hartwig aminations, common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3). The solvent also plays a significant role; toluene, dioxane, and THF are frequently used.[8]

  • Catalyst and Ligand: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands often give the best results.[6] If the reaction is not proceeding, consider screening different ligands or using a pre-formed palladium catalyst.

Problem 2: Difficulty in Product Purification
Initial Diagnostic Questions:
  • What is the physical state of your crude product (oil, solid)?

  • What purification method are you employing (e.g., column chromatography, recrystallization, distillation)?

  • What are the major impurities identified (if any)?

Troubleshooting Workflow:

troubleshooting_workflow_2 start Purification Issues q1 Oily Crude Product? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no fix1 Action: Attempt salt formation (e.g., HCl salt) to induce crystallization. a1_yes->fix1 q2 Column Chromatography: Poor Separation? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes q3 Recrystallization Fails? q2->q3 fix2 Action: Optimize solvent system (TLC). Consider using a different stationary phase (e.g., alumina). a2_yes->fix2 a3_yes Yes q3->a3_yes q4 Persistent Colored Impurities? q3->q4 fix3 Action: Screen a wider range of solvents/solvent mixtures. Use seeding crystals if available. a3_yes->fix3 a4_yes Yes q4->a4_yes fix4 Action: Consider a charcoal treatment or a wash with a reducing agent (e.g., sodium bisulfite solution). a4_yes->fix4

Caption: Troubleshooting workflow for product purification challenges.

Detailed Explanations and Actions:
  • Oily Product: The free aniline can sometimes be an oil or a low-melting solid. Converting it to a salt, such as the hydrochloride salt, often yields a more crystalline and easier-to-handle solid.

  • Column Chromatography: this compound is a relatively polar compound. A typical eluent system for silica gel chromatography would be a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking.

  • Recrystallization: Finding a suitable solvent for recrystallization can be challenging. A solvent screen with small amounts of the crude product is recommended. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Colored Impurities: The aniline functionality is prone to air oxidation, which can lead to the formation of colored impurities. Performing the workup and purification steps quickly and under an inert atmosphere can minimize this. A wash with a dilute solution of a reducing agent like sodium bisulfite can sometimes help to remove these impurities.

Experimental Protocol: Buchwald-Hartwig Amination Route

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

  • 4-Bromo-2-methylaniline

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-methylaniline (1.0 eq), Pd2(dba)3 (0.01 eq), and XPhos (0.02 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by 1-methylpiperazine (1.2 eq).

  • Add sodium tert-butoxide (1.4 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine) to afford this compound.

Quantitative Data Summary
ParameterTypical Value RangeNotes
Yield 75-90%Highly dependent on reaction conditions and purity of reagents.
Purity (post-purification) >98%As determined by HPLC or qNMR.
Reaction Time 12-24 hoursCan be optimized by adjusting temperature and catalyst loading.
Catalyst Loading 0.5-2 mol%Lower catalyst loading may be possible with highly active catalyst systems.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • ChemicalBook. (n.d.). 3-(4-METHYL-PIPERAZIN-1-YLMETHYL)-ANILINE synthesis.
  • Benchchem. (n.d.). Application of 3-Methyl-4-(pyridin-4-yl)aniline in Dasatinib Synthesis: A Review of Established Methodologies.
  • National Center for Biotechnology Information. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central.
  • Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.
  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Google Patents. (n.d.). EP2918584A1 - Process and intermediates for the preparation of dasatinib.
  • ResearchGate. (n.d.). Synthesis route 3 of dasatinib.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene.
  • ACS Publications. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.

Sources

Technical Support Center: Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and its derivatives. This molecule is a cornerstone building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib.[1][2][3] The successful and efficient synthesis of this scaffold is critical for drug discovery and development programs.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the two primary synthetic strategies—Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Buchwald-Hartwig Amination—exploring the causality behind common pitfalls and providing field-proven solutions.

Frequently Asked Questions & Troubleshooting Guides

Section A: Nucleophilic Aromatic Substitution (SNAr) Pathway

This classical approach typically involves the reaction of an activated aryl halide with N-methylpiperazine, followed by the reduction of a nitro group. The aromatic ring must be activated by a strong electron-withdrawing group (typically -NO₂) positioned ortho or para to the leaving group (halide).

SNAr_Workflow A 4-Halo-2-nitrotoluene C SNA r Reaction (Heat, Base, Solvent) A->C B N-Methylpiperazine B->C D 4-(4-Methylpiperazin-1-yl)-2-nitrotoluene C->D C-N Bond Formation E Nitro Group Reduction (e.g., H₂, Pd/C) D->E F This compound E->F Reduction

Caption: General workflow for the SNAr and reduction synthesis route.

Q1: My SNAr reaction between 4-halo-2-nitrotoluene and N-methylpiperazine has a very low conversion rate. What should I investigate?

This is a common issue often traced back to insufficient activation of the substrate or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Leaving Group Ability: The reactivity order for the halide in SNAr is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.

    • Recommendation: If feasible, use 4-fluoro-2-nitrotoluene as your starting material for significantly higher reaction rates.

  • Solvent Choice: SNAr reactions proceed via a charged intermediate (the Meisenheimer complex).[4] Polar aprotic solvents are required to stabilize this intermediate and dissolve the reagents.

    • Recommendation: Ensure you are using high-purity, anhydrous polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc) are excellent choices.[5]

  • Base and Temperature: A base is often required to neutralize the HX acid formed if the amine salt is used or to facilitate the reaction. The reaction also typically requires thermal energy to overcome the activation barrier.[6]

    • Recommendation: Use a mild inorganic base like K₂CO₃ or NaHCO₃.[5] If the reaction is sluggish at lower temperatures (e.g., 80 °C), gradually increase the heat to 120-140 °C while monitoring for any signs of decomposition (darkening color).

ParameterRecommendationRationale
Aryl Halide 4-Fluoro -2-nitrotolueneF is the most activating leaving group for SNAr.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents stabilize the charged intermediate.
Base K₂CO₃, NaHCO₃Neutralizes acid byproducts without being overly reactive.
Temperature 80 - 140 °CProvides activation energy; optimize for your specific substrate.

Q2: I'm observing multiple byproducts after the reduction of the nitro group. How can I achieve a cleaner conversion?

The reduction of an aromatic nitro group is a robust transformation, but the choice of reducing agent is critical to avoid side reactions.

Possible Causes & Solutions:

  • Harsh Reducing Agents: Reagents like LiAlH₄ are generally too reactive and lack chemoselectivity, potentially leading to undesired reductions elsewhere in the molecule.

    • Recommendation: Avoid overly harsh, non-specific reducing agents.

  • Sub-optimal Reduction Method: The best method depends on scale, available equipment, and desired purity profile.

    • Catalytic Hydrogenation: This is often the cleanest method. Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol typically results in high yields with only water as a byproduct.[5][7] Ensure the catalyst is active and the system is properly flushed to remove oxygen.

    • Metal/Acid Reduction: A combination like tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid, are classic and effective methods. However, they require a more extensive aqueous workup to remove metal salts, which can sometimes complicate purification.

Section B: Buchwald-Hartwig Amination Pathway

This modern palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (or triflate) and an amine.[8][9] It offers broader substrate scope and often milder conditions than the classical SNAr approach.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Common Failure Points Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-NHR'R''](L_n) OA_Complex->Amine_Complex Amine Coordination & Deprotonation (Base) Decomposition Catalyst Decomposition (Pd Black) OA_Complex->Decomposition O₂ / High Temp Amine_Complex->Pd0 Reductive Elimination RE_Product Product (Ar-NR'R'') Amine_Complex->RE_Product Side_Reaction Hydrodehalogenation Side Product Amine_Complex->Side_Reaction β-Hydride Elimination

Caption: The Buchwald-Hartwig catalytic cycle and common failure points.

Q3: My Buchwald-Hartwig reaction is not working. What are the most critical parameters to check first?

The success of this reaction hinges on the precise interplay of the catalyst, ligand, base, and an oxygen-free environment. An issue with any one of these can halt the catalytic cycle.

Critical Parameters & Solutions:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Phosphine ligands can also be oxidized.

    • Action: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox. Solvents and liquid reagents must be rigorously degassed before use (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for 30+ minutes).[10]

  • Catalyst System (Palladium Precursor + Ligand): The ligand is not just a spectator; it dictates the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs) are essential for promoting both the oxidative addition and the final reductive elimination step.[11][12]

    • Action: Screen a panel of ligands. For coupling with a secondary amine like N-methylpiperazine, ligands from the second generation (e.g., BINAP) or third generation (buchwald ligands like XPhos) are generally required.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or its protonated form after coordination to palladium), allowing it to participate in the catalytic cycle.

    • Action: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly for more sensitive substrates. The choice of base can be critical and should be optimized.[12]

Table: Common Buchwald-Hartwig Catalyst Systems

Pd Precursor Ligand Base Solvent Typical Temp.
Pd₂(dba)₃ XPhos NaOtBu Toluene 80-110 °C
Pd(OAc)₂ RuPhos K₃PO₄ 1,4-Dioxane 100 °C

| [Pd(allyl)Cl]₂ | BrettPhos | K₂CO₃ | t-Amyl alcohol | 100 °C |

Q4: My reaction turns black and stalls, and I see palladium metal plating on the flask. What is happening?

This indicates the precipitation of palladium black, a sign of catalyst decomposition. The palladium nanoparticles that form are catalytically inactive for this transformation.

Possible Causes & Solutions:

  • High Temperature: Excessive heat can cause the palladium-ligand complex to break down.

    • Solution: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Oxygen Contamination: As mentioned, oxygen is detrimental and can lead to catalyst decomposition.[10]

    • Solution: Re-evaluate your inert atmosphere technique. Ensure all joints are well-sealed and perform rigorous degassing.

  • Unstable Ligand Complex: The chosen ligand may not be bulky or electron-donating enough to stabilize the palladium center throughout the catalytic cycle under the reaction conditions.

    • Solution: Switch to a more robust, sterically hindered ligand such as XPhos or a suitable NHC-based ligand.[10][12]

Q5: The main product I'm isolating is 3-methylaniline (hydrodehalogenation), not my desired product. How do I suppress this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a known competing pathway in Buchwald-Hartwig aminations.[8]

Possible Causes & Solutions:

  • β-Hydride Elimination: An unproductive side reaction can occur where the amide intermediate undergoes beta-hydride elimination, leading to the hydrodehalogenated arene and an imine.[8]

    • Solution: The choice of ligand is paramount. Ligands with high steric bulk around the palladium center can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination. Experiment with different ligands (e.g., Josiphos, XPhos).

  • Reaction Conditions: Temperature and base can also influence the rates of competing pathways.

    • Solution: Lowering the reaction temperature can sometimes favor the desired C-N coupling over decomposition or side reactions. Screening different bases may also alter the reaction pathway.

Section C: General Purification & Analysis

Q6: My crude product is an oil that streaks badly on silica gel, making column chromatography difficult. What purification strategies can I use?

The final product contains multiple basic nitrogen atoms (the aniline and the piperazine), which interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult separation.

Recommended Purification Techniques:

  • Modified Column Chromatography:

    • Base Additive: Pre-treat your silica gel with a small amount of a tertiary amine base, or include ~1% triethylamine (Et₃N) or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/NH₄OH 95:4.5:0.5). This neutralizes the acidic sites on the silica, dramatically improving peak shape.

    • Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (Al₂O₃) if streaking persists.

  • Acid-Base Extraction: This is a highly effective technique for basic compounds.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer.

      • Wash the organic layer (which contains non-basic impurities) away.

      • Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH) until pH > 12.

      • Extract your now-neutral product back into a fresh organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified product.

  • Crystallization: If a solid product can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/hexanes) is an excellent method for achieving high purity.

References

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Imatinib. The efficiency, scalability, and cost-effectiveness of the synthesis of this aniline derivative are of paramount importance to drug development and manufacturing professionals. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the classical Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and the more modern Palladium-Catalyzed Buchwald-Hartwig Amination. By examining the experimental methodologies, mechanistic underpinnings, and practical considerations of each route, this document aims to equip researchers and process chemists with the knowledge to make informed decisions for their specific applications.

Route 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This classical and widely implemented approach involves two key transformations: the displacement of a leaving group on an aromatic ring by 1-methylpiperazine, followed by the reduction of a nitro group to the desired aniline.

Reaction Scheme

SNAr_Route A 4-Chloro-2-nitrotoluene C 1-Methyl-4-(2-methyl-5-nitrophenyl)piperazine A->C SNAг (e.g., K2CO3, DMF) B 1-Methylpiperazine B->C D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Workflow for the SNAr and reduction route.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-4-(2-methyl-5-nitrophenyl)piperazine (SNAr Reaction)

  • To a stirred solution of 4-chloro-2-nitrotoluene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a base, typically potassium carbonate (K₂CO₃) (1.5 eq).

  • Heat the reaction mixture to 80-140 °C and maintain for 10-35 hours, monitoring the reaction progress by TLC or HPLC.[1]

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Dissolve the crude 1-Methyl-4-(2-methyl-5-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, typically 5% Palladium on carbon (Pd/C).

  • The reaction is carried out under a hydrogen atmosphere (typically 5 MPa) at a temperature ranging from 30-60 °C for 1-4 hours.[1]

  • After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Expertise & Experience Insights

The SNAr reaction is driven by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack by the piperazine. The choice of a high-boiling polar aprotic solvent like DMF facilitates the reaction by solvating the potassium carbonate and allowing for higher reaction temperatures. The subsequent reduction of the nitro group is a standard transformation, with catalytic hydrogenation being a clean and efficient method. However, the handling of hydrogen gas under pressure requires specialized equipment and safety precautions.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for the formation of carbon-nitrogen bonds. This route offers a more direct approach to coupling the aniline and piperazine moieties.[2][3]

Reaction Scheme

Buchwald_Hartwig_Route A 4-Bromo-2-methylaniline C This compound A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., K2CO3) Solvent (e.g., t-butanol) B 1-Methylpiperazine B->C

Caption: Workflow for the Buchwald-Hartwig amination route.

Detailed Experimental Protocol
  • In an inert atmosphere glovebox or using Schlenk line techniques, charge a reaction vessel with a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (typically 1-5 mol%) and a suitable phosphine ligand like XPhos (typically 2-10 mol%).

  • Add the aryl halide, 4-bromo-2-methylaniline (1.0 eq), 1-methylpiperazine (1.2 eq), and a base, such as potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

  • Add a dry, degassed solvent, for instance, toluene or tert-butanol.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford this compound.

Expertise & Experience Insights

The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its broad substrate scope and functional group tolerance. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos often providing excellent results for challenging couplings. While this method is often more efficient and may proceed under milder conditions than the classical SNAr route, the cost of the palladium catalyst and phosphine ligand can be a significant factor, especially on a large scale. Catalyst loading optimization and recycling strategies are therefore crucial for industrial applications.

Comparative Analysis

FeatureRoute 1: SNAr & ReductionRoute 2: Buchwald-Hartwig Amination
Starting Materials Readily available and relatively inexpensive.Aryl halides can be more expensive than the corresponding nitro compounds.
Reagents & Catalysts Uses common, low-cost reagents and a standard hydrogenation catalyst.Requires expensive palladium catalysts and specialized phosphine ligands.
Reaction Conditions Can require harsh conditions (high temperatures, long reaction times).Generally milder conditions and shorter reaction times.
Yield & Purity Yields can be variable, and purification of intermediates may be necessary.Often provides high yields and cleaner reaction profiles, simplifying purification.
Scalability Well-established for large-scale production, though hydrogenation requires specialized equipment.Scalability can be challenging due to catalyst cost and sensitivity, but advancements are being made.
Safety & Environmental Use of high-pressure hydrogen poses safety risks. The use of DMF has environmental concerns.Avoids the use of a nitro intermediate and high-pressure hydrogenation. However, palladium is a heavy metal.
Cost-Effectiveness Generally more cost-effective for large-scale manufacturing due to cheaper raw materials.Higher initial cost due to the catalyst and ligand, but can be offset by higher efficiency and simpler purification.

Conclusion

Both the classical SNAr with subsequent reduction and the modern Buchwald-Hartwig amination represent viable pathways for the synthesis of this compound. The choice between these routes will largely depend on the specific requirements of the project.

For large-scale, cost-driven manufacturing, the traditional SNAr and reduction route remains a strong contender due to the low cost of starting materials and reagents. However, considerations around process safety (hydrogenation) and environmental impact (solvents) must be carefully managed.

For research and development, or for smaller-scale production where efficiency, speed, and yield are prioritized, the Buchwald-Hartwig amination offers a more elegant and often higher-yielding alternative. The higher upfront cost of the catalyst and ligand may be justified by the streamlined process and potentially easier purification.

Ultimately, a thorough process hazard analysis and cost analysis should be conducted for the specific scale and regulatory environment before selecting a synthetic route for the production of this vital pharmaceutical intermediate.

References

  • Google Patents. (2012). Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis.
  • Google Patents. (2009). Imatinib production process.
  • Google Patents. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Google Patents. (2013). Method for synthesizing Imatinib.
  • ResearchGate. (2013). Patent US 8,609,842 B2. Retrieved from [Link]

  • Google Patents. (2008). Method for synthesizing N-methylpiperazine substituted anilin.

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A Comparative Guide to Alternatives for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of a Scaffold in Modern Oncology

In the landscape of targeted cancer therapy, the discovery of Imatinib (Gleevec®) was a watershed moment, heralding the era of kinase inhibitors.[1][2] Central to the success of Imatinib is its chemical architecture, which relies on a few key building blocks. One of the most critical is 3-Methyl-4-(4-methylpiperazin-1-yl)aniline , a fragment that has become emblematic of a successful strategy in kinase inhibitor design.[3]

This aniline derivative serves as the linchpin, connecting the core pyrimidinyl-pyridine pharmacophore, which engages the kinase hinge region, to the solvent-exposed area of the ATP-binding pocket. Specifically, the N-methylpiperazine group is celebrated for conferring high aqueous solubility and oral bioavailability, properties that are paramount for a successful drug.[3][4] It achieves this by providing a basic nitrogen handle that can be protonated at physiological pH, enhancing solubility and allowing for robust salt formulation.

This guide provides an in-depth comparison of viable alternatives to this cornerstone fragment. We will explore the chemical rationale for seeking alternatives, compare their performance using experimental data, and provide actionable protocols for their implementation in kinase inhibitor synthesis programs. Our focus is on empowering drug development professionals to rationally modulate physicochemical and pharmacological properties to overcome challenges such as acquired resistance, off-target toxicity, and suboptimal pharmacokinetic profiles.

The Pharmacophore Deconstructed: Why this compound Works

To understand the alternatives, we must first appreciate the function of the original scaffold within the context of a Type II kinase inhibitor like Imatinib. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif of the activation loop is flipped.[5][6][7] This creates an extended hydrophobic pocket adjacent to the ATP-binding site, which the inhibitor occupies.

The this compound fragment plays a dual role:

  • The Anilino Nitrogen: Forms the crucial amide bond with the benzoyl group, positioning the entire fragment correctly.

  • The N-Methylpiperazine Moiety: This is the primary point of interaction with the solvent front. Its functions are manifold:

    • Solubility and Bioavailability: As a basic handle, it is protonated at physiological pH, drastically increasing the water solubility of the parent molecule.[3][4]

    • Pharmacokinetic Anchor: It provides a handle for fine-tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.

    • Exit Vector: It serves as a non-critical exit vector, meaning it can be heavily modified without disrupting the core binding interactions at the kinase hinge.

The diagram below illustrates the general pharmacophoric role of the aniline fragment in a typical Type II kinase inhibitor.

G cluster_0 Kinase ATP Binding Cleft cluster_1 Kinase Inhibitor hinge Hinge Region dfg_pocket Hydrophobic Pocket (DFG-out) solvent_front Solvent-Exposed Region core Hinge-Binding Core (e.g., aminopyrimidine) core->hinge H-Bonds linker Linker (e.g., Benzamide) linker->dfg_pocket Hydrophobic Interactions solubilizing_group Solubilizing Group (e.g., N-Methylpiperazine) solubilizing_group->solvent_front Improves PK/ Solubility

Caption: Pharmacophore model of a Type II kinase inhibitor.

Strategic Alternatives to the N-Methylpiperazine Moiety

The quest for alternatives is driven by the need to optimize drug properties beyond simple efficacy. Key goals include enhancing metabolic stability, reducing off-target effects (such as hERG inhibition often associated with basic amines), and generating novel intellectual property. Below, we compare several classes of alternatives.

Bioisosteric Ring Replacements

Bioisosteres are chemical groups that retain the essential biological activity of the parent moiety while potentially altering its physicochemical properties.[8] The piperazine ring is a frequent target for bioisosteric replacement.[9][10][11][12]

  • Morpholine: Replacing the N-methyl nitrogen with an oxygen atom to create a morpholinoaniline derivative significantly reduces the basicity (pKa of morpholine is ~8.4 vs. ~9.8 for N-methylpiperazine).

    • Advantages: This can lead to lower hERG liability and improved metabolic stability, as the N-methyl group is a common site of oxidative metabolism.

    • Disadvantages: The reduction in basicity leads to lower aqueous solubility at acidic pH, which may negatively impact oral absorption.

  • Piperidine: A simple N-dealkylation and removal of the second nitrogen results in a piperidinylaniline.

    • Advantages: Offers a different vector for substitution and can subtly alter lipophilicity.

    • Disadvantages: Can still be susceptible to N-dealkylation and oxidation. The change in geometry may affect binding to secondary targets.

  • Bridged Bicyclic Amines (e.g., 3,8-Diazabicyclo[3.2.1]octane): These conformationally constrained analogs offer a way to hold the nitrogen atoms in a more defined spatial orientation.[12]

    • Advantages: Increased rigidity can improve binding affinity and selectivity. It can also protect the molecule from metabolic degradation, improving its pharmacokinetic profile.

    • Disadvantages: Synthetic complexity and cost are significantly higher. The rigid structure may not be tolerated by the target protein.

Acyclic and Flexible Linkers

In some cases, the rigid piperazine ring can be replaced with a more flexible acyclic diamine.

  • N,N'-dimethylethylenediamine: An example is N1-(2-(dimethylamino)ethyl)-N1-methylbenzene-1,4-diamine.[13]

    • Advantages: Increased conformational flexibility can sometimes allow the molecule to adopt a more favorable binding pose. Synthesis can be more straightforward than for complex heterocyclic systems.

    • Disadvantages: The high degree of flexibility can be entropically unfavorable for binding, leading to a loss of potency. These structures are often more susceptible to metabolism.

Quantitative Comparison of Key Alternatives

The following table summarizes the inhibitory activity of Imatinib analogs where the this compound fragment has been replaced with various alternatives. The data illustrates the impact of these changes on potency against the primary target, ABL kinase.

Compound IDAniline Fragment ReplacementTarget KinaseIC₅₀ (μM)Rationale for ChangeReference
Imatinib This compoundBCR-ABL0.025Parent Compound / Gold Standard[3]
Analog 1 4-Morpholino-3-methylanilineBCR-ABL~0.5 - 1.5Reduce basicity, potentially improve metabolic stability[13]
Analog 2 4-(Piperidin-1-yl)-3-methylanilineBCR-ABL~0.1 - 0.5Modulate lipophilicity and pKaFictionalized, based on common medicinal chemistry strategies
Analog 3 4-(4-Trifluoromethylpiperazin-1-yl)-anilineBCR-ABL~0.05Block N-dealkylation, improve metabolic stabilityFictionalized, based on common medicinal chemistry strategies
Analog 4 N-(2-(dimethylamino)ethyl)-anilineBCR-ABL> 5.0Increase flexibility[13]

Note: Data for Analogs 2 and 3 are representative examples based on established medicinal chemistry principles, as direct comparative public data for these exact Imatinib analogs is limited. The trend of activity is consistent with structure-activity relationship (SAR) studies in the field.[4][14]

Experimental Section: Synthesis of an Imatinib Analog

The following protocol details the key final step in the synthesis of many kinase inhibitors: the amide coupling of the aniline fragment to the core benzoyl chloride intermediate. This procedure is adaptable for the various aniline alternatives discussed.

Workflow: Final Amide Coupling Step

G start Start Materials: - Benzoyl Chloride Core (1) - Aniline Alternative (2) step1 Dissolve Aniline (2) and Pyridine in Anhydrous THF start->step1 step2 Cool reaction mixture to 0°C (Ice Bath) step1->step2 step3 Add Benzoyl Chloride (1) solution dropwise step2->step3 step4 Stir at Room Temperature for 12-24 hours step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Work-up: - Quench with water - Extract with Ethyl Acetate step5->step6 Reaction Complete step7 Purify by Column Chromatography step6->step7 end_node Final Kinase Inhibitor Analog step7->end_node

Caption: General workflow for amide coupling.

Protocol: Synthesis of N-(3-methyl-4-morpholinophenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Illustrative Example)

This protocol describes the coupling of an alternative aniline (4-morpholino-3-methylaniline) with a representative benzoyl chloride intermediate.

1. Materials and Reagents:

  • 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (Intermediate 1 )

  • 3-methyl-4-morpholinoaniline (Intermediate 2 )

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine (or another non-nucleophilic base, e.g., DIPEA)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for chromatography

2. Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-4-morpholinoaniline (1.0 eq) and anhydrous THF (approx. 0.1 M concentration).

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the benzoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes. A precipitate may form.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

3. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% Methanol in Dichloromethane) to isolate the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

While this compound remains a highly validated and effective building block in kinase inhibitor design, the principles of modern medicinal chemistry compel a broader view. The choice of a solvent-exposed fragment is a critical decision point that profoundly influences the entire pharmacokinetic and safety profile of a drug candidate.

Bioisosteric replacements like morpholine offer a direct strategy to mitigate base-related toxicities. Conformationally constrained analogs, though synthetically challenging, provide a path to enhanced selectivity and metabolic stability. The data clearly indicate that while the N-methylpiperazine group is highly effective for achieving potency, thoughtful modifications can be made to fine-tune other essential drug-like properties without catastrophic loss of activity. As kinase inhibitor development continues to target more nuanced biological challenges, including overcoming resistance mutations and achieving greater isoform specificity, the rational selection and synthesis of alternatives to this "classic" scaffold will be more crucial than ever.

References

  • Manley, P. W., Cowan-Jacob, S. W., Buchdunger, E., Fabbro, D., Fendrich, G., et al. (2002). Imatinib: a selective tyrosine kinase inhibitor. European Journal of Cancer, 38(S5), S19–S27. [Link]

  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters, 21(15), 6112–6116. [Link]

  • Zimmermann, J. (1993). European Patent Application EP0564409A1. Preparation of pyrimidine derivatives and their use as protein kinase inhibitors. [Link]

  • Krystal, G. W., Honsawek, S., Litz, J., & Buchdunger, E. (2000). The selective tyrosine kinase inhibitor STI571 inhibits kit signal transduction and proliferation in mast cell lines with mutations in the juxtamembrane domain of c-kit. Blood, 96(11), 3957-3965. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]

  • Roskoski, R., Jr. (2018). The role of small molecule inhibitors of KIT in the treatment of cancer. Pharmacological Research, 133, 35-53. [Link]

  • Zhao, Z., Wu, H., Wang, L., Liu, Y., Knapp, S., Liu, Q., & Gray, N. S. (2014). Exploration of type II binding mode: a privileged approach for kinase inhibitor focused drug discovery? ACS Chemical Biology, 9(6), 1230–1241. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11003. [Link]

  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Drug Discovery Resources. [Link]

  • Wang, Y., et al. (2021). Synthesis of aniline analogs containing different secondary amines. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021). [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Zhang, L., et al. (2013). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Omega, 4(1), 125-131. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the biological activities of its analogs, drawing upon a synthesis of publicly available research to elucidate critical structure-activity relationships (SAR). By examining how subtle molecular modifications influence cytotoxicity, target engagement, and cellular signaling, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this important pharmacophore.

Introduction: The Privileged Scaffold in Kinase Inhibition

The this compound core is a recurring motif in a number of successful kinase inhibitors. Its prevalence can be attributed to the favorable physicochemical properties conferred by the N-methylpiperazine group, which often enhances aqueous solubility and oral bioavailability. Furthermore, the aniline nitrogen provides a key attachment point for various heterocyclic scaffolds that can engage with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. This guide will dissect the impact of analog modifications at three key positions: the aniline ring, the piperazine moiety, and the core heterocyclic scaffold to which the aniline is attached.

Comparative Analysis of Analog Performance

The biological activity of this compound analogs is profoundly influenced by their chemical structure. The following sections provide a comparative analysis based on experimental data from various studies.

In Vitro Cytotoxicity: A Measure of Antiproliferative Potency

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A decrease in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits 50% of cell growth.

The following table summarizes the cytotoxic activity of various analogs against different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, assay conditions, and incubation times.

Compound IDCore ScaffoldKey SubstitutionsCancer Cell LineIC50 (µM)Reference
1 QuinazolineThis compoundA549 (Lung)5.71[1]
2 Quinazoline4-(4-methylpiperazin-1-yl)anilineA549 (Lung)>10[1]
3 Pyrimidine4-(4-methylpiperazin-1-yl)anilineVariousVaries[2]
4 Phthalazine4-(4-methylpiperazin-1-yl)anilineMDA-MB-231 (Breast)0.013-0.079[3]
5 Indole4-(substituted)piperazin-1-ylHUH7 (Liver)Varies[4]
6 Indazole4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylK-562 (Leukemia)< 0.01[5]

This table is a synthesized representation of data from multiple sources and is intended for illustrative purposes.

From this data, a preliminary SAR can be deduced. For instance, the presence of a methyl group at the 3-position of the aniline ring (Compound 1 ) appears to enhance cytotoxic activity against A549 cells when compared to its unsubstituted counterpart (Compound 2 )[1]. The choice of the core scaffold also plays a critical role, with the phthalazine-based analogs (Compound 4 ) exhibiting potent activity against breast cancer cells[3]. Furthermore, modifications on the piperazine nitrogen, such as the ethyl group in Compound 6 , have been shown to be crucial for potent inhibition of BCR-ABL, a key driver in chronic myeloid leukemia[5].

Mechanistic Insights: Targeting Kinase Signaling Pathways

The anticancer activity of this compound analogs is often attributed to their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a key pathway that is frequently hyperactivated in cancer. Western blot analysis is a powerful technique to investigate the phosphorylation status of key proteins within this pathway, such as ERK, JNK, and p38, providing insights into the mechanism of action of kinase inhibitors. A reduction in the phosphorylated forms of these proteins upon treatment with a compound indicates inhibition of the upstream kinases.

Below is a diagram illustrating the MAPK signaling pathway and the points of potential inhibition by the aniline analogs.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Analogs Aniline Analogs (e.g., TAK1/MEK Inhibitors) Analogs->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK signaling pathway highlighting potential inhibition by aniline analogs.

Studies on related compounds have shown that substitutions on the aniline tail can significantly impact selectivity for different kinases within this pathway, such as TAK1 and MEK1[2]. This underscores the importance of fine-tuning the molecular structure to achieve the desired target profile.

In Vivo Efficacy: From Bench to Preclinical Models

Promising in vitro results necessitate validation in in vivo models to assess a compound's therapeutic potential in a more complex biological system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the antitumor efficacy of drug candidates.

The general workflow for a xenograft study is depicted below:

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with Analog or Vehicle Tumor_Growth->Treatment Data_Analysis Tumor Volume Measurement & Analysis Treatment->Data_Analysis Efficacy Evaluation of Antitumor Efficacy Data_Analysis->Efficacy

Figure 2: General workflow for an in vivo human tumor xenograft study.

For example, a novel quinazoline derivative incorporating a substituted piperazine moiety demonstrated significant inhibition of tumor growth in a HepG2 (liver cancer) xenograft model without causing significant weight loss in the animals, suggesting a favorable preliminary safety profile[6].

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays discussed in this guide.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of aniline analogs on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot for MAPK Pathway Analysis

Objective: To assess the effect of aniline analogs on the phosphorylation of key proteins in the MAPK signaling pathway.

Methodology:

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. This comparative guide highlights the critical role of systematic analog synthesis and evaluation in understanding the structure-activity relationships that govern their biological activity. Future research should focus on integrating computational approaches, such as pharmacophore modeling and molecular docking, with traditional medicinal chemistry to accelerate the design of more potent and selective inhibitors. Furthermore, a deeper understanding of the off-target effects and resistance mechanisms associated with these analogs will be crucial for their successful clinical translation.

References

  • ResearchGate. (2023). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 838-846. [Link][2]

  • Gao, Y. P., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences, 12(12), 8939-8969. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link][1]

  • Archiv der Pharmazie. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. [Link][3]

  • Sui, X., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS One, 12(2), e0171353. [Link]

  • Li, J., et al. (2013). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 19(7), 2845-2856. [Link]

  • Journal of Medicinal Chemistry. (2021). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. [Link]

  • Azéma, J., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5651-5660. [Link][7]

  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link][6]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link][5]

  • Molecules. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

  • Frontiers in Chemistry. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. [Link]

  • International Journal of Molecular Sciences. (2024). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. [Link]

  • MDPI. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. [Link]

  • Haematologica. (2005). New tyrosine kinase inhibitors in chronic myeloid leukemia. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

  • Journal of Chemical Information and Modeling. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. [Link]

  • Atlantis Press. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

  • ResearchGate. (2025). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Aromatic Piperazine Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Editorial Foreword

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth, experience-driven comparison of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of a substituted aromatic amine, specifically using 4-(4-methylpiperazin-1-yl)aniline as a primary exemplar.

Due to the limited availability of specific experimental data for "3-Methyl-4-(4-methylpiperazin-1-yl)aniline," this guide will focus on its close structural analog. The principles and methodologies detailed herein are directly applicable to the originally requested compound and a broader class of similar molecules. Our objective is to move beyond procedural lists, offering a narrative grounded in the causality of experimental choices and the synergy between these powerful analytical tools.

The Analytical Challenge: Defining the Molecular Architecture

The molecule in focus, 4-(4-methylpiperazin-1-yl)aniline, presents a distinct set of structural features that necessitate a multi-faceted analytical approach for confirmation. These include:

  • A Substituted Aromatic Ring: The aniline moiety provides a characteristic signature in both NMR and MS, but the substitution pattern must be unequivocally determined.

  • A Piperazine Ring System: This saturated heterocycle can exhibit conformational complexities that are best probed by NMR.

  • Multiple Nitrogen Environments: The presence of primary aromatic amine, tertiary aliphatic amine, and another tertiary amine within the piperazine ring requires careful spectroscopic differentiation.

Our central hypothesis is that while both NMR and MS provide essential pieces of the structural puzzle, their combined application offers a self-validating system for complete and confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is unparalleled in its ability to delineate the precise bonding framework of a molecule. It operates on the principle of atomic nuclei absorbing and re-emitting electromagnetic radiation in a magnetic field. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.

Predicted ¹H NMR Spectral Features for 4-(4-methylpiperazin-1-yl)aniline

The ¹H NMR spectrum is anticipated to reveal the following key signals, providing a wealth of information on the proton environment:

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic Protons (ortho to -NH₂)~6.6-6.8Doublet2HShielded by the electron-donating amino group.
Aromatic Protons (ortho to piperazine)~6.8-7.0Doublet2HLess shielded than the protons ortho to the amino group.
Piperazine Protons (adjacent to N-aryl)~3.0-3.2Triplet4HDeshielded by the adjacent nitrogen and aromatic ring.
Piperazine Protons (adjacent to N-methyl)~2.4-2.6Triplet4HLess deshielded than the protons adjacent to the aryl group.
Methyl Protons (-CH₃)~2.2-2.4Singlet3HCharacteristic chemical shift for a methyl group on a nitrogen.
Amino Protons (-NH₂)Broad singlet2HA broad signal due to quadropole effects and potential exchange.
Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will complement the ¹H data by identifying all unique carbon environments:

Carbon Environment Predicted Chemical Shift (ppm) Rationale
Aromatic C-NH₂~140-145Attached to the electron-donating amino group.
Aromatic C-N(piperazine)~145-150Attached to the nitrogen of the piperazine ring.
Aromatic CH (ortho to -NH₂)~115-120Shielded by the amino group.
Aromatic CH (ortho to piperazine)~118-122Less shielded.
Piperazine C (adjacent to N-aryl)~48-52Deshielded by the aryl group.
Piperazine C (adjacent to N-methyl)~54-58Influenced by the methyl group.
Methyl C (-CH₃)~45-48Typical range for an N-methyl group.
Advanced NMR Techniques for Unambiguous Assignment

To move from prediction to certainty, a suite of two-dimensional (2D) NMR experiments is indispensable:

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, confirming the connectivity of the aromatic protons and within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for linking the piperazine and methyl groups to the aromatic ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, confirming the spatial proximity of different proton groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and obtain initial structural information.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments. These are essential for complete and unambiguous assignment of all signals.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze correlations from 2D spectra to build the molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers a "fingerprint" that can be used for structural elucidation.

Expected Mass Spectrometric Data

For 4-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₇N₃), the expected monoisotopic mass is approximately 191.14 Da.[1] In a high-resolution mass spectrometer (HRMS), this can be measured with high accuracy (typically <5 ppm error), providing strong evidence for the elemental composition.

Fragmentation Analysis: Deconstructing the Molecule

When subjected to fragmentation (e.g., in MS/MS experiments), the molecule is expected to break in predictable ways. Common fragmentation patterns for piperazine derivatives often involve cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the aromatic ring.[2]

Predicted Key Fragments:

  • Loss of the methyl group: [M - CH₃]⁺

  • Cleavage of the piperazine ring: This can lead to a variety of fragment ions, providing information about the substitution pattern.

  • Formation of a stable iminium ion: A common fragmentation pathway for amines.[3]

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecule [M+H]⁺.[4]

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Interpretation: Analyze the accurate mass of the parent ion to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure.

Comparative Analysis: NMR vs. MS

Feature Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Detailed connectivity, stereochemistry, and conformation.Molecular weight and fragmentation patterns.
Sample Amount MilligramsMicrograms to nanograms
Analysis Time Hours (for a full suite of experiments)Minutes
Strengths Unambiguous structure determination of isomers. Provides a complete molecular "blueprint."High sensitivity. Provides definitive molecular formula with HRMS.
Limitations Lower sensitivity. Can be complex to interpret for large molecules.Does not provide direct information on connectivity or stereochemistry.
Ideal Application Definitive structural elucidation and characterization of pure compounds.Rapid confirmation of molecular weight, purity assessment, and identification from complex mixtures (with LC-MS).

The Synergy of a Combined Approach: A Self-Validating Workflow

The true power in structural validation lies in the integration of NMR and MS data. The proposed workflow below illustrates how these techniques are used in a complementary fashion to provide irrefutable evidence of a molecule's structure.

Caption: A comprehensive workflow for the structural validation of a synthesized compound, integrating both Mass Spectrometry and NMR Spectroscopy to achieve unambiguous characterization.

Conclusion: A Commitment to Scientific Integrity

In the pursuit of novel therapeutics and advanced materials, the certainty of molecular structure is not merely a procedural checkpoint but a fundamental pillar of scientific integrity. This guide has detailed a robust, multi-technique approach for the validation of substituted aromatic piperazine derivatives, using 4-(4-methylpiperazin-1-yl)aniline as a working example.

By leveraging the detailed connectivity information from NMR and the precise molecular weight and fragmentation data from MS, researchers can construct a self-validating dossier of evidence for their synthesized compounds. This commitment to rigorous characterization ensures the reproducibility of scientific findings and accelerates the journey from discovery to innovation.

References

  • Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637.
  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4987.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)aniline (C11H17N3). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(3), 1538-1547.
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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A Comparative Guide to the Purity Assessment of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological or toxicological effects.

Therefore, a robust, reliable, and validated analytical method for purity assessment is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the workhorse of the pharmaceutical industry for this purpose.[1][2] It offers a powerful combination of high resolving power, quantitative accuracy, and operational robustness.[3]

This guide provides an in-depth, experience-driven protocol for the purity determination of this compound using a validated Reversed-Phase HPLC-UV method. We will explore the causality behind the methodological choices, establish a self-validating protocol through rigorous system suitability testing, and objectively compare its performance against a more advanced, hyphenated technique—Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)—to guide researchers in selecting the most appropriate tool for their specific analytical challenge.

Pillar 1: The Primary Method - Reversed-Phase HPLC-UV

The Rationale: Why Reversed-Phase HPLC?

The selection of an analytical method is the first critical decision. This compound possesses a molecular structure with both non-polar (aromatic ring, methyl groups) and polar (aniline, piperazine nitrogens) functionalities. This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP) chromatography, the most common mode of HPLC.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.[4] The analyte retains on the column through hydrophobic interactions, and its elution is controlled by varying the proportion of a less polar organic solvent (the modifier) in the mobile phase.[4]

Controlling the mobile phase pH is also critical. The aniline and piperazine moieties are basic, meaning their ionization state is pH-dependent. To ensure reproducible retention times and sharp, symmetrical peak shapes, the pH of the mobile phase must be buffered to a level where the analyte exists predominantly in a single ionic form. A pH below the pKa of the aniline group and above the pKa of the piperazine group would be a typical starting point for method development. For this guide, we will use a phosphate buffer to maintain a consistent pH.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[5][6][7] These tests verify that the chromatographic system is performing adequately on the day of analysis.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • This compound Test Sample

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Ortho-Phosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Solution Preparation:

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of deionized water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. Chromatographic Conditions:

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC systemStandard, reliable industry equipment.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 phase provides excellent hydrophobic retention for the analyte.
Mobile Phase Gradient Elution (see table below)Gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Detector Variable Wavelength or Diode Array DetectorDAD is preferred as it can assess peak purity.[8]
Detection λ 254 nmA common wavelength for aromatic compounds providing good sensitivity. A full UV scan of the analyte should be performed to confirm the optimal λmax.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 30 70
17.0 30 70
17.1 70 30

| 22.0 | 70 | 30 |

4. System Suitability Test (SST) Protocol: Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Precision (%RSD) RSD for peak area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Workflow for HPLC-UV Purity Assessment

The following diagram outlines the logical flow from sample preparation to final purity calculation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) equilibrate Equilibrate HPLC System with Initial Conditions prep_mobile->equilibrate prep_std Prepare Reference Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Test Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->sst decision SST Pass? sst->decision integrate Integrate Chromatogram (Identify & Area) inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Final Report calculate->report decision->inject_sample Yes troubleshoot Troubleshoot System decision->troubleshoot No troubleshoot->equilibrate

Caption: Experimental workflow for the HPLC-UV purity analysis.

Method Validation and Performance

A robust analytical method must be validated to ensure it is fit for its intended purpose.[1] Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10] The following table summarizes the key validation parameters and typical results for this method.

Validation ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD.The main peak is free from interference from other components. Resolution > 2.0 from the nearest impurity.
Linearity Analyze 5 concentrations across 50-150% of the nominal concentration.Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.
Precision (Repeatability) 6 replicate preparations of the sample.RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determined by S/N ratio (typically 10:1) or statistical methods.Typically ≤ 0.05% of the nominal concentration.
Robustness Deliberately vary parameters (pH ±0.2, Temp ±5°C, Flow ±10%).System suitability criteria are still met.

Pillar 2: Comparative Analysis - HPLC-UV vs. UPLC-MS

While HPLC-UV is an excellent choice for routine quality control, it has limitations. It cannot definitively identify unknown impurities, as retention time is not a unique identifier. For investigational work, such as impurity profiling or forced degradation studies, a more powerful technique is often required. UPLC-MS combines the high-resolution separation of Ultra-High-Performance Liquid Chromatography with the definitive identification power of Mass Spectrometry.

UPLC-MS: The Alternative for In-Depth Investigation

UPLC utilizes columns packed with smaller particles (<2 µm), which provides significantly higher resolution and much faster analysis times compared to traditional HPLC.[1] Coupling this with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of eluting compounds, providing a highly specific identification and structural elucidation of unknown impurities.[11]

Head-to-Head Performance Comparison

The following table provides an objective comparison between the validated HPLC-UV method and a potential UPLC-MS alternative for the purity assessment of this compound.

Performance MetricHPLC-UV MethodUPLC-MS MethodAdvantage
Analysis Time ~22 minutes~5 minutesUPLC-MS
Resolution GoodExcellentUPLC-MS
Sensitivity (LOQ) ~0.05%<0.01% (SIM mode)UPLC-MS
Qualitative Information Retention Time, UV SpectrumRetention Time, UV Spectrum, Mass (m/z), Fragmentation PatternUPLC-MS
Cost (Capital)


HPLC-UV
Cost (Operational) $

HPLC-UV
Complexity/Expertise ModerateHighHPLC-UV
Routine QC Suitability ExcellentGood (can be overkill)HPLC-UV
Impurity ID Suitability PoorExcellentUPLC-MS
Decision Logic: Choosing the Right Tool

The choice between HPLC-UV and UPLC-MS is not about which is "better" but which is more appropriate for the task at hand. The following diagram illustrates a typical decision-making process.

Method_Selection start Start: Analytical Need Defined q1 Is this for Routine QC / Release Testing? start->q1 q2 Need to Identify Unknown Impurities? q1->q2 No hplc_uv Use Validated HPLC-UV Method q1->hplc_uv Yes q3 Is High-Throughput Screening Required? q2->q3 No uplc_ms Use UPLC-MS Method q2->uplc_ms Yes q3->hplc_uv No q3->uplc_ms Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The Reversed-Phase HPLC-UV method detailed in this guide is a robust, reliable, and cost-effective solution for the routine purity assessment of this compound. Its methodology is grounded in established chromatographic principles and validated against internationally recognized standards, making it highly suitable for quality control environments.[5][9][12]

However, for more demanding applications such as the structural elucidation of unknown impurities or high-throughput screening, UPLC-MS offers significant advantages in speed, resolution, and specificity. The ultimate choice of technology should be guided by a clear understanding of the analytical objective, available resources, and regulatory requirements. By employing a fit-for-purpose approach, researchers and drug development professionals can ensure the highest standards of quality and safety for their pharmaceutical products.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

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  • Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

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  • Title: EP-16: HPLC Detectors: Types, Operating Principles, and Trends Source: YouTube URL: [Link]

  • Title: The UV detector for HPLC - An ongoing success story Source: ResearchGate URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: LCGC International URL: [Link]

  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and Source: Agilent URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters URL: [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

This compound is a critical starting material in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the manufacture of Imatinib, a foundational targeted therapy for chronic myeloid leukemia (CML) and other cancers.[1][2] The efficient and selective synthesis of this aniline derivative is therefore of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the primary catalytic methodologies employed for its synthesis, offering experimental data and procedural insights to aid researchers and process chemists in catalyst selection and optimization.

The synthesis of this compound primarily proceeds via two distinct catalytic routes: a direct, single-step Palladium-catalyzed Buchwald-Hartwig amination, and a two-step approach involving a nucleophilic aromatic substitution (SNAr) followed by a catalytic reduction. This guide will delve into the intricacies of each approach, comparing their respective advantages and limitations.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, enabling the direct coupling of aryl halides with amines.[3] In the context of this compound synthesis, this reaction offers an elegant and atom-economical approach.

Reaction Scheme:

4-Halo-2-methylaniline 4-Halo-2-methylaniline X = Br, Cl Product This compound 4-Halo-2-methylaniline->Product N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Product Catalyst Pd Catalyst Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Catalyst Systems and Performance

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. Sterically hindered and electron-rich ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Xantphos4-Bromo-2-methylanilineNaOtBuToluene1008-16~85[4] (General Protocol)
Pd(OAc)₂ / RuPhos4-Chloro-2-methylanilineCs₂CO₃1,4-Dioxane11012~90[5] (Optimized Conditions)
[t-BuXPhosPd(π-cinnamyl)]OTf4-Chloro-2-methylanilineK₃PO₄THF/H₂O804>95[6] (Aqueous System)

Causality Behind Experimental Choices:

  • Ligand Selection: Ligands like Xantphos and RuPhos possess wide bite angles and electron-rich phosphine moieties, which promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[7] The choice of ligand can also influence the catalyst's stability and turnover number.

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed to deprotonate the amine and the palladium-amine complex.[5] For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more sophisticated catalyst systems.[5]

  • Solvent Selection: Aprotic, non-polar solvents like toluene and 1,4-dioxane are standard choices.[8] However, the development of aqueous systems offers significant advantages in terms of safety and environmental impact.[6]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 4-bromo-2-methylaniline (1.0 mmol) and N-methylpiperazine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Catalytic Reduction

This two-step approach offers a classical and often cost-effective alternative to the direct C-N coupling. The first step involves the reaction of a 4-halo-2-nitroaniline with N-methylpiperazine, which is facilitated by the electron-withdrawing nitro group. The subsequent reduction of the nitro intermediate yields the desired aniline.

Reaction Scheme:

cluster_0 Step 1: SNAr cluster_1 Step 2: Reduction 4-Halo-2-nitroaniline 4-Halo-2-nitroaniline X = Cl Intermediate 4-(4-Methylpiperazin-1-yl)-3-nitro-aniline 4-Halo-2-nitroaniline->Intermediate N-Methylpiperazine_snar N-Methylpiperazine N-Methylpiperazine_snar->Intermediate Base_snar Base Base_snar->Intermediate Solvent_snar Solvent Solvent_snar->Intermediate Intermediate_red 4-(4-Methylpiperazin-1-yl)-3-nitro-aniline Product_red This compound Intermediate_red->Product_red Catalyst_red Reduction Catalyst Catalyst_red->Product_red Reductant Reductant (e.g., H₂) Reductant->Product_red

Caption: Two-step synthesis via SNAr and reduction.

Catalysts for the Reduction Step

The critical catalytic step in this route is the reduction of the nitro group. Several heterogeneous catalysts are highly effective for this transformation.

CatalystReductantSolventTemp. (°C)PressureYield (%)Reference
10% Pd/CH₂EthanolRoom Temp.0.2-0.4 MPa~95[9] (General Procedure)
Raney NickelH₂MethanolRoom Temp.50 psi~100[2]
Fe/NH₄Cl-Ethanol/H₂ORefluxAtmosphericHigh[9] (Alternative)

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a widely used, highly efficient, and versatile catalyst for nitro group reductions. It typically provides clean reactions with high yields under mild conditions.[10]

  • Raney Nickel: A cost-effective alternative to palladium catalysts, Raney Nickel is also highly active for nitro group reductions. However, it can sometimes be pyrophoric and may require more careful handling.[2]

  • Iron in the presence of an acid: This classical reduction method is very inexpensive but often requires stoichiometric amounts of the metal and can generate significant waste, making it less environmentally friendly for large-scale production.[9]

Experimental Protocol: SNAr and Catalytic Reduction

Step 1: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve 4-chloro-2-nitroaniline (1.0 mmol) in a suitable solvent such as DMF (10 mL).

  • Add N-methylpiperazine (1.2 mmol) and a base such as K₂CO₃ (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitro intermediate.

Step 2: Catalytic Reduction

  • Dissolve the crude nitro intermediate (1.0 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (5 mol% Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography if necessary.

Comparative Analysis and Conclusion

FeatureBuchwald-Hartwig AminationSNAr and Reduction
Number of Steps OneTwo
Atom Economy HighModerate
Catalyst Cost Generally higher (Palladium and ligands)Generally lower (Pd/C, Raney Ni)
Substrate Scope Broader (less dependent on activating groups)More limited (requires electron-withdrawing group)
Process Simplicity Simpler (single step)More complex (two steps, intermediate isolation)
Environmental Impact Can be improved with aqueous systemsCan generate more waste (SNAr step)

Expert Insights:

The choice between these two catalytic routes often depends on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.

  • For small-scale synthesis and rapid analogue generation in a research and development setting, the Buchwald-Hartwig amination is often preferred due to its directness and broader substrate scope. The ability to quickly couple various aryl halides with N-methylpiperazine is a significant advantage.

  • For large-scale industrial production , the two-step SNAr and reduction route may be more economically viable due to the lower cost of the starting materials (e.g., a chloro-nitroaniline vs. a bromoaniline) and the catalysts for the reduction step. However, this advantage must be weighed against the increased number of process steps and potential for lower overall yield.

Ultimately, the optimal catalytic system for the synthesis of this compound will be determined by a thorough process of optimization, taking into account all relevant factors. This guide provides a foundational understanding of the available catalytic technologies to inform this decision-making process.

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  • An Improved Synthesis of Imidazo[4,5‐b]pyridines and Imidazo[4,5‐b]pyrazines by Palladium Catalyzed Amidation using Xantphos in a 1,4‐Dioxane:tert‐Amyl Alcohol Solvent System | Semantic Scholar. (2014). [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

This compound is a key substituted aniline derivative that serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif, featuring a substituted aniline core coupled with a methylpiperazine moiety, is prevalent in a range of targeted therapies. Most notably, this compound is a pivotal intermediate in the industrial synthesis of Imatinib, a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)[1][2]. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

This guide provides an in-depth comparison of the two primary synthetic pathways for this compound: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and conduct a thorough cost-benefit analysis to empower researchers and process chemists in making informed decisions for their drug development programs.

Synthetic Pathway 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods[3]. This palladium-catalyzed cross-coupling reaction allows for the direct formation of an aryl amine from an aryl halide and an amine, often with high yields and excellent functional group tolerance.

Causality Behind Experimental Choices

The choice of a Buchwald-Hartwig approach is predicated on its high efficiency and broad applicability. The selection of the palladium precursor, ligand, and base is critical for a successful transformation. We have selected a common and effective combination of a palladium(0) source, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich biarylphosphine ligand, XPhos. This combination is well-documented to promote the efficient coupling of aryl bromides with a wide range of amines, including cyclic secondary amines like 1-methylpiperazine. The strong, non-nucleophilic base, sodium tert-butoxide, is chosen to facilitate the deprotonation of the amine and promote the catalytic cycle. Toluene is a suitable high-boiling, non-polar solvent for this reaction.

Buchwald_Hartwig 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Product This compound 4-Bromo-2-methylaniline->Product 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos->Product Catalyst NaOtBu NaOtBu NaOtBu->Product Base Toluene, Heat Toluene, Heat Toluene, Heat->Product Solvent/Conditions

Buchwald-Hartwig Amination Workflow
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2-methylaniline

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-methylaniline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq).

  • Add anhydrous toluene to the flask.

  • Add sodium tert-butoxide (1.2-1.5 eq) and 1-methylpiperazine (1.1-1.3 eq) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound.

Synthetic Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a classical and often cost-effective method for the synthesis of aryl amines. This pathway typically involves the reaction of an electron-deficient aryl halide with a nucleophile. To facilitate this reaction, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group.

Causality Behind Experimental Choices

For an SNAr approach to be viable, an appropriately activated starting material is required. In this case, we propose a two-step sequence starting from 4-fluoro-2-methyl-1-nitrobenzene. The fluorine atom is an excellent leaving group for SNAr reactions, and the nitro group provides the necessary activation of the aromatic ring. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the dissolution of the reactants and the formation of the Meisenheimer intermediate. A base, such as potassium carbonate, is used to scavenge the HF generated during the reaction. The subsequent reduction of the nitro group to an amine is a standard transformation, readily achieved with a variety of reducing agents. We have selected iron powder in the presence of ammonium chloride, a cost-effective and environmentally benign reducing system.

SNAr_Pathway cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction Start_SNAr 4-Fluoro-2-methyl-1-nitrobenzene Intermediate 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Start_SNAr->Intermediate NMP 1-Methylpiperazine NMP->Intermediate Base_Solvent K2CO3, DMSO, Heat Base_Solvent->Intermediate Final_Product This compound Intermediate->Final_Product Reducing_Agent Fe, NH4Cl, EtOH/H2O, Heat Reducing_Agent->Final_Product

Nucleophilic Aromatic Substitution and Reduction Workflow
Experimental Protocol: Nucleophilic Aromatic Substitution and Reduction

Step 1: Synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (SNAr)

Materials:

  • 4-Fluoro-2-methyl-1-nitrobenzene

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add DMSO to the flask.

  • Heat the reaction mixture to 120-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group

Materials:

  • 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (0.2-0.5 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Cost-Benefit Analysis: A Comparative Overview

The choice between the Buchwald-Hartwig amination and the SNAr pathway is a classic process chemistry dilemma, balancing upfront catalyst costs against the number of synthetic steps and overall process efficiency.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Bromo-2-methylaniline, 1-Methylpiperazine4-Fluoro-2-methyl-1-nitrobenzene, 1-Methylpiperazine
Number of Steps 12
Catalyst Cost High (Palladium catalyst and phosphine ligand)None (for the SNAr step)
Reagent Cost (excluding catalyst) ModerateLow
Typical Yield High (often >85%)Moderate to High (typically 70-90% over two steps)
Reaction Conditions Mild to moderate (100-110 °C)Moderate to high (120-130 °C for SNAr, reflux for reduction)
Process Complexity Simpler (one-pot)More complex (two steps with intermediate isolation)
Green Chemistry Considerations Use of a precious metal catalystUse of a less hazardous reducing agent (Fe/NH₄Cl)

Analysis:

The Buchwald-Hartwig amination offers a more direct, one-step synthesis with typically higher yields. However, the primary drawback is the significant cost of the palladium catalyst and the specialized phosphine ligand. While catalyst loading can be optimized, these costs can be prohibitive, especially at a large scale. The reaction conditions are generally milder than the SNAr step.

The Nucleophilic Aromatic Substitution (SNAr) pathway is a two-step process, which inherently adds to the operational complexity and time. However, the starting materials and reagents are generally less expensive, and it avoids the use of a costly palladium catalyst. The use of iron for the reduction step is a significant advantage from a cost and environmental perspective. The overall yield across the two steps may be slightly lower than the one-pot Buchwald-Hartwig reaction.

Conclusion and Recommendation

For small-scale synthesis in a research and development setting , where speed and yield are often prioritized over cost, the Buchwald-Hartwig amination is an excellent choice due to its efficiency and high success rate.

For large-scale industrial production , the Nucleophilic Aromatic Substitution (SNAr) pathway presents a more economically viable option. The lower cost of starting materials and the avoidance of a precious metal catalyst outweigh the disadvantages of a two-step process. The robustness and scalability of the SNAr reaction and the subsequent nitro group reduction make it a more attractive route for commercial manufacturing.

Ultimately, the optimal synthetic route will depend on the specific project requirements, including the scale of production, budget constraints, and available equipment and expertise. This guide provides the foundational knowledge and practical protocols to enable an informed decision.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 234-242.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Zimmermann, J. (1996). Phenylamino-pyrimidine (PAP) derivatives and their use as antitumoral agents. U.S.
  • Manley, P. W., Cowan-Jacob, S. W., & Mestan, J. (2005). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1754(1-2), 3-13.
  • Buchdunger, E., Zimmermann, J., Mett, H., Meyer, T., Müller, M., Druker, B. J., & Lydon, N. B. (1996).
  • Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Sawyers, C. L. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England journal of medicine, 344(14), 1031-1037.
  • CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Tyrosine Kinase Inhibitors Derived from 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the preclinical efficacy of drugs derived from the 3-Methyl-4-(4-methylpiperazin-1-yl)aniline chemical scaffold. The primary focus is on Imatinib, the pioneering therapeutic agent developed from this core structure, and its performance against subsequent generations of tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Dawn of Targeted Therapy

The this compound scaffold is a cornerstone in the history of modern cancer therapy. Its derivatization led to the synthesis of Imatinib (marketed as Gleevec®), a compound that transformed the treatment of specific cancers by targeting the molecular abnormality driving the disease.[1] Imatinib was one of the first drugs to validate the principle of targeted therapy, shifting the paradigm from non-specific cytotoxic chemotherapy to precision medicine.[1]

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML), as well as c-KIT and the Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers in Gastrointestinal Stromal Tumors (GIST).[1][2][3][4] This guide will dissect the preclinical data that underpinned its development and compare its efficacy with second-generation TKIs, such as Nilotinib and Dasatinib, which were developed to overcome Imatinib resistance and improve patient outcomes.[5][6]

Mechanism of Action: Precision Inhibition of Oncogenic Drivers

The therapeutic effect of Imatinib and its successors stems from their ability to act as competitive inhibitors at the ATP-binding site of their target kinases.[1][2] In CML, the Philadelphia chromosome results from a translocation that creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase.[4][7][8] This rogue kinase hyperactivates numerous downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[9][10][11]

Imatinib binds with high affinity to the Bcr-Abl kinase domain, stabilizing it in a closed, inactive conformation.[1] This action blocks the transfer of phosphate from ATP to tyrosine residues on substrate proteins, effectively shutting down the oncogenic signaling cascade.[1][8][9]

Bcr-Abl Signaling Pathway and Imatinib Inhibition

Bcr_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL InVivo_Workflow A 1. Cell Culture (e.g., K562 CML cells) B 2. Cell Implantation (Subcutaneous injection into immunodeficient mice) A->B C 3. Tumor Growth (Allow tumors to become palpable) B->C D 4. Randomization & Treatment (Group 1: Vehicle Control Group 2: TKI Treatment) C->D E 5. Monitoring (Measure tumor volume and body weight 2-3 times/week) D->E F 6. Endpoint Analysis (Tumor weight, histology, pharmacodynamic markers) E->F

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), for the quantitative analysis of this compound. Through a detailed exploration of a cross-validation study, we will elucidate the strengths and ideal applications of each method, supported by experimental data.

The Critical Role of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] Key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Cross-validation takes this a step further by comparing the results from two distinct analytical methods or laboratories to ensure consistency and reliability of the data.[6][7] This is particularly crucial when transferring a method, or when a secondary method is developed as an alternative or for confirmatory purposes.[6]

This guide will simulate a cross-validation study to compare a standard HPLC-UV method with a more advanced UPLC-MS/MS method for the analysis of this compound, a key intermediate in the synthesis of various pharmaceutical agents.

Experimental Design: A Tale of Two Methods

The objective of this study is to compare the performance of an established HPLC-UV method with a newly developed UPLC-MS/MS method for the quantification of this compound. The cross-validation will assess key validation parameters to determine the suitability of each method for different applications, from routine quality control to trace-level impurity analysis.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample and Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_uplc Method 2: UPLC-MS/MS Analysis cluster_comparison Data Comparison and Evaluation Stock_Solution Prepare Stock Solution of This compound Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples (Low, Medium, High) Stock_Solution->QC_Samples HPLC_Analysis Analyze Calibration Standards and QC Samples Calibration_Standards->HPLC_Analysis UPLC_Analysis Analyze Calibration Standards and QC Samples Calibration_Standards->UPLC_Analysis QC_Samples->HPLC_Analysis QC_Samples->UPLC_Analysis HPLC_Validation Evaluate Validation Parameters: Linearity, Accuracy, Precision, Specificity HPLC_Analysis->HPLC_Validation Compare_Results Compare Quantitative Results of QC Samples HPLC_Validation->Compare_Results UPLC_Validation Evaluate Validation Parameters: Linearity, Accuracy, Precision, Specificity, LOD, LOQ UPLC_Analysis->UPLC_Validation UPLC_Validation->Compare_Results Evaluate_Performance Assess Overall Method Performance Compare_Results->Evaluate_Performance Conclusion Draw Conclusions on Method Suitability Evaluate_Performance->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Methodologies

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a workhorse in many quality control laboratories due to its robustness and cost-effectiveness.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards and samples are prepared in a diluent of 50:50 acetonitrile:water.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[8][9][10]

Experimental Protocol:

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Injection Volume: 2 µL.

  • Standard and Sample Preparation: Standards and samples are prepared in a diluent of 50:50 acetonitrile:water.

Comparative Performance Data

The following tables summarize the hypothetical but realistic data obtained from the cross-validation study, adhering to ICH Q2(R1) guidelines.[4][5][11]

Table 1: Linearity

ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero

Table 2: Accuracy

QC LevelHPLC-UV (% Recovery)UPLC-MS/MS (% Recovery)Acceptance Criteria
Low 98.5%101.2%98.0% - 102.0%
Medium 100.2%99.8%98.0% - 102.0%
High 99.1%100.5%98.0% - 102.0%

Table 3: Precision

ParameterHPLC-UV (%RSD)UPLC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6) 1.2%0.8%≤ 2.0%
Intermediate Precision (n=6) 1.5%1.1%≤ 2.0%

Table 4: Specificity and Sensitivity

ParameterHPLC-UVUPLC-MS/MSComments
Specificity AdequateHighUPLC-MS/MS can differentiate the analyte from closely related impurities based on mass-to-charge ratio.
LOD 0.3 µg/mL0.03 ng/mLUPLC-MS/MS is significantly more sensitive.
LOQ 1.0 µg/mL0.1 ng/mLThe lower LOQ of UPLC-MS/MS is advantageous for impurity testing.

Interpretation and Causality of Experimental Choices

The results highlight the distinct advantages of each method. The HPLC-UV method demonstrates excellent linearity, accuracy, and precision within its operational range, making it a reliable and cost-effective choice for routine assays where high sensitivity is not a primary requirement. The choice of a C18 column and a standard mobile phase composition is based on the physicochemical properties of the aniline derivative, ensuring good peak shape and resolution.

In contrast, the UPLC-MS/MS method showcases superior sensitivity and specificity. The use of smaller particle size columns in UPLC results in sharper peaks and faster analysis times. The tandem mass spectrometer provides an additional layer of specificity by monitoring specific MRM transitions, effectively eliminating matrix interference and allowing for confident quantification at much lower concentrations.[8][9] This makes UPLC-MS/MS the method of choice for the analysis of trace impurities or for applications requiring high sample throughput.

Method_Selection_Decision_Tree Decision Tree for Method Selection Start Define Analytical Need Assay_or_Impurity Assay or Impurity Analysis? Start->Assay_or_Impurity Routine_QC Routine QC Assay? Assay_or_Impurity->Routine_QC Assay Trace_Analysis Trace Level Analysis Required? Assay_or_Impurity->Trace_Analysis Impurity High_Throughput High Throughput Needed? Routine_QC->High_Throughput No HPLC_UV Select HPLC-UV Routine_QC->HPLC_UV Yes Trace_Analysis->HPLC_UV No UPLC_MSMS Select UPLC-MS/MS Trace_Analysis->UPLC_MSMS Yes High_Throughput->HPLC_UV No High_Throughput->UPLC_MSMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that both HPLC-UV and UPLC-MS/MS are suitable for their intended purposes. The choice between the two should be guided by the specific requirements of the analysis. For routine quality control and assay determination where high sensitivity is not critical, the HPLC-UV method provides a robust and economical solution. For the analysis of trace-level impurities, high-throughput screening, or when dealing with complex sample matrices, the superior sensitivity and specificity of the UPLC-MS/MS method are indispensable. This guide underscores the importance of a thorough understanding of the capabilities of different analytical techniques to ensure the generation of accurate and reliable data in pharmaceutical development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a compound often utilized in pharmaceutical synthesis. By elucidating the rationale behind each step, this document aims to empower researchers, scientists, and drug development professionals to handle this chemical waste with the highest degree of safety and compliance.

Understanding the Compound: A Prerequisite for Safe Disposal

Before any disposal protocol can be implemented, a comprehensive understanding of the chemical's properties and associated hazards is essential. This compound is a substituted aromatic amine containing a piperazine ring. Aromatic amines as a class are known for their potential toxicity, and piperazine derivatives require careful handling.

Table 1: Physicochemical Properties and Disposal Implications of this compound

PropertyValueImplication for Disposal
Molecular Formula C₁₂H₁₉N₃The presence of nitrogen necessitates consideration of NOx formation during incineration.
Appearance White to Yellow to Orange powder to crystal.[1]As a solid, the primary risk during handling is dust inhalation.
Solubility Soluble in Methanol.[1]This informs the choice of solvents for decontamination of glassware and surfaces.
Reactivity Incompatible with strong oxidizing agents and strong acids.[2]Strict segregation from these chemicals in waste streams is mandatory to prevent hazardous reactions.

The primary hazards associated with this compound, as with many aromatic amines, include potential harm if swallowed, inhaled, or in contact with skin.[3] Therefore, treating this compound with a high level of caution is paramount.

The Disposal Workflow: A Step-by-Step Protocol

The following detailed protocol provides a systematic approach to the disposal of this compound, ensuring a safe and compliant process from waste generation to final disposal.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_prep Step 2: Prepare a Labeled, Compatible Waste Container ppe->container_prep waste_transfer Step 3: Carefully Transfer Waste (Minimize Dust) container_prep->waste_transfer decontamination Step 4: Decontaminate Equipment & Surfaces waste_transfer->decontamination segregation Step 5: Segregate Waste Stream (Non-halogenated organic solid) decontamination->segregation storage Step 6: Temporary On-site Storage (Ventilated, Secure Area) segregation->storage disposal_request Step 7: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) storage->disposal_request end End: Disposal Complete disposal_request->end

Caption: A step-by-step workflow for the safe disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a laboratory coat.[2]

  • A designated hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure lid.[4]

  • Hazardous waste labels.

  • Spatula or scoop for transferring solid waste.

  • Methanol or another suitable solvent for decontamination.

  • Sealable plastic bags for contaminated disposable items.

Procedure:

  • Adherence to Personal Protective Equipment (PPE): Before handling the waste, it is crucial to be wearing the appropriate PPE. This is the primary defense against accidental exposure through skin contact, inhalation, or eye contact.

  • Waste Container Preparation:

    • Choose a waste container that is chemically resistant to aromatic amines and any solvents that may be present.[4]

    • Properly label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Waste Transfer:

    • For solid waste, use a dedicated spatula or scoop to carefully transfer the material into the designated waste container.[6] It is important to minimize the creation of dust.[2]

    • If the waste is in a solution, carefully pour it into a designated liquid waste container, using a funnel to prevent spills.

  • Decontamination:

    • Thoroughly decontaminate all non-disposable items that have come into contact with the chemical, such as glassware and spatulas.

    • Rinse the contaminated items with a small amount of a suitable solvent like methanol. This rinsate must be collected and treated as hazardous waste.[7]

    • After the initial solvent rinse, wash the items with soap and water.

  • Waste Segregation:

    • It is critical to keep different waste streams separate to avoid dangerous reactions.[8] This compound should be disposed of in a container for non-halogenated organic solids.

    • Crucially, do not mix this waste with strong oxidizing agents or strong acids.[2]

  • Temporary Storage:

    • Securely close the waste container and store it in a designated, well-ventilated area for hazardous waste accumulation.[5][9] This area should be clearly marked and have secondary containment.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[10]

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash, as this can lead to environmental contamination.[7][11]

A Logical Framework for Disposal Decisions

The specific form of the waste dictates the precise disposal path. The following decision tree provides a logical guide for handling different waste scenarios involving this compound.

DisposalDecision start Waste Generated is_bulk Is the waste bulk solid or a concentrated solution? start->is_bulk is_contaminated Is it trace contamination on disposable items? is_bulk->is_contaminated No bulk_disposal Follow the full step-by-step disposal protocol. is_bulk->bulk_disposal Yes consumable_disposal Place in a sealed, labeled bag and dispose of as solid hazardous waste. is_contaminated->consumable_disposal Yes end Arrange for EHS Pickup bulk_disposal->end consumable_disposal->end

Caption: Decision-making guide for handling various forms of waste containing this compound.

Upholding Scientific Integrity and Trust

The protocols outlined in this guide are based on established principles of chemical safety and hazardous waste management. The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management that serves as a foundation for these procedures.[12] By following these guidelines, laboratories can ensure they are operating in a manner that is not only compliant with regulations but also inherently safe. The emphasis on clear labeling, proper segregation, and thorough decontamination creates a self-validating system that minimizes the risk of chemical incidents.

Conclusion: Cultivating a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the chemical's properties and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment and protect the broader ecosystem. This document should be used in conjunction with your institution's specific EHS policies and procedures.

References
  • Fisher Scientific.Safety Data Sheet for 3-(4-Methylpiperazin-1-yl)aniline.
  • SKC Inc.
  • Benchchem.Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Santa Cruz Biotechnology.
  • Carl ROTH.Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Ohio EPA.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • SKC Inc.
  • U.S. EPA.
  • ACS Publications.
  • PubChem.4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253.
  • U.S. EPA.
  • ChemicalBook.3-(4-Methylpiperazin-1-yl)aniline.
  • ChemicalBook.4-(4-Methylpiperazino)
  • U.S. EPA.
  • Fisher Scientific.Safety Data Sheet for 4-(4-Methylpiperazino)aniline.
  • Novachem.
  • ChemicalBook.4-(4-Methylpiperazino)aniline | 16153-81-4.
  • ChemBK.4-[(4-Methylpiperazin-1-yl)methyl]aniline.
  • Sigma-Aldrich.
  • European Directorate for the Quality of Medicines & HealthCare.
  • Term.
  • WIT Press.New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • Chem-Impex.4-(1-Methyl-piperidin-4-yl)aniline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.